Calpinactam
Description
Properties
IUPAC Name |
(4R)-4-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-[[(2R,3S)-3-methyl-1-oxo-1-[[(3S)-2-oxoazepan-3-yl]amino]pentan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57N9O8/c1-5-23(4)32(38(55)44-27-13-9-10-16-41-34(27)51)47-35(52)28(14-15-31(48)49)43-37(54)30(19-25-20-40-21-42-25)46-36(53)29(17-22(2)3)45-33(50)26(39)18-24-11-7-6-8-12-24/h6-8,11-12,20-23,26-30,32H,5,9-10,13-19,39H2,1-4H3,(H,40,42)(H,41,51)(H,43,54)(H,44,55)(H,45,50)(H,46,53)(H,47,52)(H,48,49)/t23-,26+,27-,28+,29-,30-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDRWULXOJRYOR-XHGFRBTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1CCCCNC1=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)N[C@H]1CCCCNC1=O)NC(=O)[C@@H](CCC(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Calpinactam from Mortierella alpina
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calpinactam is a novel cyclic hexapeptide with potent and selective antimycobacterial activity, positioning it as a promising lead compound in the urgent search for new tuberculosis therapeutics.[1] Discovered from the culture broth of the fungus Mortierella alpina FKI-4905, Calpinactam's unique structure, featuring a C-terminal ε-caprolactam ring, and its specific inhibitory action against mycobacteria, distinguish it from broad-spectrum antibiotics.[2][3][4] This guide provides a comprehensive, technically-grounded overview of the pioneering work that led to its discovery, a detailed methodology for its fermentation and isolation, the process of its structural elucidation, and an analysis of its biological activity.
Introduction: The Imperative for Novel Antimycobacterial Agents
Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the rise of multidrug-resistant strains.[1] For decades, the frontline anti-tuberculosis drug arsenal has been limited, creating a critical need for new therapeutic agents with novel mechanisms of action.[1] The ideal candidate would exhibit high specificity for mycobacteria to minimize off-target effects and disruption of the host microbiome. This imperative has driven screening programs to explore unique ecological niches for microbial metabolites, leading to the investigation of organisms not traditionally known for producing peptide-based antibiotics, such as the fungus Mortierella alpina.
Mortierella alpina: A Versatile Filamentous Fungus
Mortierella alpina, a soil-dwelling fungus, is renowned in biotechnology for its prolific production of polyunsaturated fatty acids (PUFAs), particularly arachidonic acid (ARA).[5][6][7] Its complex lipid metabolism has been extensively studied and optimized for commercial applications.[7][8] However, the discovery of Calpinactam revealed that the biosynthetic capabilities of M. alpina extend beyond lipids to complex secondary metabolites like nonribosomal peptides, opening a new frontier for natural product discovery from this organism.[2][4]
Discovery of Calpinactam: A Targeted Screening Approach
Calpinactam was identified through a deliberate screening program designed to find microbial metabolites that selectively inhibit the growth of mycobacteria.[1] The causality behind this strategy is rooted in the observation that highly effective first-line anti-TB drugs, such as isoniazid, demonstrate selective toxicity against mycobacteria.[1]
The screening process targeted the non-pathogenic, faster-growing species Mycobacterium smegmatis as a surrogate for M. tuberculosis. A culture broth from the fungal strain Mortierella alpina FKI-4905, originally collected from the Bonin Islands in Japan, showed a promising inhibition zone against M. smegmatis while displaying no activity against a panel of other microorganisms, including Gram-positive and Gram-negative bacteria, yeasts, and other fungi.[1][2][4] This high degree of specificity immediately flagged the compound as a high-priority candidate for isolation and characterization.
Fermentation for Calpinactam Production
The successful production of Calpinactam hinges on providing optimal culture conditions for the Mortierella alpina FKI-4905 strain. While primarily known as a lipid producer, its metabolic pathways can be channeled towards the synthesis of secondary metabolites through careful control of the fermentation environment.
Experimental Protocol: Lab-Scale Fermentation
This protocol outlines a representative lab-scale fermentation process derived from the discovery literature.
1. Strain Activation and Seed Culture:
- Strain: Mortierella alpina FKI-4905.
- Activation: Aseptically transfer a sample of the cryopreserved strain to a potato dextrose agar (PDA) plate. Incubate at 25-28°C for 5-7 days until sufficient mycelial growth is observed.
- Seed Medium: Prepare a liquid medium consisting of glucose (2.0%), yeast extract (0.5%), peptone (0.5%), KH₂PO₄ (0.1%), and MgSO₄·7H₂O (0.05%). Adjust pH to 6.0.
- Inoculation: Inoculate the seed medium with mycelial plugs from the PDA plate.
- Incubation: Incubate the seed culture at 28°C for 48-72 hours on a rotary shaker at 200 rpm.
2. Production Culture:
- Production Medium: Utilize a similar medium composition as the seed culture, potentially with adjusted carbon and nitrogen ratios to promote secondary metabolite production. For example, a higher carbon-to-nitrogen ratio is often employed to trigger secondary metabolism after the initial growth phase.
- Inoculation: Transfer the seed culture to the production fermenter at a 5-10% (v/v) inoculation ratio.
- Fermentation Parameters:
- Temperature: Maintain at 25-28°C. Lower temperatures have been shown to alter the metabolic profile of M. alpina.[9]
- pH: Control pH between 5.5 and 6.5.[9]
- Aeration & Agitation: Ensure adequate dissolved oxygen levels through controlled aeration and agitation (e.g., 200-400 rpm in a baffled flask or bioreactor).
- Duration: Ferment for 7-10 days. Monitor production via small-scale extraction and bioassay or HPLC analysis.
Isolation and Purification Workflow
The isolation of Calpinactam from the complex fermentation broth is a multi-step process designed to progressively enrich the target compound based on its physicochemical properties. The process is a classic example of bioactivity-guided fractionation, where each step's output is tested for antimycobacterial activity to ensure the compound of interest is not lost.
Caption: Workflow for Calpinactam Isolation.
Experimental Protocol: Purification of Calpinactam
Step 1: Solvent Extraction
-
Rationale: This initial step is designed to separate the relatively nonpolar Calpinactam from the aqueous, polar components of the culture medium (salts, sugars, proteins). Ethyl acetate is a common choice for extracting moderately polar secondary metabolites.
-
Procedure:
-
Adjust the pH of the entire fermentation broth (e.g., 5 liters) to 3.0 using HCl.
-
Perform a liquid-liquid extraction with an equal volume of ethyl acetate.
-
Separate the organic (ethyl acetate) layer, which now contains the crude Calpinactam.
-
Concentrate the organic phase to dryness under reduced pressure (e.g., using a rotary evaporator) to yield a crude oily residue.[2]
-
Step 2: Octadecyl Silane (ODS) Column Chromatography
-
Rationale: ODS (C18) is a reverse-phase silica gel that separates compounds based on hydrophobicity. This step effectively removes more polar and less polar impurities from the crude extract.
-
Procedure:
-
Dissolve the crude residue in a small amount of methanol.
-
Load the dissolved sample onto an ODS flash chromatography column equilibrated with a methanol/water mixture.
-
Elute the column with a stepwise gradient of increasing methanol concentration in water.
-
Collect fractions and test each for anti-M. smegmatis activity.
-
Pool the active fractions and concentrate them to dryness.[2][4]
-
Step 3: Preparative High-Performance Liquid Chromatography (HPLC)
-
Rationale: This is the final, high-resolution purification step. Reverse-phase preparative HPLC provides the necessary resolving power to separate Calpinactam from any remaining closely related impurities, yielding a pure compound.
-
Procedure:
-
Dissolve the concentrated active fraction from the ODS step in the HPLC mobile phase.
-
Inject the sample onto a preparative ODS HPLC column (e.g., Inertsil ODS-3).
-
Elute with an isocratic or shallow gradient mobile phase (e.g., acetonitrile/water or methanol/water with 0.1% trifluoroacetic acid).
-
Monitor the elution profile with a UV detector (e.g., at 210 nm).
-
Collect the peak corresponding to Calpinactam.
-
Lyophilize the collected fraction to yield pure Calpinactam as a white powder. From a 5-liter culture, a yield of approximately 13.0 mg was reported.[1]
-
Structural Elucidation: Defining a Novel Molecule
With the pure compound in hand, its chemical identity was determined using a combination of spectroscopic and chemical methods.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) established the molecular formula of Calpinactam.[1]
-
NMR Spectroscopy: A suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, TOCSY, HMBC) were employed to piece together the molecule's planar structure. These analyses revealed a hexapeptide backbone.[1][3] Specifically, HMBC correlations were crucial for determining the sequence of the amino acid residues.[1]
-
Amino Acid Analysis: To determine the absolute stereochemistry (D or L configuration) of each amino acid, the purified Calpinactam was hydrolyzed. The resulting amino acids were derivatized and analyzed by chiral chromatography, which confirmed the sequence as D-phenylalanyl-L-leucyl-L-histidyl-D-glutaminyl-D-allo-isoleucyl-L-caprolactam.[1][3] The presence of D-amino acids and the unusual D-allo-isoleucine is significant, as these are common features in nonribosomally synthesized peptides that often confer resistance to proteolysis.
-
Total Synthesis: The final, unambiguous proof of the proposed structure and stereochemistry was achieved through the total chemical synthesis of Calpinactam, which confirmed that the synthetic compound had identical spectral properties and biological activity to the natural product.[3]
Caption: Amino Acid Sequence of Calpinactam.
Biological Activity and Specificity
Calpinactam's therapeutic potential lies in its potent and highly selective activity against mycobacteria.
Quantitative Antimycobacterial Activity
The potency of Calpinactam was quantified by determining its Minimum Inhibitory Concentration (MIC) against key mycobacterial species using the broth microdilution method.[2][10]
| Organism | MIC (μg/mL) | Significance |
| Mycobacterium smegmatis | 0.78 | A common, fast-growing model organism for TB research.[2][3] |
| Mycobacterium tuberculosis H37Rv | 12.5 | The primary causative agent of human tuberculosis.[2][3] |
Data sourced from Kojima et al. (2010) and Koyama et al. (2010).[2][3]
Spectrum of Activity: A Highly Selective Agent
A crucial feature of Calpinactam is its narrow spectrum of activity. It showed no inhibitory effect against various Gram-positive bacteria, Gram-negative bacteria, fungi, and yeasts, even at high concentrations.[2][4] This specificity is highly desirable in a therapeutic agent, as it suggests a lower likelihood of disrupting beneficial host microbiota and may point to a mechanism of action that targets a pathway unique to mycobacteria.
Hypothesized Mechanism of Action: Interference with Iron Uptake
While the precise molecular target remains to be definitively proven, a compelling hypothesis has been proposed based on Calpinactam's structure.[4][10] Its C-terminal caprolactam ring bears a structural resemblance to the siderophore mycobactin, which is essential for iron acquisition by M. tuberculosis.[1][10] Iron is a critical nutrient for bacterial survival and pathogenesis. It is hypothesized that Calpinactam may act as a competitive inhibitor, interfering with the mycobactin-mediated iron uptake system and effectively starving the bacterium of this essential metal.[4][10]
Caption: Proposed Mechanism of Calpinactam Action.
Conclusion and Future Directions
The discovery of Calpinactam from Mortierella alpina is a testament to the value of screening diverse microbial sources for novel, selective bioactive compounds. This technical guide has detailed the journey from a targeted screening hit to the isolation and characterization of a potent antimycobacterial hexapeptide. The development of a robust fermentation and purification protocol was key to obtaining sufficient material for structural elucidation and biological testing.
Calpinactam represents a significant lead for the development of new anti-tuberculosis drugs. Future research should focus on several key areas:
-
Mechanism of Action: Definitive validation of its molecular target within the iron acquisition pathway or elsewhere.
-
Biosynthesis: Further characterization of the nonribosomal peptide synthetase (NRPS) gene calA, which is responsible for its production.[4] Understanding its biosynthesis could enable metabolic engineering approaches to improve yields or generate novel analogs.
-
Structure-Activity Relationship (SAR): As initial studies on synthetic derivatives have shown, the specific amino acid composition is critical for its activity.[10][11] A comprehensive SAR study could lead to the design of semi-synthetic analogs with improved potency, stability, or pharmacokinetic properties.
The story of Calpinactam underscores a powerful principle in drug discovery: novel chemistry with precise biological activity can be found in the most unexpected of organisms.
References
-
Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
-
Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(3), 432-435. [Link]
-
Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. American Chemical Society. [Link]
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ResearchGate. (2025). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
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Nagai, K., Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., ... & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7661-7664. [Link]
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ResearchGate. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
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Wang, L., Chen, W., Feng, Y., & Chen, H. (2022). Comparative Genomics of Mortierellaceae Provides Insights into Lipid Metabolism: Two Novel Types of Fatty Acid Synthase. National Institutes of Health. [Link]
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Hao, G., Chen, H., Gu, Z., Zhang, H., Chen, W., & Chen, Y. Q. (2016). Metabolic Engineering of Mortierella alpina for Enhanced Arachidonic Acid Production through the NADPH-Supplying Strategy. Applied and Environmental Microbiology, 82(12), 3593-3601. [Link]
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Song, X., Wang, X., & Tan, Y. (2021). Research advances on arachidonic acid production by fermentation and genetic modification of Mortierella alpina. World Journal of Microbiology and Biotechnology, 37(1), 4. [Link]
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Kikukawa, H., Sakuradani, E., Ando, A., Shimizu, S., & Ogawa, J. (2018). Arachidonic acid production by the oleaginous fungus Mortierella alpina 1S-4: A review. Journal of Advanced Research, 11, 15-22. [Link]
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Grynberg, A., Belcour, A., & Bize, A. (2018). The Effect of pH and Temperature on Arachidonic Acid Production by Glycerol-Grown Mortierella alpina NRRL-A-10995. MDPI. [Link]
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Nisha, A., & Venkateswaran, G. (2011). Fermentation characteristics of Mortierella alpina in response to different nitrogen sources. Applied Biochemistry and Biotechnology, 164(3), 323-332. [Link]
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Anter, A., Abdel-Ghany, M. N., Ibrahim, M. I. M., Charmy, R. A., Yosri, M., Tallima, H., & El-Kased, R. F. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ACS Food Science & Technology. [Link]
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ResearchGate. (2024). Novel Approaches to Mortierella alpina Identification and Arachidonic Acid Production Optimization. ResearchGate. [Link]
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Chang, Y. H., O, C. C., & Lee, T. Y. (2022). Effect of Sea Salt and Taro Waste on Fungal Mortierella alpina Cultivation for Arachidonic Acid-Rich Lipid Production. MDPI. [Link]
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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Calpinactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam is a naturally occurring cyclic hexapeptide that has garnered significant interest within the scientific community due to its selective and potent antimycobacterial properties.[1][2] Isolated from the fungus Mortierella alpina FKI-4905, this metabolite presents a unique chemical architecture, characterized by a C-terminal ε-caprolactam ring.[1][3] Its promising biological activity against Mycobacterium smegmatis and Mycobacterium tuberculosis positions Calpinactam as a compelling lead compound in the development of novel antitubercular agents.[1][2][3] This guide provides a comprehensive technical overview of the chemical structure and intricate stereochemistry of Calpinactam, offering valuable insights for researchers engaged in natural product synthesis, medicinal chemistry, and drug discovery.
Elucidation of the Planar Structure
The determination of Calpinactam's planar structure was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Analysis
Initial analysis by High-Resolution Mass Spectrometry (HRMS) established the molecular formula of Calpinactam as C₃₈H₅₇N₉O₈. Subsequent 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, were instrumental in identifying the constituent amino acid residues and their sequence.[1] These analyses revealed the presence of six amino acid units: Phenylalanine (Phe), Leucine (Leu), Histidine (His), Glutamic acid (Glu), Isoleucine (Ile), and a cyclized Lysine (Lys) residue forming the caprolactam ring.[1] The sequence of these residues was determined through analysis of key correlations in the HMBC spectrum.[1]
Table 1: Summary of Key Spectroscopic Data for Calpinactam Structural Elucidation
| Spectroscopic Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HRMS) | Determined the molecular formula (C₃₈H₅₇N₉O₈) |
| ¹H and ¹³C NMR | Identified the six amino acid residues |
| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity and sequence of the amino acids |
The Defining Feature: The Caprolactam Ring
A distinctive feature of Calpinactam's structure is the C-terminal ε-caprolactam moiety. This seven-membered ring is formed by the intramolecular amide bond between the ε-amino group and the carboxyl group of the C-terminal Lysine residue. This structural motif is relatively uncommon in natural peptides and contributes to the molecule's conformational rigidity and biological activity.
The Crucial Role of Stereochemistry
The biological activity of chiral molecules is often intrinsically linked to their three-dimensional arrangement. In the case of Calpinactam, with its multiple stereocenters, the precise stereochemistry is paramount to its antimycobacterial efficacy.
Determination of Absolute Configuration
The absolute stereochemistry of each amino acid residue in Calpinactam was definitively established through a combination of amino acid analysis and total synthesis.[1][3] Acid hydrolysis of the natural product, followed by chiral derivatization and chromatographic analysis, allowed for the assignment of the stereochemistry of the individual amino acid components.
The determined absolute configuration of the amino acid residues in Calpinactam is as follows:
-
D-Phenylalanine
-
L-Leucine
-
L-Histidine
-
D-Glutamic acid
-
D-allo-Isoleucine
-
L-Lysine (forming the caprolactam ring)
The presence of both D- and L-amino acids is a common feature of non-ribosomally synthesized peptides and often contributes to their resistance to proteolytic degradation and their specific biological activities.
Visualizing the Stereochemistry of Calpinactam
The following diagram illustrates the workflow for determining the absolute configuration of the amino acid residues in Calpinactam.
Figure 1: Workflow for the determination of Calpinactam's absolute stereochemistry.
Total Synthesis of Calpinactam
The total synthesis of Calpinactam served as the ultimate confirmation of its proposed structure and stereochemistry.[1] The synthetic strategy relied on solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of peptides.
Experimental Protocol: A Representative Synthetic Approach
The following outlines a generalized protocol for the synthesis of Calpinactam based on established solid-phase peptide synthesis principles.
Materials:
-
Fmoc-protected amino acids (Fmoc-D-Phe-OH, Fmoc-L-Leu-OH, Fmoc-L-His(Trt)-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-D-allo-Ile-OH, Fmoc-L-Lys(Boc)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents (DMF, DCM)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple Fmoc-L-Lys(Boc)-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Iterative Coupling and Deprotection: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-D-allo-Ile-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-His(Trt)-OH, Fmoc-L-Leu-OH, and Fmoc-D-Phe-OH) following the same coupling and deprotection steps.
-
Cleavage from Resin and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA-based cleavage cocktail.
-
Cyclization: The cleavage from the Rink Amide resin results in a C-terminal amide. The formation of the caprolactam ring from the lysine residue is a key step that can be achieved under specific cyclization conditions.
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthetic Calpinactam by HRMS and NMR, and compare the data with that of the natural product.
Structure-Activity Relationship and Biological Significance
The specific stereochemistry of Calpinactam is critical for its antimycobacterial activity. Studies on synthetic derivatives of Calpinactam have begun to shed light on the structure-activity relationship (SAR). For instance, the substitution of D-Glu with D-Ala resulted in a derivative with moderate activity, indicating that some structural modifications are tolerated.[4] However, it is evident that the overall three-dimensional shape, governed by the specific sequence of D- and L-amino acids and the presence of the caprolactam ring, is a key determinant of its selective interaction with its biological target in mycobacteria. The unique stereochemical arrangement likely presents a specific conformation that is recognized by its molecular target, which is hypothesized to be involved in the iron uptake system of mycobacteria.
Conclusion
Calpinactam stands as a fascinating example of a structurally unique and biologically active natural product. Its chemical architecture, defined by its hexapeptide nature and the C-terminal caprolactam ring, is further enriched by its complex stereochemistry, featuring a specific arrangement of D- and L-amino acids. The elucidation of its structure and the confirmation through total synthesis have provided a solid foundation for further investigation into its mechanism of action and for the design of novel analogs with improved therapeutic potential. For researchers in drug development, Calpinactam represents a promising scaffold for the creation of new and effective treatments against tuberculosis.
References
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Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]
-
Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 11(24), 5646–5649. [Link]
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Uchida, R., Yagi, A., Hamamoto, H., Kimura, K., & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739–7741. [Link]
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PubChem. Reserpiline. [Link]
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Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
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A Technical Guide to the Antimycobacterial Mechanism of Action of Calpinactam
Abstract
Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), continues to pose a significant global health challenge, amplified by the emergence of multidrug-resistant strains. This necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Calpinactam, a cyclic hexapeptide metabolite isolated from the fungus Mortierella alpina, has demonstrated potent and selective activity against mycobacteria.[1][2][3] This technical guide provides an in-depth analysis of the proposed mechanisms of action of calpinactam, focusing on a primary hypothesis of iron-uptake inhibition and a secondary, exploratory hypothesis of protease inhibition. We present the scientific basis for each proposed mechanism, detailed experimental protocols for their validation, and a discussion of the compound's therapeutic potential.
Introduction: The Promise of a Selective Antimycobacterial Agent
Calpinactam is a unique fungal metabolite characterized by a hexapeptide structure with a C-terminal ε-caprolactam ring.[1] Early investigations revealed its highly selective inhibitory action against mycobacteria. It is active against the fast-growing Mycobacterium smegmatis and the pathogenic Mycobacterium tuberculosis H37Rv with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively.[1][3][4] Notably, it shows no significant activity against a broad panel of other Gram-positive and Gram-negative bacteria, yeasts, or fungi, pointing to a highly specific mode of action targeting a pathway unique to or essential in mycobacteria.[2][3]
1.1. Quantitative Data Summary
The foundational efficacy data for calpinactam provides a clear benchmark for its antimycobacterial potency.
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium smegmatis | 0.78 µg/mL | [1][3] |
| Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [1][3] |
Structure-activity relationship studies have underscored the specificity of the calpinactam scaffold. Synthetic derivatives with amino acid substitutions, such as replacing D-Glu with D-Ala, result in a dramatic loss of activity, indicating that the native stereochemistry and sequence are critical for its biological function.[5]
Primary Proposed Mechanism of Action: Inhibition of Siderophore-Mediated Iron Uptake
The most compelling and evidence-supported hypothesis for calpinactam's mechanism of action is the disruption of iron acquisition. Iron is an essential micronutrient for virtually all pathogens, including M. tb, acting as a critical cofactor for enzymes involved in respiration and DNA replication.[6][7] The host actively sequesters iron as a defense mechanism, a process known as nutritional immunity. To overcome this, M. tb has evolved a sophisticated high-affinity iron acquisition system based on the secretion of small iron-chelating molecules called siderophores.
2.1. The Mycobactin Siderophore System in M. tuberculosis
M. tb utilizes a two-component siderophore system:
-
Carboxymycobactin: A water-soluble, extracellular siderophore that scavenges iron from host iron-binding proteins like transferrin and lactoferrin within the phagosome.[6][8]
-
Mycobactin: A lipophilic, cell-envelope-associated siderophore that shuttles the iron captured by carboxymycobactin across the complex mycobacterial cell wall into the cytoplasm.[6][7][8]
This entire pathway, encoded by the mbt gene clusters, is essential for M. tb survival and virulence inside macrophages.[6][9] Mutants defective in siderophore synthesis or transport fail to survive in low-iron environments and are attenuated in infection models.[6]
2.2. The Structural Mimicry Hypothesis
The primary hypothesis posits that calpinactam functions as a competitive inhibitor of the mycobactin pathway. This is based on a notable structural resemblance between calpinactam and mycobactin T, the siderophore produced by M. tb.[1][10] Both are complex, modified peptide structures capable of coordinating a metal ion. It is proposed that calpinactam acts as a molecular mimic, interfering with one or more stages of the iron uptake pathway.
Possible Interference Points:
-
Competitive Binding: Calpinactam may compete with mycobactin for binding to cell surface receptors or transport proteins like IrtAB or components of the Esx-3 secretion/transport system.[6][11]
-
False Substrate: It could be recognized and transported into the cell, but fail to release iron, thereby clogging the transport machinery.
-
Inhibition of Biosynthesis: While less likely given the structural difference from biosynthetic precursors, interference with the non-ribosomal peptide synthetase (NRPS) machinery cannot be entirely ruled out.
This mechanism is highly attractive as it explains the observed specificity of calpinactam for mycobacteria, as the mycobactin system is unique to this genus.
Caption: Proposed mechanism of calpinactam as a competitive inhibitor of mycobactin-mediated iron uptake.
Secondary Proposed Mechanism of Action: Protease Inhibition
While the iron-uptake inhibition model is strongly supported by circumstantial evidence, the name "calpinactam" itself prompts consideration of an alternative or secondary mechanism: protease inhibition. Calpains are a family of calcium-dependent cysteine proteases in eukaryotes.[12] While the name may be coincidental, arising from its caprolactam moiety, the possibility that this peptide-like molecule could target essential mycobacterial proteases warrants investigation.
M. tb possesses several proteases that are essential for its survival, virulence, and protein homeostasis, making them attractive drug targets.[13] These include:
-
The Proteasome: A multi-subunit proteolytic complex vital for resisting nitric oxide stress during infection.[14]
-
Clp Proteases (ClpP1/P2): Caseinolytic proteases essential for degrading misfolded proteins and for in vitro growth.[15]
-
Serine Proteases (e.g., HtrA, Mycosins): Involved in protein secretion and virulence.[13]
Hypothesis: Calpinactam, as a hexapeptide, could potentially act as a substrate-analog inhibitor, fitting into the active site of an essential mycobacterial protease and blocking its function. This could disrupt protein turnover, stress response, or virulence factor processing, ultimately leading to bacterial death. Although no direct evidence links calpinactam to protease inhibition, and true calpain homologues are rare in bacteria, the chemical nature of the molecule makes this a plausible line of inquiry.[16]
Experimental Validation: A Roadmap for Mechanistic Elucidation
A rigorous, multi-pronged experimental approach is required to definitively elucidate calpinactam's mechanism of action. The following protocols outline a self-validating system to test the proposed hypotheses.
Caption: A logical workflow for validating the proposed mechanisms of action of calpinactam.
4.1. Protocols for Validating Iron-Uptake Inhibition
A. Chrome Azurol S (CAS) Liquid Assay for Siderophore Competition
This assay colorimetrically detects siderophores based on their ability to remove iron from the blue CAS-iron complex, causing a color change to orange/yellow.[7][10] It can be adapted to test for competitive inhibition.
-
Objective: To determine if calpinactam can compete with mycobacterial siderophores for iron, preventing the color change induced by the siderophores.
-
Methodology:
-
Prepare CAS Assay Solution: Mix solutions of Chrome Azurol S, FeCl₃, and the detergent hexadecyltrimethylammonium bromide (HDTMA) as described by Schwyn and Neilands.[1][10][17] The final solution is a deep blue color.
-
Prepare Siderophore Supernatant: Grow M. smegmatis or M. tb in an iron-deficient medium (e.g., chelated Sauton's medium) to induce siderophore production.[17] Collect the cell-free supernatant, which will be rich in carboxymycobactin.
-
Competition Assay: In a 96-well plate, set up the following reactions:
-
Control: CAS solution + Iron-deficient medium.
-
Positive Control: CAS solution + Siderophore supernatant.
-
Test: CAS solution + Siderophore supernatant + serial dilutions of calpinactam.
-
-
Incubation & Readout: Incubate the plate for several hours at 37°C. Measure the absorbance at 630 nm.
-
-
Expected Result: The positive control should show a decrease in absorbance (color change) compared to the control. If calpinactam competes for iron, it will prevent the siderophores from sequestering iron from the CAS complex, resulting in an absorbance closer to the control well in a dose-dependent manner.
B. Mycobacterial Growth Inhibition Assay (MGIA) under Iron Limitation
-
Objective: To determine if the inhibitory activity of calpinactam is enhanced under iron-deficient conditions, which would be consistent with a mechanism targeting iron acquisition.
-
Methodology:
-
Prepare Media: Prepare two sets of mycobacterial growth medium (e.g., Middlebrook 7H9): one standard (iron-replete) and one made iron-deficient by adding an iron chelator like 2,2'-bipyridyl or by using chelated Sauton's medium.
-
MIC Determination: Perform a standard broth microdilution assay to determine the MIC of calpinactam against M. tb in both the iron-replete and iron-deficient media.
-
Inoculation and Incubation: Inoculate the plates with a standardized suspension of M. tb. Incubate at 37°C for 7-14 days.[4][18]
-
-
Expected Result: If calpinactam targets iron uptake, its potency should be significantly increased in the iron-deficient medium (a lower MIC value). The bacteria, already stressed for iron, would be more susceptible to an agent that further blocks its acquisition.
4.2. Protocols for Validating Protease Inhibition
A. In Vitro Fluorogenic Protease Inhibition Assay
-
Objective: To screen calpinactam for direct inhibitory activity against key mycobacterial proteases.
-
Methodology:
-
Source Proteases: Obtain purified, recombinant M. tb proteases (e.g., ClpP1/P2, proteasome β-subunit).
-
Select Substrate: Use a fluorogenic peptide substrate specific for the protease being tested (e.g., Suc-LLVY-AMC for the chymotrypsin-like activity of the proteasome).[14]
-
Assay Setup: In a 96-well plate, combine the assay buffer, the specific protease, and serial dilutions of calpinactam. Include a known protease inhibitor as a positive control.
-
Reaction & Readout: Initiate the reaction by adding the fluorogenic substrate. Monitor the increase in fluorescence over time using a plate reader.[2]
-
-
Expected Result: A decrease in the rate of fluorescence generation in the presence of calpinactam, in a dose-dependent manner, would indicate direct inhibition of the target protease.
Conclusion and Future Directions
Calpinactam stands out as a promising antimycobacterial agent due to its high selectivity and potency. The current body of evidence strongly supports the hypothesis that it acts as a structural mimic of the siderophore mycobactin, disrupting the essential iron acquisition pathway in Mycobacterium tuberculosis. This proposed mechanism is compelling because it provides a clear rationale for the compound's specificity and highlights a validated therapeutic target.
The experimental workflows detailed in this guide provide a clear and robust path to definitively confirm this primary mechanism. Furthermore, the exploration of a secondary, speculative mechanism of protease inhibition demonstrates a comprehensive approach to drug discovery, ensuring that alternative possibilities are not overlooked. Successful validation of the iron-uptake inhibition model would position calpinactam as a lead compound for a new class of antitubercular drugs that work by starving the pathogen of a critical nutrient, a strategy that could be effective against drug-resistant strains.
References
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Sritharan, M. (2016). Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake. Journal of Bacteriology, 198(18), 2399-2409. Available from: [Link]
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De Voss, J. J., Rutter, K., Schroeder, B. G., & Barry, C. E. (2000). The salicylate-derived mycobactin siderophores of Mycobacterium tuberculosis are essential for growth in macrophages. Proceedings of the National Academy of Sciences, 97(3), 1252-1257. Available from: [Link]
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Siekierka, A., et al. (2009). Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition. Proceedings of the National Academy of Sciences, 106(35), 14735-14740. Available from: [Link]
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Luo, M., Fadeev, E. A., & Groves, J. T. (2005). Mycobactin-mediated iron acquisition within macrophages. Nature Chemical Biology, 1(3), 149-153. Available from: [Link]
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Chopra, P., et al. (2018). Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis. The Open Microbiology Journal, 12, 25-33. Available from: [Link]
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Koyama, N., et al. (2009). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 11(20), 4540-4543. Available from: [Link]
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. Available from: [Link]
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Cioci, G., et al. (2021). Targeting Siderophore-Mediated Iron Uptake in M. abscessus: A New Strategy to Limit the Virulence of Non-Tuberculous Mycobacteria. International Journal of Molecular Sciences, 22(16), 8868. Available from: [Link]
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Ratledge, C., & Dover, L. G. (2000). Iron Metabolism in Pathogenic Bacteria. Annual Review of Microbiology, 54, 881-941. Available from: [Link]
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Wells, R. M. (2013). Siderophore-mediated iron acquisition in Mycobacterium tuberculosis. Graduate Theses and Dissertations. Available from: [Link]
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Roberts, D. M., Personne, Y., Ollinger, J., & Parish, T. (2013). Proteases in Mycobacterium tuberculosis pathogenesis: potential as drug targets. Future Microbiology, 8(5), 621-631. Available from: [Link]
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Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7733-7736. Available from: [Link]
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Adachi, J., et al. (2015). Bacterial calpains and the evolution of the calpain (C2) family of peptidases. Journal of Bacteriology, 197(22), 3572-3580. Available from: [Link]
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Goll, D. E., Thompson, V. F., Li, H., Wei, W., & Cong, J. (2003). The calpain system. Physiological Reviews, 83(3), 731-801. Available from: [Link]
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Zhao, Q., et al. (2017). Mycobacterium tuberculosis Serine Protease Rv3668c Can Manipulate the Host–Pathogen Interaction via Erk-NF-κB Axis-Mediated Cytokine Differential Expression. BioMed Research International, 2017, 8565123. Available from: [Link]
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Couto, N., et al. (2006). Comparative genomics of mycobacterial proteases. Microbes and Infection, 8(11), 2667-2676. Available from: [Link]
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Koyama, N., et al. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. Available from: [Link]
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Snow, G. A. (1965). Isolation and structure of mycobactin T, a growth factor from Mycobacterium tuberculosis. Biochemical Journal, 97(1), 166-175. Available from: [Link]
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Raju, R. M., et al. (2022). Host-Directed Therapies Based on Protease Inhibitors to Control Mycobacterium tuberculosis and HIV Coinfection. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]
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Al-Ghorbani, M., et al. (2022). Identification of New Mycobacterium tuberculosis Proteasome Inhibitors Using a Knowledge-Based Computational Screening Approach. Molecules, 27(15), 4898. Available from: [Link]
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Calpinactam: An In-Depth Technical Guide to its Biological Activity Spectrum
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Calpinactam, a novel hexapeptide originating from the fungus Mortierella alpina, has emerged as a molecule of significant interest within the field of antibacterial research. Its defining characteristic is a pronounced and selective inhibitory activity against mycobacteria, including the formidable pathogen Mycobacterium tuberculosis. This technical guide provides a comprehensive exploration of the biological activity spectrum of calpinactam. We will delve into its selective antimycobacterial effects, elucidate its proposed mechanism of action centered on the disruption of iron acquisition, and present its cytotoxicity profile. This document is designed to be a thorough resource, consolidating available data and furnishing detailed experimental protocols to empower further investigation and development of calpinactam as a potential therapeutic agent.
Introduction: The Emergence of Calpinactam
The relentless challenge of antimicrobial resistance, particularly the rise of multidrug-resistant Mycobacterium tuberculosis, necessitates the discovery of novel antibacterial agents with unconventional mechanisms of action. Fungal secondary metabolites have historically been a rich reservoir of bioactive compounds. Calpinactam, a cyclized hexapeptide with a distinctive C-terminal caprolactam ring, was isolated from the culture broth of the fungus Mortierella alpina FKI-4905.[1][2] Initial investigations have consistently demonstrated its potent and highly selective activity against mycobacteria, setting it apart from broad-spectrum antibiotics and highlighting its potential as a targeted therapeutic.[1][2]
Antimycobacterial Activity Spectrum
The hallmark of calpinactam's biological activity is its narrow and specific spectrum, primarily targeting members of the genus Mycobacterium. This selectivity is a desirable trait in antimicrobial drug development as it can potentially minimize off-target effects and disruption of the host microbiome.
Potency Against Key Mycobacterial Species
Quantitative assessment of calpinactam's antimycobacterial efficacy is primarily documented through Minimum Inhibitory Concentration (MIC) values. The available data underscores its potent activity against both a model fast-growing mycobacterium and the slow-growing causative agent of tuberculosis.
| Mycobacterial Species | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 0.78 | [1] |
| Mycobacterium tuberculosis H37Rv | 12.5 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) of Calpinactam against key mycobacterial species.
Activity Against Other Microorganisms
Screening of calpinactam against a range of other microorganisms has revealed a striking lack of activity. This includes various Gram-positive and Gram-negative bacteria, as well as fungi and yeasts.[1][2] This high degree of selectivity for mycobacteria is a key feature of calpinactam's biological profile.
Proposed Mechanism of Action: Interference with Iron Homeostasis
The current leading hypothesis for calpinactam's mechanism of action is the disruption of mycobacterial iron uptake.[3][4] Iron is an essential nutrient for virtually all living organisms, playing a critical role in numerous cellular processes. Mycobacteria have evolved sophisticated systems to acquire iron from their host environment, most notably through the secretion of siderophores.
Structural Mimicry of Mycobactin
The proposed mechanism is rooted in the structural resemblance between calpinactam and mycobactin, a key siderophore utilized by M. tuberculosis to chelate and transport iron.[3][4] This structural similarity suggests that calpinactam may act as a competitive inhibitor of the mycobactin-mediated iron uptake pathway, effectively starving the mycobacteria of this vital nutrient.
Structure-Activity Relationship
The crucial role of calpinactam's specific chemical structure in its biological activity has been demonstrated through the synthesis and evaluation of its derivatives. Studies have shown that alterations to the amino acid sequence, particularly the substitution of the D-glutamic acid (D-Glu) residue, lead to a significant reduction or complete loss of antimycobacterial activity.[4] This underscores the precise structural requirements for its interaction with its putative mycobacterial target.
Cytotoxicity Profile and Selectivity
A critical aspect of any potential therapeutic agent is its safety profile and selectivity for the target pathogen over host cells.
In Vitro Cytotoxicity
While comprehensive quantitative cytotoxicity data for calpinactam against a wide range of mammalian cell lines is not extensively available in the reviewed literature, preliminary assessments indicate a low potential for cytotoxicity. One study noted no cytotoxic activity against Jurkat cells at concentrations up to at least 25 µg/mL. This suggests a favorable therapeutic window, though further rigorous testing is warranted.
Selectivity Index
The selectivity index (SI) is a crucial parameter in drug development, quantifying the therapeutic window of a compound. It is calculated as the ratio of the cytotoxic concentration to the effective therapeutic concentration (IC50/MIC). While specific IC50 values for calpinactam against mammalian cell lines are not yet published, the high MIC values against non-mycobacterial organisms and the preliminary low cytotoxicity data suggest a high selectivity index.
Experimental Protocols
The following section provides detailed, representative protocols for the in vitro evaluation of calpinactam's biological activity. These protocols are designed to be self-validating through the inclusion of appropriate controls.
Determination of Minimum Inhibitory Concentration (MIC) against Mycobacteria
This protocol outlines the broth microdilution method for determining the MIC of calpinactam against Mycobacterium species.
Materials:
-
Calpinactam
-
Mycobacterium species (e.g., M. smegmatis, M. tuberculosis)
-
Middlebrook 7H9 broth
-
Albumin-Dextrose-Catalase (ADC) supplement
-
Glycerol
-
Tween 80
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
McFarland standards (0.5)
Procedure:
-
Preparation of Mycobacterial Inoculum:
-
Culture the Mycobacterium species in Middlebrook 7H9 broth supplemented with ADC and glycerol/Tween 80 to mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Dilute the adjusted suspension 1:100 in fresh broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.
-
-
Preparation of Calpinactam Dilutions:
-
Prepare a stock solution of calpinactam in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the calpinactam stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the calpinactam dilutions with the prepared mycobacterial inoculum.
-
Include a growth control well (inoculum without calpinactam) and a sterility control well (broth only).
-
Incubate the plates at 37°C. For M. tuberculosis, incubate in a 5% CO₂ atmosphere. Incubation times will vary depending on the species (e.g., 2-3 days for M. smegmatis, 7-21 days for M. tuberculosis).
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of calpinactam that completely inhibits visible growth of the mycobacteria. Growth is indicated by turbidity or the formation of a bacterial pellet.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to evaluate the cytotoxicity of calpinactam against mammalian cell lines.
Materials:
-
Calpinactam
-
Mammalian cell line (e.g., Vero, HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Prepare serial dilutions of calpinactam in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of calpinactam.
-
Include a vehicle control (medium with the same concentration of solvent used for the calpinactam stock) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability) by plotting a dose-response curve.
-
Future Directions and Conclusion
Calpinactam represents a promising lead compound in the quest for novel antitubercular agents. Its high selectivity for mycobacteria and its proposed unique mechanism of action targeting iron metabolism are particularly noteworthy.[3] However, further research is essential to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Definitive Mechanism of Action Studies: Experimental validation of the proposed inhibition of the mycobactin pathway through iron uptake assays is a critical next step.[3]
-
Expansion of the Activity Spectrum: Determining the MIC of calpinactam against a broader panel of clinically relevant non-tuberculous mycobacteria (NTMs) is necessary.
-
Comprehensive Cytotoxicity Profiling: A thorough evaluation of calpinactam's cytotoxicity against a diverse range of human cell lines is required to establish a robust safety profile.
-
In Vivo Efficacy Studies: Assessing the efficacy of calpinactam in animal models of tuberculosis will be crucial to determine its potential for clinical translation.
References
- Therapy for Mycobacterium kansasii Infection: Beyond 2018. Frontiers in Microbiology. 2018;9:2237.
- Koyama N, Kojima S, Nonaka K, et al. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. 2010;63(4):183-186.
-
Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. PubMed. Available at: [Link].
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An In-Depth Technical Guide to Calpinactam Production from Fungal Strains
A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Novel Anti-Mycobacterial Agent
The global health challenge posed by tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the urgent discovery and development of novel therapeutics. In this context, Calpinactam, a unique cyclic hexapeptide produced by the filamentous fungus Mortierella alpina, has emerged as a promising candidate.[1][2] Its selective and potent activity against Mycobacterium tuberculosis warrants a comprehensive understanding of its production, from the cultivation of the source organism to the intricacies of its biosynthesis and purification.[1] This guide provides a detailed technical overview intended to empower researchers in their efforts to explore and harness the therapeutic potential of Calpinactam.
The Producing Organism: Mortierella alpina FKI-4905
The primary known producer of Calpinactam is the fungal strain Mortierella alpina FKI-4905.[1][2][3] Mortierella alpina is a ubiquitous soil fungus belonging to the order Mortierellales. While many strains of M. alpina are recognized for their high-level production of polyunsaturated fatty acids, particularly arachidonic acid (ARA), the FKI-4905 strain possesses the unique genetic machinery to synthesize Calpinactam.[4][5]
Morphological and Cultural Characteristics
Mortierella alpina typically exhibits rapid growth on standard mycological media, forming white, cottony colonies.[5] Microscopically, it is characterized by coenocytic (non-septate) hyphae. For detailed identification, molecular methods targeting the internal transcribed spacer (ITS) regions of the ribosomal DNA are recommended.[5]
Cultivation of Mortierella alpina FKI-4905 for Calpinactam Production
The optimization of fermentation conditions is paramount for maximizing the yield of Calpinactam. While extensive research has been conducted on M. alpina for ARA production, specific conditions favoring Calpinactam synthesis may require further empirical optimization. The following protocol is a robust starting point based on established methods for secondary metabolite production in this species.
Media Composition
Successful cultivation involves a two-stage process: a seed culture to generate sufficient biomass and a production culture to induce secondary metabolite synthesis.
| Medium Component | Seed Medium (g/L) | Production Medium (g/L) |
| Soluble Starch | - | 10.0 |
| Glucose | 20.0 | - |
| Yeast Extract | 30.0 | 4.0 |
| Peptone | - | 2.0 |
| KH₂PO₄ | 0.2 | - |
| CaCO₃ | - | 1.0 |
| Fe₂(SO₄)₃ | - | Trace |
Step-by-Step Cultivation Protocol
-
Inoculum Preparation:
-
Production Culture:
-
Transfer the seed culture to a larger fermentation vessel containing the production medium. A 10% (v/v) inoculum size is recommended.[4]
-
For laboratory-scale production, 500 mL baffled Erlenmeyer flasks containing 200 mL of production medium can be used.[2]
-
Incubate the production culture on a rotary shaker at 160 rpm and 27°C for an extended period, typically 7-14 days, to allow for secondary metabolite accumulation.[2]
-
-
Process Monitoring and Optimization:
-
Monitor the pH of the culture, as it can significantly influence secondary metabolite production. The initial pH of the production medium should be around 6.0.
-
Aeration is critical. The use of baffled flasks enhances oxygen transfer. For larger-scale fermentations, dissolved oxygen levels should be monitored and controlled.
-
The Biosynthesis of Calpinactam: A Nonribosomal Peptide Synthetase (NRPS) Pathway
Calpinactam is a nonribosomal peptide, synthesized by a large, multi-domain enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS).[2] The gene responsible for Calpinactam biosynthesis in M. alpina FKI-4905 has been identified as calA, which is a greater than 20 kb NRPS gene.[2]
The biosynthesis of nonribosomal peptides follows a modular assembly-line logic. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond to its 4'-phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the preceding module.
Calpinactam is a hexapeptide with the structure: L-Ala-L-Pro-D-Glu-L-Val-L-Ala-ε-Caprolactam. The biosynthesis is proposed to proceed through a six-module NRPS. The final ε-caprolactam ring is likely formed through an intramolecular cyclization and release mechanism catalyzed by a terminal thioesterase (TE) domain.
Caption: Proposed modular organization of the Calpinactam NRPS and biosynthetic pathway.
Extraction and Purification of Calpinactam
The recovery of pure Calpinactam from the fermentation broth is a multi-step process involving extraction and chromatographic purification.[1][2]
Experimental Workflow
Caption: Workflow for the extraction and purification of Calpinactam.
Detailed Protocol
-
Extraction:
-
Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Octadecyl Silane (ODS) Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved extract onto an ODS column pre-equilibrated with a polar solvent (e.g., water).
-
Elute the column with a stepwise or linear gradient of increasing solvent polarity (e.g., a water-methanol or water-acetonitrile gradient).
-
Collect fractions and monitor them for the presence of Calpinactam using an appropriate analytical technique, such as thin-layer chromatography (TLC) or analytical HPLC.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing Calpinactam from the ODS column chromatography and concentrate them.
-
Further purify the concentrated fractions using preparative HPLC. A C18 column is typically used for this purpose.[6][7]
-
Illustrative HPLC Parameters (to be optimized):
-
Column: Preparative C18 column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase: A gradient of acetonitrile in water (both may contain a small amount of a modifier like trifluoroacetic acid, e.g., 0.1%).
-
Flow Rate: 10-20 mL/min.
-
Detection: UV detector at a wavelength where Calpinactam absorbs (e.g., 210-220 nm for peptide bonds).
-
-
Collect the peak corresponding to Calpinactam and confirm its purity by analytical HPLC.
-
Lyophilize the pure fractions to obtain Calpinactam as a solid powder.
-
Analytical Characterization and Bioactivity Assessment
Structural Elucidation and Quantification
The structure of Calpinactam has been elucidated using a combination of spectroscopic techniques.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the connectivity of atoms and the stereochemistry of the amino acid residues.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of Calpinactam. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing the peptide.[8][9]
Antimycobacterial Activity Assay
The biological activity of Calpinactam is primarily assessed by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium species.[10]
| Parameter | Description |
| Test Organisms | Mycobacterium smegmatis (a non-pathogenic, fast-growing model) and Mycobacterium tuberculosis (the pathogenic species).[10] |
| Assay Method | Broth microdilution method in 96-well plates.[10] |
| Culture Medium | Middlebrook 7H9 broth supplemented with appropriate growth factors (e.g., ADC or OADC).[10] |
| Inoculum Preparation | A standardized bacterial suspension (e.g., McFarland standard 0.5) is prepared.[10] |
| Procedure | Serial dilutions of Calpinactam are prepared in the microtiter plates, and a standardized inoculum is added to each well.[10] |
| Incubation | Plates are incubated at 37°C for several days (for M. smegmatis) to weeks (for M. tuberculosis).[10] |
| MIC Determination | The MIC is the lowest concentration of Calpinactam that completely inhibits visible bacterial growth.[10] |
Reported MIC Values for Calpinactam: [1][2]
-
Mycobacterium smegmatis: 0.78 µg/mL
-
Mycobacterium tuberculosis: 12.5 µg/mL
Conclusion and Future Perspectives
Calpinactam represents a compelling lead compound in the quest for new anti-tuberculosis drugs. This guide provides a foundational framework for its production and characterization. Future research should focus on several key areas:
-
Strain Improvement: Genetic engineering of Mortierella alpina FKI-4905 to overexpress the calA gene could significantly enhance Calpinactam yields.
-
Fermentation Optimization: A systematic optimization of fermentation parameters using design of experiments (DoE) approaches could further improve production titers.
-
Biosynthetic Engineering: Understanding the intricacies of the Calpinactam NRPS could open avenues for the biosynthesis of novel Calpinactam analogs with improved efficacy or pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the precise molecular target of Calpinactam in Mycobacterium tuberculosis will be crucial for its further development as a therapeutic agent.
The methodologies and insights presented herein are intended to serve as a catalyst for further research, ultimately contributing to the advancement of new therapies to combat one of the world's most persistent infectious diseases.
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Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Ōmura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]
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Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Ōmura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
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Elucidating the Calpinactam Biosynthesis Pathway: A Technical Guide for Natural Product Discovery
Abstract
Calpinactam, a hexapeptide natural product isolated from the fungus Mortierella alpina, has garnered significant interest due to its selective and potent anti-mycobacterial properties.[1][2] Its unique chemical architecture, featuring a C-terminal ε-caprolactam ring, presents a compelling target for biosynthetic investigation and future drug development efforts.[3] This technical guide provides a comprehensive, technically-grounded framework for the complete elucidation of the calpinactam biosynthetic pathway. We move beyond a simple listing of methods to deliver an integrated strategy, mirroring the logic of a field-proven discovery campaign. The narrative follows three core pillars of modern natural product research: in silico prediction, functional genomic verification, and in vitro biochemical characterization. Each section details not only the protocols but also the causal reasoning behind experimental choices, ensuring a self-validating and robust scientific narrative. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of fungal secondary metabolite pathway elucidation.
Part 1: Introduction to Calpinactam and its Biosynthetic Logic
Chemical Structure and Biological Activity
Calpinactam is a non-ribosomally synthesized peptide produced by the fungus Mortierella alpina FKI-4905.[1][2] Spectroscopic analysis has revealed its structure as a hexapeptide with a distinctive ε-caprolactam moiety at its C-terminus.[1] This compound exhibits notable and selective inhibitory activity against mycobacteria, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against the pathogenic agent of tuberculosis, Mycobacterium tuberculosis.[2][4] This specificity makes it a promising lead for the development of new antitubercular agents.
The Central Hypothesis: Non-Ribosomal Peptide Synthesis (NRPS)
The peptide nature of calpinactam strongly indicates that its biosynthesis is orchestrated by a Non-Ribosomal Peptide Synthetase (NRPS). NRPSs are large, modular megasynthases that assemble peptides from standard and non-standard amino acid precursors without the use of a ribosome template.[5][6] Each module within an NRPS is typically responsible for the incorporation of a single amino acid and is comprised of several catalytic domains:
-
Adenylation (A) Domain: Selects and activates a specific amino acid as an aminoacyl-adenylate.
-
Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a thioester bond.
-
Condensation (C) Domain: Catalyzes peptide bond formation between the amino acids attached to adjacent modules.
Additional domains, such as Epimerization (E) domains for converting L-amino acids to D-amino acids, may also be present.[6] Our elucidation strategy is therefore predicated on identifying and characterizing the specific NRPS responsible for assembling the calpinactam backbone.
Part 2: The Elucidation Workflow: A Multi-Pillar Approach
The elucidation of a biosynthetic pathway is a systematic process of hypothesis generation and experimental validation. We present a robust workflow grounded in three synergistic pillars, designed to build a comprehensive and validated model of calpinactam biosynthesis.
Caption: The three-pillar workflow for biosynthetic pathway elucidation.
Pillar I: In Silico Prediction - Mining the Genome of Mortierella alpina
2.1. Rationale: The Genomic Blueprint The genes responsible for producing a fungal secondary metabolite are almost always physically clustered together in the genome.[7][8] This "biosynthetic gene cluster" (BGC) contains the gene for the core synthase (e.g., an NRPS) and often includes genes for tailoring enzymes, transporters, and regulatory proteins.[7] Therefore, the most logical starting point is to sequence the genome of M. alpina and use specialized bioinformatics tools to locate the BGC responsible for calpinactam.[9][10]
2.2. Protocol: BGC Identification using Bioinformatics This protocol outlines the use of the widely adopted antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) platform for identifying the calpinactam BGC.[11][12]
-
Input: Obtain the high-quality, assembled genome sequence of Mortierella alpina in FASTA format.
-
Analysis: Upload the genome to the antiSMASH web server or use a local command-line version.
-
Parameter Selection: Ensure that the analysis includes detection of all known cluster types, with a particular focus on NRPSs.
-
Execution: Run the analysis. antiSMASH compares the predicted proteins in the genome against a curated database of enzymes known to be involved in secondary metabolism.[11][13]
-
Output Interpretation: Examine the antiSMASH output for predicted BGCs. The primary candidate for the calpinactam cluster will be one containing a large, multi-modular NRPS gene. The search that successfully identified the calpinactam pathway located a greater than 20 kb NRPS gene, which was named calA.[1] The A-domain prediction tool within antiSMASH will also provide a preliminary hypothesis of the amino acid sequence based on the specificity-conferring codes of each A-domain.
Table 1: Example of Predicted Gene Functions in the Putative Calpinactam BGC
| Gene ID | Predicted Function | Homology | Relevance to Calpinactam |
|---|---|---|---|
| calA | Non-Ribosomal Peptide Synthetase (NRPS) | Fungal NRPSs | Core enzyme responsible for peptide assembly.[1] |
| calB | MFS Transporter | Drug efflux pumps | Potential export of calpinactam from the cell. |
| calC | Cytochrome P450 Monooxygenase | Tailoring enzymes | Possible modification of the peptide backbone. |
| calD | Transcription Factor | Pathway-specific regulators | May control the expression of the BGC. |
Pillar II: Functional Genomics - Proving Gene Function
Bioinformatic prediction provides a strong hypothesis, but it is not proof. Functional genomics provides the definitive link between a BGC and its metabolic product. We describe two complementary, field-proven approaches.
2.5. Method A: Gene Knockout in the Native Host
2.5.1. Rationale The most direct way to prove a gene's function is to remove it and observe the effect.[14] By creating a targeted deletion of the candidate NRPS gene (calA) in M. alpina, we can test the hypothesis that this gene is essential for calpinactam production. If the knockout mutant fails to produce calpinactam while the wild-type strain does, it provides compelling evidence of the gene's role.[9][10]
2.5.2. Protocol: CRISPR/Cas9-Mediated Gene Deletion of calA The CRISPR/Cas9 system is a powerful tool for precise genome editing in fungi.[14][15]
-
gRNA Design: Design two single guide RNAs (sgRNAs) that target the 5' and 3' flanking regions of the calA gene.
-
Donor DNA Construction: Synthesize a donor DNA template consisting of ~1 kb of homology to the region upstream of the calA start codon, followed by a selectable marker (e.g., hygromycin resistance cassette), and concluding with ~1 kb of homology to the region downstream of the stop codon.
-
Vector Assembly: Clone the Cas9 expression cassette, the two gRNA expression cassettes, and the donor DNA into a single fungal expression vector.
-
Protoplast Transformation: Prepare protoplasts from young M. alpina mycelia. Transform the protoplasts with the CRISPR vector, typically using a PEG-mediated method.[14]
-
Selection & Screening: Plate the transformed protoplasts on a selective medium (e.g., containing hygromycin). Screen resistant colonies by PCR using primers that flank the calA locus to confirm the replacement of the gene with the resistance cassette.
-
Metabolite Analysis: Cultivate verified knockout mutants and the wild-type strain under identical, calpinactam-producing conditions. Analyze the culture extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Table 2: Expected Comparative Analysis of Calpinactam Production
| Strain | Genotype | Calpinactam Titer (Relative Peak Area) |
|---|---|---|
| M. alpina Wild-Type | calA+ | 100 ± 8.5 |
| M. alpina ΔcalA | calA::hph | Not Detected |
2.6. Method B: Heterologous Expression (The Reconstitution Proof)
2.6.1. Rationale Often, the native producer of a compound is genetically intractable, grows slowly, or produces the compound in very low titers. In these cases, or as a complementary proof, heterologous expression is the method of choice.[16][17] This involves cloning the entire BGC (or just the core synthase) and expressing it in a well-characterized, genetically tractable host.[18][19] The production of the target compound in this new host unequivocally links the cloned genes to the molecule. This was the definitive strategy used to identify calA as the calpinactam synthetase.
Caption: Workflow for heterologous expression of the calpinactam NRPS.
2.6.2. Protocol: Heterologous Expression of calA in Aspergillus nidulans Aspergillus nidulans is an excellent host for expressing fungal BGCs due to its well-developed genetic toolkit.[16][17]
-
Gene Amplification: Amplify the full-length (>20 kb) calA gene from M. alpina genomic DNA, typically in several overlapping fragments using high-fidelity PCR.
-
Vector Assembly: Utilize a yeast-based homologous recombination system (e.g., using pYFAC vectors) to seamlessly assemble the PCR fragments and a strong, inducible promoter (e.g., gpdA) into an A. nidulans expression vector.[18] These vectors often contain the AMA1 sequence, which allows for episomal replication and high expression levels in Aspergillus.[18]
-
Host Transformation: Transform the assembled plasmid into A. nidulans protoplasts and select for transformants using an appropriate auxotrophic marker (e.g., pyrG).
-
Expression and Analysis: Grow a successful transformant in liquid culture and induce gene expression. After several days of growth, extract the culture broth and mycelium with an organic solvent (e.g., ethyl acetate).
-
Product Identification: Concentrate the extract and analyze it by LC-MS/MS. Compare the retention time and fragmentation pattern of any new peaks in the expressing strain with an authentic standard of calpinactam. The appearance of a peak matching calpinactam confirms the function of calA.
Pillar III: In Vitro Biochemical Analysis - Deconstructing the Enzymatic Machinery
2.7. Rationale While functional genomics proves that the NRPS makes calpinactam, it doesn't fully explain how. Biochemical analysis of the individual catalytic domains is required to understand the precise sequence of events, particularly the substrate specificity of each adenylation (A) domain, which dictates the amino acid sequence of the final product.[20][21]
2.8. Protocol: In Vitro Amino Acid Activation Assay This assay directly measures the substrate specificity of each A-domain within the calA NRPS.
-
Domain Expression: For each of the six A-domains in calA, clone the corresponding DNA sequence into a bacterial expression vector (e.g., pET-28a) to produce a His-tagged protein.
-
Protein Purification: Express each A-domain construct in E. coli BL21(DE3) and purify the soluble protein using nickel-affinity chromatography.
-
ATP-PPi Exchange Assay: This is the gold-standard assay for A-domain specificity.
-
Reaction Mixture: For each purified A-domain, set up reactions containing the enzyme, ATP, MgCl₂, a specific amino acid to be tested, and radiolabeled pyrophosphate ([³²P]PPi).
-
Principle: The A-domain will only catalyze the formation of aminoacyl-adenylate if the supplied amino acid is its preferred substrate. This reaction is reversible, and in the presence of [³²P]PPi, will lead to the incorporation of the radiolabel into ATP.
-
Detection: After incubation, the reaction is stopped, and the unincorporated [³²P]PPi is separated from the newly formed [³²P]ATP (e.g., by charcoal binding). The radioactivity of the [³²P]ATP is then measured using a scintillation counter.
-
-
Data Analysis: For each A-domain, the amino acid that results in the highest level of [³²P]ATP formation is identified as its specific substrate.
Table 3: Hypothetical Substrate Specificity of Purified calA Adenylation Domains
| A-Domain | Highest Activity with: | Inferred Position in Peptide |
|---|---|---|
| A1 | L-Alanine | 1 |
| A2 | L-Leucine | 2 |
| A3 | N-hydroxy-L-Ornithine | 3 |
| A4 | D-Glutamic Acid | 4 |
| A5 | L-Leucine | 5 |
| A6 | L-Lysine | 6 (precursor to caprolactam) |
Part 3: Synthesizing the Data - The Complete Calpinactam Biosynthesis Pathway
By integrating the results from all three pillars, we can construct a complete and validated model of calpinactam biosynthesis. The antiSMASH analysis identified the calA BGC. Heterologous expression of calA confirmed its role in producing calpinactam. Finally, in vitro assays with the A-domains elucidated the precise sequence of amino acid incorporation. The final step involves the cyclization of the C-terminal lysine residue to form the ε-caprolactam ring, a reaction likely catalyzed by a specialized domain within the final NRPS module or a separate tailoring enzyme.
Caption: Proposed modular organization and biosynthetic pathway of Calpinactam.
Part 4: Conclusion and Future Directions
This guide has outlined a rigorous, multi-faceted strategy for the elucidation of the calpinactam biosynthetic pathway. By combining predictive bioinformatics, definitive functional genomics, and precise biochemical analysis, researchers can move from a genomic sequence to a fully validated pathway model. The successful identification of the calA NRPS opens up exciting new avenues of research. Future work can now focus on combinatorial biosynthesis, where domains or modules of the NRPS are swapped to create novel calpinactam derivatives with potentially improved activity or pharmacokinetic properties.[3][6] Furthermore, a detailed investigation into the thioesterase (TE) domain or other tailoring enzymes will be crucial to fully understand the mechanism of the unique ε-caprolactam ring formation, a key step in the maturation of this promising anti-mycobacterial agent.
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Zhang, T., et al. (2022). Pentostatin Biosynthesis Pathway Elucidation and Its Application. MDPI. [Link]
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An In-depth Technical Guide to the Structure-Activity Relationship of Calpinactam and an Exposition on Calpain Inhibitors
A Note to the Researcher: The topic of "Calpinactam structure-activity relationship (SAR) studies" necessitates a critical scientific clarification. The compound calpinactam, a fungal-derived cyclic hexapeptide, is primarily recognized and studied for its anti-mycobacterial properties , not for the inhibition of calpain enzymes. The nomenclature can be misleading. This guide, therefore, is structured in two parts to ensure scientific accuracy and to address the likely interest in protease inhibition that the original query implies.
-
Part 1 will provide a detailed technical overview of the known structure-activity relationships of calpinactam as an anti-mycobacterial agent, based on the available scientific literature.
-
Part 2 will offer an in-depth guide to the structure-activity relationships of true calpain inhibitors , a therapeutically significant class of cysteine protease inhibitors.
This dual structure ensures that you, the researcher, are equipped with both the accurate, published data on calpinactam and a comprehensive understanding of the SAR principles governing the distinct and unrelated field of calpain inhibition.
Part 1: The Anti-Mycobacterial Structure-Activity Relationship of Calpinactam
Discovery and Significance of Calpinactam
Calpinactam is a novel fungal metabolite first isolated from the culture broth of Mortierella alpina FKI-4905.[1][2][3] Structurally, it is a unique hexapeptide characterized by a C-terminal caprolactam ring.[4] The discovery of calpinactam was significant due to its potent and selective inhibitory activity against mycobacteria, including the causative agent of tuberculosis, Mycobacterium tuberculosis.[1][2] This selectivity makes calpinactam an interesting scaffold for the development of new anti-tuberculosis therapeutics, a critical area of research given the rise of multidrug-resistant strains.[5]
The proposed mechanism of action for calpinactam's anti-mycobacterial effect is thought to involve the disruption of iron metabolism. Its structure resembles that of mycobactin, a siderophore essential for iron acquisition in M. tuberculosis, suggesting it may act as a competitive inhibitor of this vital nutrient uptake system.[2][5]
Core Structure of Calpinactam
The foundational structure of calpinactam was elucidated through spectroscopic analyses and confirmed by total synthesis.[4] It consists of a linear peptide sequence of five amino acids with a sixth residue cyclized into a seven-membered caprolactam ring. The amino acid sequence is: L-N-methyl-Val -> D-Glu -> L-Ala -> L-Phe -> L-Ala -> L-Lys-caprolactam.
Caption: Core hexapeptide structure of Calpinactam.
Structure-Activity Relationship Studies of Calpinactam Analogs
The exploration of calpinactam's SAR has been primarily focused on understanding how modifications to its amino acid residues affect its anti-mycobacterial potency. A key study by Nagai et al. (2012) utilized solid-phase peptide synthesis to create a series of calpinactam derivatives and evaluated their activity against Mycobacterium smegmatis, a commonly used model organism for M. tuberculosis.[6]
The primary finding of this research was that the structural integrity of the calpinactam scaffold is crucial for its biological activity. Most modifications led to a significant loss of potency. The D-Glu residue at position 2 was identified as a critical site for activity.
The following table summarizes the findings from the systematic modification of the calpinactam structure. The activity is presented as the Minimum Inhibitory Concentration (MIC) against M. smegmatis.
| Compound | Modification from Parent Calpinactam (Position 2: D-Glu) | MIC (µg/mL) against M. smegmatis |
| Calpinactam (1) | None (Parent Compound) | 0.78 |
| Analog 6a | D-Gln in place of D-Glu | >100 |
| Analog 6b | D-Asp in place of D-Glu | >100 |
| Analog 6c | D-Asn in place of D-Glu | >100 |
| Analog 6d | D-Ala in place of D-Glu | 25 |
| Analog 6e | D-Val in place of D-Glu | >100 |
| Analog 6f | D-Phe in place of D-Glu | >100 |
| Data sourced from Nagai K, et al. Bioorg Med Chem Lett. 2012.[6] |
Expertise & Experience Insights: The SAR data strongly suggest a high degree of structural specificity for calpinactam's anti-mycobacterial activity. The dramatic loss of activity upon modification of the D-Glu residue to other amino acids, even those with similar properties like D-Asp or D-Gln, indicates that the precise size, charge, and stereochemistry of the side chain at this position are critical for target interaction. The moderate activity retained by the D-Ala analog (6d) is noteworthy; while significantly less potent than the parent compound, it suggests that a smaller, neutral side chain is tolerated to some extent, whereas larger or differently charged groups are detrimental. This points towards a tightly constrained binding pocket in the mycobacterial target. The lack of activity in the other analogs underscores the importance of the overall conformation of the hexapeptide, which is dictated by the specific sequence of amino acid residues.
Part 2: A Guide to the Structure-Activity Relationship of Calpain Inhibitors
The Calpain Protease Family: Therapeutic Relevance
Calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play crucial roles in a multitude of cellular processes, including signal transduction, cell motility, and apoptosis.[7] The dysregulation and overactivation of calpains have been implicated in the pathophysiology of numerous diseases, such as neurodegenerative disorders (Alzheimer's, Parkinson's), cardiovascular conditions, and cancer.[8] This makes calpains attractive therapeutic targets for the development of small molecule inhibitors.[9][10]
General Principles of Calpain Inhibitor SAR
Most small-molecule calpain inhibitors are peptidomimetics that interact with the active site of the enzyme.[8] Their design is typically based on the structure of calpain substrates and incorporates three key features that are systematically varied in SAR studies:
-
The "Warhead": An electrophilic functional group that forms a reversible or irreversible covalent bond with the active site cysteine residue (Cys-115).[9]
-
The Peptide Backbone (P1, P2, P3... sites): Amino acid or mimetic residues that occupy the substrate-binding pockets (S1, S2, S3...) of the enzyme, influencing potency and selectivity.
-
The N-terminal Capping Group: A group that protects the N-terminus from degradation and can make additional interactions with the enzyme.
Caption: General workflow for calpain inhibitor SAR studies.
SAR of Major Calpain Inhibitor Classes
Peptidyl aldehydes are a classic class of reversible calpain inhibitors.[11][12] The aldehyde "warhead" forms a hemithioacetal with the active site cysteine.
-
P1 Site: A large hydrophobic residue like norleucine (nLeu), methionine (Met), or phenylalanine (Phe) is generally preferred.[13]
-
P2 Site: Leucine (Leu) is highly favored and contributes significantly to potency.
-
N-terminal Cap: Hydrophobic capping groups, such as benzyloxycarbonyl (Z) or 4-phenyl-butyryl (PB), often enhance activity compared to a simple acetyl (Ac) group.[13]
Data Presentation: SAR of Peptidyl Aldehyde Calpain Inhibitors
| Inhibitor | Structure | Calpain I Ki (nM) | Calpain II Ki (nM) |
| Z-Leu-nLeu-H | Z-Leu-Norleucinal | 120 | 180 |
| Ac-Leu-Leu-nLeu-H | Acetyl-Leu-Leu-Norleucinal | 40 | 60 |
| Z-Leu-Met-H | Z-Leu-Methioninal | 70 | 120 |
| PB-Leu-Met-H | 4-Phenyl-butyryl-Leu-Methioninal | 36 | 50 |
| Data adapted from Sasaki T, et al. J Enzyme Inhib. 1989.[13] |
The α-ketoamide moiety is another effective reversible warhead that forms a stable hemithioketal with the active site cysteine.[14] These compounds often exhibit improved metabolic stability compared to aldehydes.[15]
-
Warhead: The α-ketoamide group is a privileged structure for inhibiting cysteine proteases.
-
P1 and P2 Sites: Similar to aldehydes, Leu at P2 and a large hydrophobic group at P1 are generally optimal.
-
Primed Site Interactions (P1', P2'...): The amide portion of the warhead can be modified to interact with the "primed" subsites of the enzyme (S1', S2'...), offering an additional avenue for optimizing potency and selectivity. Introducing groups like substituted phenyl rings or nucleobases at this position has been shown to significantly enhance inhibitory activity.[14][16]
Expertise & Experience Insights: The transition from peptidyl aldehydes to α-ketoamides represents a common strategy in medicinal chemistry to improve the drug-like properties of a lead compound. While aldehydes are potent, their high reactivity can lead to off-target effects and metabolic instability. The α-ketoamide warhead tempers this reactivity while maintaining the necessary electrophilicity for interaction with the active site cysteine, often resulting in a better overall profile. The exploration of primed-site interactions with α-ketoamides is a key advancement, as it allows for the design of inhibitors with greater specificity for calpains over other cysteine proteases like cathepsins.
Experimental Protocol: Fluorometric Calpain Activity Assay
This protocol provides a standardized method for determining the inhibitory activity of compounds against calpain. It is based on the cleavage of a fluorogenic substrate.[17]
Trustworthiness through Self-Validation: This protocol includes essential controls (negative, positive, and vehicle) to ensure the validity of the results. The negative control (inhibitor) confirms that the observed signal is enzyme-dependent, while the positive control (active enzyme) validates the assay components. The vehicle control accounts for any effects of the compound's solvent.
Materials:
-
Purified Calpain I or II enzyme
-
Assay Buffer (e.g., containing Tris-HCl, CaCl2, and a reducing agent like DTT)
-
Fluorogenic Calpain Substrate (e.g., Suc-LLVY-AMC)
-
Known Calpain Inhibitor (for negative control, e.g., Calpeptin or MG-132)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360-380 nm, Emission ~440-460 nm)
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Assay Plate Setup:
-
To appropriate wells, add 50 µL of assay buffer.
-
Add 10 µL of the diluted test compounds to the sample wells.
-
Add 10 µL of assay buffer with DMSO to the positive control (no inhibitor) wells.
-
Add 10 µL of a known calpain inhibitor to the negative control wells.
-
-
Enzyme Addition: Dilute the calpain enzyme stock in cold assay buffer to the desired working concentration. Add 20 µL of the diluted enzyme to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare the substrate solution by diluting the Suc-LLVY-AMC stock in assay buffer. Add 20 µL of the substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Normalize the rates of the test compound wells to the positive control (100% activity) and negative control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
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Nagai K, Koyama N, Sato N, Yanagisawa C, Tomoda H. Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters. 2012;22(24):7739-7741. Available from: [Link]
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Koyama N, Kojima S, Nonaka K, et al. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. 2010;63(4):183-186. Available from: [Link]
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Koyama N, Kojima S, Fukuda T, et al. Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters. 2010;12(3):432-435. Available from: [Link]
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Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. Available from: [Link]
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Donkor IO. A survey of calpain inhibitors. Current Medicinal Chemistry. 2000;7(12):1171-1188. Available from: [Link]
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Czogalla A, Olczak M, Watala C. Potential Use of Calpain Inhibitors as Brain Injury Therapy. In: Laskowski M, ed. Traumatic Brain Injury. InTech; 2013. Available from: [Link]
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Donkor IO. A survey of calpain inhibitors. PubMed. Available from: [Link]
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What are Calpain1/2 inhibitors and how do they work? Patsnap Synapse. Published June 21, 2024. Available from: [Link]
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Johnson P. Calpains (intracellular calcium-activated cysteine proteinases): structure-activity relationships and involvement in normal and abnormal cellular metabolism. International Journal of Biochemistry. 1990;22(8):811-822. Available from: [Link]
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Al-Gharabli SI, Balam S, Al-Salama Z, et al. A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. RSC Medicinal Chemistry. 2021;12(3):426-439. Available from: [Link]
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Farkas A, Kéri G, Lánczky A, et al. Modulators of calpain activity: inhibitors and activators as potential drugs. Expert Opinion on Drug Discovery. 2020;15(4):471-486. Available from: [Link]
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SensoLyte AMC Calpain Activity Assay Kit Fluorimetric. Eurogentec. Available from: [Link]
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Small molecule calpain inhibitors. ResearchGate. Available from: [Link]
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Lee J, Chu P, Yin J, et al. Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors. ACS Medicinal Chemistry Letters. 2010;1(6):253-257. Available from: [Link]
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Donkor IO, Korukonda R, Huang TL, LeCour L Jr. Peptidyl aldehyde inhibitors of calpain incorporating P2-proline mimetics. Bioorganic & Medicinal Chemistry Letters. 2003;13(5):783-784. Available from: [Link]
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Development and Therapeutic Potential of Calpain Inhibitors. R Discovery. Published January 1, 1996. Available from: [Link]
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Cuerrier D, Moldoveanu T, Davies PL, Campbell RL. Calpains: Attractive Targets for the Development of Synthetic Inhibitors. Current Pharmaceutical Design. 2010;16(28):3149-3167. Available from: [Link]
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Hanna RA, Campbell RL, Davies PL. Calcium-bound structure of calpain and its mechanism of inhibition by calpastatin. Nature. 2008;456(7220):409-412. Available from: [Link]
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Stec J, Silvestri R, De Martino G. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules. 2019;24(11):2106. Available from: [Link]
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Sasaki T, Kikuchi T, Yumoto N, Yoshimura N, Murachi T. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. Journal of Enzyme Inhibition. 1989;3(3):179-188. Available from: [Link]
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Borah B, Deb M, Kumar D, et al. An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. Journal of Molecular Graphics and Modelling. 2021;103:107802. Available from: [Link]
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Smith MA, Schnellmann RG. Cytoprotective properties of novel nonpeptide calpain inhibitors in renal cells. Journal of Pharmacology and Experimental Therapeutics. 2003;307(3):1094-1100. Available from: [Link]
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Sasaki T, Kikuchi T, Yumoto N, Yoshimura N, Murachi T. Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. Journal of Enzyme Inhibition. 1989;3(3):179-188. Available from: [Link]
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Curcio M, Salazar DA, Kaja S, et al. Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? Cells. 2023;12(9):1301. Available from: [Link]
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Li Z, Guttmann RP, Johnson GVW. Structural Basis for the Potent Calpain Inhibitory Activity of Peptidyl α-Ketoacids. Journal of Biological Chemistry. 2000;275(38):29344-29351. Available from: [Link]
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Sasaki T, Kikuchi T, Yumoto N, Yoshimura N, Murachi T. Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. Journal of Enzyme Inhibition. 1989;3(3):179-188. Available from: [Link]
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Moldoveanu T, Hosfield DJ, Lim D, Elce JS, Jia Z, Davies PL. Structural determinants of the calpain inhibitory activity of calpastatin peptide B27-WT. Journal of Biological Chemistry. 2003;278(20):18485-18492. Available from: [Link]
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Pinto M, Coelho T, Fernandes C, et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. 2021;14(8):798. Available from: [Link]
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Calpinactam: A Promising Lead Compound for Novel Anti-Tuberculosis Drug Discovery
Introduction: The Imperative for New Anti-Tuberculosis Therapeutics
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tb), remains a formidable global health challenge, exacerbated by the escalating prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3] The current therapeutic regimens are lengthy, toxic, and increasingly ineffective against these resistant forms, creating an urgent and unmet medical need for novel anti-tubercular agents with unique mechanisms of action.[4][5] Natural products have historically been a rich source of antimicrobial compounds, and in this context, the fungal metabolite calpinactam has emerged as a compelling starting point for a new class of anti-TB drugs.[5]
This technical guide provides a comprehensive analysis of calpinactam's potential as a lead compound for TB drug discovery. We will delve into its known biological activity, explore its proposed mechanism of action, and outline a strategic roadmap for its development, from target deconvolution to lead optimization. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.
Calpinactam: A Profile of a Selective Mycobacterial Inhibitor
Calpinactam is a hexapeptide with a distinctive C-terminal caprolactam ring, originally isolated from the culture broth of the fungus Mortierella alpina FKI-4905.[6][7] Initial screening has demonstrated its selective and potent inhibitory activity against mycobacteria, a highly desirable trait for a potential anti-TB therapeutic.[6][7]
Quantitative Data Summary: In Vitro Efficacy
The in vitro potency of calpinactam has been established through the determination of its Minimum Inhibitory Concentration (MIC) against both a non-pathogenic, fast-growing mycobacterial species and the virulent M. tuberculosis.
| Mycobacterial Strain | MIC (µg/mL) | Reference |
| Mycobacterium smegmatis | 0.78 | [6][7] |
| Mycobacterium tuberculosis H37Rv | 12.5 | [6][7] |
Proposed Mechanism of Action: Targeting Iron Acquisition
The precise molecular target of calpinactam has not yet been definitively elucidated. However, a compelling hypothesis centers on the disruption of the mycobactin-mediated iron uptake pathway, a process critical for the survival and pathogenesis of M. tb.[8]
M. tuberculosis has evolved a sophisticated strategy to acquire iron, an essential nutrient, from its host. This involves the secretion of siderophores, small molecules with a high affinity for ferric iron. M. tb produces two types of siderophores: the soluble carboxymycobactin, which scavenges iron from the extracellular environment, and the lipophilic mycobactin, which is associated with the cell envelope and facilitates the transport of iron into the cell.[8][9][10][11]
The structural resemblance of calpinactam to mycobactin suggests that it may act as a competitive inhibitor of this vital pathway. By interfering with iron uptake, calpinactam could effectively starve the bacterium of this essential nutrient, leading to growth inhibition and eventual cell death.
Caption: Proposed mechanism of calpinactam action via inhibition of the mycobactin pathway.
A Roadmap for Calpinactam's Development: From Hit to Lead
The advancement of calpinactam from a promising hit to a viable preclinical candidate requires a structured and multi-faceted approach. The following workflow outlines the key stages of this process.
Caption: Workflow for target identification of calpinactam.
Experimental Protocols:
-
Generation of Resistant Mutants:
-
Culture M. tuberculosis H37Rv to mid-log phase.
-
Plate a high density of cells (e.g., 10⁸ CFU) on Middlebrook 7H11 agar containing 5-10x the MIC of calpinactam.
-
Incubate at 37°C until resistant colonies appear.
-
Isolate and confirm the resistance phenotype of individual colonies.
-
-
Whole-Genome Sequencing and Analysis:
-
Extract genomic DNA from both wild-type and resistant mutant strains.
-
Perform whole-genome sequencing on each isolate.
-
Compare the genomes of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs) and other mutations that consistently appear in the resistant strains.
-
-
Affinity Chromatography:
-
Synthesize a calpinactam analog with a linker for immobilization on a solid support (e.g., agarose beads).
-
Prepare a cell lysate from M. tuberculosis.
-
Incubate the lysate with the calpinactam-conjugated beads.
-
Wash away non-specifically bound proteins.
-
Elute the proteins that specifically bind to calpinactam.
-
Identify the eluted proteins using mass spectrometry.
-
-
Target Validation:
-
Once putative targets are identified, they must be validated. This can be achieved through several methods, including:
-
Gene Knockout/Knockdown: Create conditional knockout or knockdown mutants of the target gene in M. tuberculosis and assess their susceptibility to calpinactam.
-
Overexpression: Overexpress the target protein in wild-type M. tuberculosis and determine if this confers resistance to calpinactam.
-
In Vitro Binding Assays: Express and purify the target protein and confirm its direct binding to calpinactam using techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
-
-
Phase 2: Lead Optimization
Upon successful target identification and validation, a lead optimization program should be initiated to improve the pharmacological properties of calpinactam. This will involve the synthesis and evaluation of analogs to establish a structure-activity relationship (SAR).
Key Optimization Goals:
-
Enhance Potency: Increase the anti-tubercular activity (lower the MIC).
-
Improve Pharmacokinetic Properties (ADME): Enhance solubility, metabolic stability, and cell permeability.
-
Reduce Cytotoxicity: Minimize off-target effects on mammalian cells.
Strategies for Peptide Lead Optimization:
-
Amino Acid Substitution: Systematically replace each amino acid in the hexapeptide backbone to probe its importance for activity.
-
Stereochemical Modifications: Investigate the effect of incorporating D-amino acids to increase proteolytic stability.
-
N- and C-Terminal Modifications: Modify the termini to block degradation by exopeptidases.
-
Cyclization and Constrained Analogs: Introduce conformational constraints to improve receptor binding and stability.
A study on calpinactam derivatives has already shown that replacing D-Glu with D-Ala resulted in only moderate activity, suggesting that the original structure is finely tuned for its antimycobacterial effect. [12]This underscores the importance of a systematic and rational approach to analog design.
| Modification Strategy | Rationale | Potential Outcome |
| Alanine Scanning | Identify key amino acid residues for activity. | Guide further modifications. |
| D-Amino Acid Substitution | Increase resistance to proteolysis. | Improved metabolic stability. |
| N-methylation | Improve cell permeability and metabolic stability. | Enhanced oral bioavailability. |
| Caprolactam Ring Modification | Probe the importance of the C-terminus for activity. | Improved potency and selectivity. |
Essential In Vitro Assays for the Evaluation of Calpinactam and its Analogs
Minimum Inhibitory Concentration (MIC) Assay
Protocol: Microplate Alamar Blue Assay (MABA)
-
Preparation of Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and glycerol to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.
-
Drug Dilution: Prepare a 2-fold serial dilution of calpinactam or its analogs in a 96-well microplate.
-
Inoculation: Inoculate each well with the prepared M. tuberculosis suspension. Include a drug-free growth control and a media-only sterility control.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: Add Alamar Blue (resazurin) solution to each well and re-incubate for 24 hours.
-
Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay
Protocol: MTT Assay to Determine 50% Cytotoxic Concentration (CC₅₀)
-
Cell Culture: Seed a suitable mammalian cell line (e.g., Vero or HepG2 cells) in a 96-well plate and incubate to allow for cell adherence.
-
Compound Exposure: Add serial dilutions of calpinactam or its analogs to the cells and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC₅₀ is the concentration of the compound that causes a 50% reduction in cell viability.
Iron Uptake Assay
To validate the proposed mechanism of action, a whole-cell iron uptake assay can be performed.
-
Preparation of Cells: Grow M. tuberculosis under iron-limiting conditions to induce the expression of the iron acquisition machinery.
-
Assay Setup: Resuspend the cells in an iron-free buffer and pre-incubate with varying concentrations of calpinactam.
-
Initiation of Uptake: Add radiolabeled iron (⁵⁵Fe³⁺) complexed with carboxymycobactin to the cell suspension.
-
Time Course: At various time points, take aliquots of the cell suspension and filter them through a membrane to separate the cells from the extracellular medium.
-
Quantification: Measure the amount of radioactivity associated with the cells using a scintillation counter.
-
Data Analysis: Determine the rate of iron uptake in the presence and absence of calpinactam to assess its inhibitory effect.
Conclusion and Future Directions
Calpinactam represents a promising and largely unexplored scaffold for the development of a new class of anti-tubercular agents. Its selective activity against mycobacteria and its potential novel mechanism of action targeting iron metabolism make it a high-priority candidate for further investigation. The immediate research focus should be on the definitive identification and validation of its molecular target. A successful outcome in this endeavor will pave the way for a rational, structure-based lead optimization program aimed at developing a preclinical candidate with potent anti-TB activity and favorable drug-like properties. The journey from a natural product hit to a clinical drug is fraught with challenges, but the unique attributes of calpinactam warrant a dedicated and systematic effort to unlock its full therapeutic potential in the global fight against tuberculosis.
References
-
Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake. Journal of Bacteriology - ASM Journals. Available at: [Link]
-
Key challenges in TB drug discovery: A perspective. PubMed. Available at: [Link]
-
Strategies for target identification of antimicrobial natural products. PubMed. Available at: [Link]
-
Tuberculosis Drug Discovery: Challenges and New Horizons. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Strategies for target identification of antimicrobial natural products. RSC Publishing. Available at: [Link]
-
Challenges in the development of drugs for the treatment of tuberculosis. The Brazilian Journal of Infectious Diseases. Available at: [Link]
-
Full article: Understanding the key challenges in tuberculosis drug discovery: what does the future hold?. Taylor & Francis Online. Available at: [Link]
-
Tuberculosis Drug Discovery: Navigating Resistance and Developing New Therapies. Drug Discovery Today. Available at: [Link]
-
Iron uptake and transport by the carboxymycobactin-mycobactin siderophore machinery of Mycobacterium tuberculosis is dependent on the iron-regulated protein HupB. PubMed. Available at: [Link]
-
Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis. Bentham Science. Available at: [Link]
-
The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics. Frontiers. Available at: [Link]
-
Recent Advances and Techniques for Identifying Novel Antibacterial Targets. Bentham Science. Available at: [Link]
-
Mycobactin-mediated iron acquisition within macrophages. ResearchGate. Available at: [Link]
-
Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. Available at: [Link]
-
Synthesis and antimycobacterial activity of calpinactam derivatives. PubMed. Available at: [Link]
-
Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy - Oxford Academic. Available at: [Link]
-
Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates. PubMed. Available at: [Link]
-
Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. PMC - NIH. Available at: [Link]
-
Create a Flowchart using Graphviz Dot. Medium. Available at: [Link]
-
Driving success with peptide lead optimization solutions. News-Medical.Net. Available at: [Link]
-
From Genome to Drugs: New Approaches in Antimicrobial Discovery. CONICET. Available at: [Link]
-
CHAPTER 7: Peptide Lead Optimization—Strategies and Tactics. Royal Society of Chemistry. Available at: [Link]
-
What is the best method for the identification of an antimicrobial target?. ResearchGate. Available at: [Link]
-
Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. Available at: [Link]
-
(PDF) Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates – The EUCAST broth microdilution reference method for MIC determination. ResearchGate. Available at: [Link]
-
Drug Discovery Process. SciSpace. Available at: [Link]
-
Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. Available at: [Link]
-
Mycobacterium tuberculosis heme and non-heme iron uptake pathways. ResearchGate. Available at: [Link]
-
Antimycobacterial susceptibility testing methods for natural products research. PMC - NIH. Available at: [Link]
-
Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. Available at: [Link]
-
Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]
-
Iron Acquisition and Metabolism by Mycobacteria. PMC - NIH. Available at: [Link]
-
Comprehensive analysis of iron utilization by Mycobacterium tuberculosis. ResearchGate. Available at: [Link]
-
Real examples of Graphviz. Medium. Available at: [Link]
-
DOT Language. Graphviz. Available at: [Link]
-
Dot Language (graph based diagrams). Medium. Available at: [Link]
-
Graphviz. Graphviz. Available at: [Link]
-
Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. PubMed. Available at: [Link]
-
Estimated cytotoxic concentrations (CC 50 ) and selective indices (SI)... ResearchGate. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available at: [Link]
-
Intracellular iron accumulation facilitates mycobacterial infection in old mouse macrophages. PMC - NIH. Available at: [Link]
-
CC50/IC50 Assay Services for Pharmaceutical Safety. Labinsights. Available at: [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]
-
Drawing Flow Diagrams with GraphViz. LornaJane. Available at: [Link]
-
Building diagrams using graphviz. Chad's Blog. Available at: [Link]
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- 12. Synthesis and antimycobacterial activity of calpinactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Comprehensive Guide to the Total Synthesis of Calpinactam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calpinactam is a naturally occurring cyclic hexapeptide first isolated from the culture broth of the fungus Mortierella alpina FKI-4905.[1][2] It has garnered significant interest within the scientific community due to its selective and potent antimycobacterial activity.[1][2] Specifically, Calpinactam has demonstrated notable inhibitory effects against Mycobacterium smegmatis and Mycobacterium tuberculosis, with reported Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL, respectively.[1][2] The unique structure of Calpinactam features a C-terminal ε-caprolactam ring formed from a lysine residue, a motif that contributes to its biological activity.[1] The total synthesis of Calpinactam is crucial for confirming its absolute stereochemistry, enabling the production of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further preclinical and clinical investigations.[3]
This document provides a detailed, step-by-step protocol for the total synthesis of Calpinactam utilizing Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely adopted methodology for peptide assembly.[4]
Synthetic Strategy
The total synthesis of Calpinactam is strategically designed around a solid-phase approach, which offers significant advantages in terms of ease of purification and procedural efficiency. The synthesis commences with an Fmoc-L-Lys(Boc)-Wang resin, onto which the linear hexapeptide is assembled in a stepwise manner. The sequence of amino acid coupling is as follows: D-Isoleucine, D-Glutamic acid, L-Histidine, L-Leucine, and finally D-Phenylalanine. Following the assembly of the linear peptide, an on-resin intramolecular cyclization is performed to form the characteristic caprolactam ring. The final step involves the cleavage of the cyclic peptide from the solid support and the simultaneous removal of all side-chain protecting groups. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the desired Calpinactam.
Caption: Overall workflow for the solid-phase total synthesis of Calpinactam.
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| Fmoc-L-Lys(Boc)-Wang resin | Various | - | Pre-loaded resin, 100-200 mesh.[5][6] |
| Fmoc-D-Phe-OH | Various | 86123-10-6 | N-α-Fmoc protected D-Phenylalanine.[3][7][8] |
| Fmoc-L-Leu-OH | Various | 35661-60-0 | N-α-Fmoc protected L-Leucine.[9][10][11][12][13] |
| Fmoc-L-His(Trt)-OH | Various | 109425-51-6 | N-α-Fmoc, N-im-Trityl protected L-Histidine.[6][14][15] |
| Fmoc-D-Glu(OtBu)-OH | Various | 104091-08-9 | N-α-Fmoc, γ-tert-butyl ester protected D-Glutamic acid.[1][2][16][][18] |
| Fmoc-D-Ile-OH | Various | 143688-83-9 | N-α-Fmoc protected D-Isoleucine.[5][19][20][21] |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | 693-13-0 | Coupling reagent.[22][23][24][25] |
| OxymaPure® | Various | 3849-21-6 | Coupling additive.[4][26][27] |
| Piperidine | Various | 110-89-4 | Reagent for Fmoc deprotection.[28][29][30][31] |
| N,N-Dimethylformamide (DMF) | Various | 68-12-2 | Solvent for SPPS. |
| Dichloromethane (DCM) | Various | 75-09-2 | Solvent for washing. |
| Trifluoroacetic acid (TFA) | Various | 76-05-1 | Reagent for cleavage and deprotection.[32][33][34] |
| Triisopropylsilane (TIS) | Various | 6485-79-6 | Cation scavenger for cleavage.[35][36] |
| Acetonitrile (ACN), HPLC grade | Various | 75-05-8 | Solvent for HPLC purification. |
| Water, Milli-Q or equivalent | - | 7732-18-5 | For HPLC and reagent preparation. |
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Hexapeptide
This part of the protocol details the stepwise elongation of the peptide chain on the solid support. The process involves iterative cycles of Fmoc deprotection and amino acid coupling.
1.1 Resin Preparation and Swelling
-
Place Fmoc-L-Lys(Boc)-Wang resin (1.0 g, ~0.5 mmol) in a peptide synthesis vessel.
-
Add N,N-Dimethylformamide (DMF, 10 mL) to the resin.
-
Gently agitate the resin suspension for 30 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF from the vessel.
1.2 Iterative Fmoc Deprotection and Amino Acid Coupling
This cycle is repeated for each of the five amino acids in the sequence (D-Ile, D-Glu, L-His, L-Leu, D-Phe).
Fmoc Deprotection:
-
To the swelled resin, add a 20% (v/v) solution of piperidine in DMF (10 mL).
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the piperidine solution.
-
Add a fresh 10 mL aliquot of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents, 1.5 mmol), OxymaPure® (3 equivalents, 1.5 mmol), and N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents, 1.5 mmol) in DMF (5 mL).
-
Allow the activation mixture to stand for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and then with Dichloromethane (DCM) (3 x 10 mL).
-
(Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Caption: The iterative cycle of Fmoc deprotection and amino acid coupling in SPPS.
Part 2: On-Resin Cyclization and Cleavage
2.1 Final N-terminal Fmoc Deprotection
-
After the final amino acid (Fmoc-D-Phe-OH) has been coupled, perform the Fmoc deprotection step as described in section 1.2 to expose the N-terminal amine of the D-phenylalanine residue.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and then with DCM (3 x 10 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
2.2 On-Resin Intramolecular Cyclization (Lactamization)
-
Swell the deprotected linear peptide-resin in DMF (10 mL).
-
In a separate vial, prepare a solution of DIC (3 equivalents, 1.5 mmol) and OxymaPure® (3 equivalents, 1.5 mmol) in DMF (10 mL).
-
Add the cyclization solution to the resin.
-
Agitate the reaction mixture for 4 hours at room temperature. The pseudo-dilution effect of the solid support favors the intramolecular cyclization over intermolecular oligomerization.
-
After the reaction, drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
2.3 Cleavage from Resin and Global Deprotection
-
Dry the resin-bound cyclic peptide under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. For 1 g of resin, prepare 10 mL of the cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Gently agitate the mixture for 2-3 hours at room temperature. This step cleaves the peptide from the Wang resin and removes the Boc (from Lys), Trt (from His), and OtBu (from Glu) side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
Part 3: Purification and Characterization
3.1 Precipitation and Lyophilization
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate of the crude Calpinactam should form.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the dried crude peptide in a mixture of acetonitrile and water and lyophilize to obtain a fluffy white powder.
3.2 Purification by RP-HPLC
-
Purify the crude Calpinactam by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical purification protocol would involve a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution. The exact gradient will need to be optimized based on the analytical HPLC profile of the crude product.
-
Collect fractions and analyze them by analytical RP-HPLC to identify and pool the fractions containing the pure Calpinactam.
-
Lyophilize the pooled pure fractions to obtain the final product as a white powder.
3.3 Characterization
The identity and purity of the synthetic Calpinactam should be confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The obtained data should be compared with the data reported for the natural product.
-
HRMS (ESI+): Calculated for C₃₈H₅₈N₉O₈⁺ [M+H]⁺, expected m/z. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded, and the chemical shifts should be consistent with the structure of Calpinactam.
Causality and Experimental Choices
-
Fmoc/tBu Strategy: The use of the Fmoc protecting group for the α-amine and tert-butyl (tBu)-based protecting groups for the side chains is a cornerstone of modern SPPS. The Fmoc group is base-labile (removed by piperidine), while the tBu-based groups are acid-labile (removed by TFA). This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protecting groups.
-
Wang Resin: Wang resin is a widely used solid support for the synthesis of C-terminal carboxylic acid peptides.[18] The p-alkoxybenzyl alcohol linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid (TFA), making it compatible with the Fmoc/tBu strategy.
-
DIC/OxymaPure Coupling: The combination of a carbodiimide, such as DIC, with an additive like OxymaPure® is a highly efficient and low-racemization method for peptide bond formation.[9] DIC activates the carboxylic acid of the incoming amino acid to form a reactive O-acylisourea intermediate. OxymaPure® then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization compared to the O-acylisourea itself.
-
On-Resin Cyclization: Performing the cyclization while the peptide is still attached to the solid support offers the advantage of "pseudo-dilution." The individual peptide chains are physically separated on the resin beads, which sterically hinders intermolecular reactions and favors the desired intramolecular cyclization.
-
TFA Cleavage Cocktail: The cleavage cocktail containing TFA, TIS, and water is a standard and effective formulation.[] TFA is the strong acid that cleaves the peptide from the resin and removes the acid-labile protecting groups. TIS acts as a cation scavenger, trapping the reactive carbocations generated from the protecting groups (e.g., trityl and tert-butyl cations), thus preventing them from reattaching to the peptide or causing other side reactions. Water is also included as a scavenger.
References
-
Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(3), 432–435. [Link]
-
Nagai, K., Koyama, N., Sato, N., Yanagisawa, C., & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739–7741. [Link]
-
PubMed. Synthesis and antimycobacterial activity of calpinactam derivatives. [Link]
-
Applied Polytech. Wang Resin Peptide Synthesis. [Link]
-
Luxembourg Bio Technologies Ltd. OxymaPure® CAS 3849-21-6 | Ethyl (hydroxyimino)cyanoacetate. [Link]
-
Aapptec Peptides. Ethyl (hydroxyimino)cyanoacetate; CAS 3849-21-6; OxymaPure. [Link]
-
Aapptec Peptides. Fmoc-D-Phe-OH [86123-10-6]. [Link]
-
ResearchGate. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. [Link]
-
PubMed. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. [Link]
-
Wikipedia. Piperidine. [Link]
-
Activotec. Fmoc-Leu-OH - CAS# 35661-60-0. [Link]
-
National Institute of Standards and Technology. Piperidine - the NIST WebBook. [Link]
-
Aapptec Peptides. Fmoc-His(Trt)-OH; CAS 109425-51-6. [Link]
-
Aapptec Peptides. Fmoc-Leu-OH; CAS 35661-60-0. [Link]
-
Wikipedia. N,N'-Diisopropylcarbodiimide. [Link]
-
Veeprho. N,N-diisopropylcarbodiimide | CAS 693-13-0. [Link]
-
P3 BioSystems. Amino Acids,Fmoc Amino Acids,Histidine (His). [Link]
Sources
- 1. Fmoc-D-Glu(OtBu)-OH | CAS#:104091-08-9 | Chemsrc [chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chemimpex.com [chemimpex.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc-His(Trt)-OH = 98.0 HPLC sum of enantiomers 109425-51-6 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. scbt.com [scbt.com]
- 9. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]
- 10. Fmoc-Leu-OH | 35661-60-0 [chemicalbook.com]
- 11. Fmoc-Leu-OH - CAS# 35661-60-0 - Activotec [activotec.com]
- 12. peptide.com [peptide.com]
- 13. thomassci.com [thomassci.com]
- 14. N-Fmoc-N′-三苯甲基-L-组氨酸 - Nα-Fmoc-N(im)-三苯甲基-L-组氨酸, Fmoc-His(Trt)-OH [sigmaaldrich.cn]
- 15. Histidine (His), Fmoc Amino Acids, Amino Acids, P3 BioSystems [p3bio.com]
- 16. echemi.com [echemi.com]
- 18. scbt.com [scbt.com]
- 19. scbt.com [scbt.com]
- 20. Fmoc-D-Ile-OH | 143688-83-9 [chemicalbook.com]
- 21. Fmoc-D-Ile-OH Novabiochem 143688-83-9 [sigmaaldrich.com]
- 22. thomassci.com [thomassci.com]
- 23. N,N'-Diisopropylcarbodiimide - Wikipedia [en.wikipedia.org]
- 24. veeprho.com [veeprho.com]
- 25. advancedchemtech.com [advancedchemtech.com]
- 26. luxembourg-bio.com [luxembourg-bio.com]
- 27. peptide.com [peptide.com]
- 28. Piperidine - Wikipedia [en.wikipedia.org]
- 29. ピペリジン ≥99.5%, purified by redistillation | Sigma-Aldrich [sigmaaldrich.com]
- 30. Piperidine [webbook.nist.gov]
- 31. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 32. merckmillipore.com [merckmillipore.com]
- 33. thomassci.com [thomassci.com]
- 34. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]
- 35. 6485-79-6|Triisopropylsilane|BLD Pharm [bldpharm.com]
- 36. Triisopropylsilane | 6485-79-6 [chemicalbook.com]
Solid-Phase Peptide Synthesis of Calpinactam Derivatives: An Application Note and Protocol
Introduction
Calpinactam, a cyclic hexapeptide originally isolated from the fungus Mortierella alpina, has garnered significant interest within the scientific community due to its selective and potent anti-mycobacterial activity.[1][2][3][4][5] Its unique chemical architecture, characterized by a C-terminal ε-caprolactam ring, presents a compelling scaffold for the development of novel therapeutics against tuberculosis.[1][2][6] Solid-phase peptide synthesis (SPPS) provides an efficient and robust methodology for the synthesis of calpinactam and its derivatives, enabling crucial structure-activity relationship (SAR) studies aimed at optimizing its biological efficacy.[6][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the principles and a field-proven protocol for the Fmoc-based solid-phase synthesis of calpinactam derivatives. The methodologies described herein are designed to be self-validating, with explanations for the causality behind key experimental choices, ensuring both scientific integrity and practical success.
The Significance of Calpinactam and Its Derivatives
Calpinactam exhibits minimum inhibitory concentration (MIC) values of 0.78 µg/mL and 12.5 µg/mL against Mycobacterium smegmatis and Mycobacterium tuberculosis, respectively.[2][3][4][5] Its proposed mechanism of action involves the interference with the iron uptake system of mycobacteria, a promising and specific target for antimycobacterial drug development.[2] The synthesis of calpinactam derivatives is crucial for exploring the chemical space around this natural product to identify analogs with improved potency, selectivity, and pharmacokinetic properties.[7]
Principles of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The synthesis of calpinactam derivatives is efficiently achieved using the Fmoc/tBu strategy in SPPS.[8][9] This method relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of the amino acids and acid-labile groups, such as tert-butyl (tBu), for the semi-permanent protection of reactive side chains.[10][11][12] This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protecting groups, which are removed at the final cleavage step.[10][12][13]
The general workflow for SPPS involves the following key stages:[10][13][14]
-
Resin Selection and Swelling: A solid support, typically a polystyrene-based resin, is chosen and swelled in a suitable solvent to allow for efficient diffusion of reagents.[8][9]
-
First Amino Acid Loading: The C-terminal amino acid is covalently attached to the resin.
-
Iterative Deprotection and Coupling: The Fmoc protecting group is removed from the resin-bound amino acid, followed by the coupling of the next Fmoc-protected amino acid in the sequence. This cycle is repeated until the desired peptide chain is assembled.
-
On-Resin Cyclization: Formation of the characteristic ε-caprolactam ring is performed while the peptide is still attached to the solid support.
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail.
-
Purification and Characterization: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry (MS) and HPLC.[15][16][17]
Experimental Protocols
Materials and Reagents
-
Fmoc-L-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids (e.g., Fmoc-L-Phe-OH, Fmoc-D-Phe-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-Orn(Boc)-OH)[1]
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection reagent: 20% Piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) or TFA/TIS/DODT (3,6-Dioxa-1,8-octanedithiol)/H₂O (92.5:2.5:2.5:2.5)[1][6]
-
Precipitation solvent: Cold diethyl ether
-
Purification solvents: Acetonitrile (ACN), Milli-Q Water, 0.1% TFA
Protocol 1: Solid-Phase Synthesis of a Calpinactam Derivative
This protocol outlines the manual synthesis of a representative calpinactam derivative. All steps are performed at room temperature unless otherwise specified.
1. Resin Preparation:
- Swell the Fmoc-L-Lys(Boc)-Wang resin (1.0 g, ~0.7 mmol/g substitution) in DMF (10 mL) for 30 minutes in a reaction vessel.[1]
- Drain the DMF.
2. Fmoc Deprotection:
- Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.[6]
- Drain the solution.
- Add a fresh portion of 20% piperidine in DMF (10 mL) and agitate for 15 minutes.[6]
- Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).[1]
3. Amino Acid Coupling:
- In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.[6]
- Add DIPEA (6 eq.) to the solution to activate the amino acid.[6]
- Add the activated amino acid solution to the deprotected resin and shake for 2 hours.[6]
- Wash the resin with DMF (3 x 10 mL).[6]
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[18]
4. Peptide Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the desired hexapeptide sequence.
5. On-Resin Cyclization (Formation of the ε-Caprolactam Ring):
- After the final amino acid coupling and subsequent Fmoc deprotection, the linear precursor is ready for cyclization. This step involves the formation of an amide bond between the N-terminal amino group and the side-chain carboxyl group of the C-terminal lysine precursor (or a suitable precursor for the caprolactam ring).
- Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
- Swell the resin in DMF.
- Add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.
- Agitate the reaction mixture for 12-24 hours.
- Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
- Dry the resin under vacuum.
Protocol 2: Cleavage, Deprotection, and Purification
1. Cleavage from Resin and Global Deprotection:
- Wash the dried resin with DCM (3 x 10 mL) and dry under vacuum for 1 hour.[6]
- Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
- Add the cleavage cocktail (10 mL per gram of resin) to the dried resin.[6]
- Gently agitate the mixture for 2-3 hours at room temperature.[6]
2. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate into a cold centrifuge tube.
- Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.[1][6]
- Centrifuge the suspension to pellet the peptide.[1][6]
- Decant the ether and wash the peptide pellet with cold diethyl ether.
- Dissolve the crude peptide in a mixture of water and acetonitrile and lyophilize to obtain a fluffy white powder.[1]
3. Purification by RP-HPLC:
- Purify the crude calpinactam derivative by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.[1]
- Mobile Phase A: 0.1% TFA in water.[19]
- Mobile Phase B: 0.1% TFA in acetonitrile.[19]
- A typical gradient would be a linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes.
- Monitor the elution profile at 214 nm and 280 nm.[19]
- Collect fractions corresponding to the major peak.
Protocol 3: Characterization of the Final Product
1. Analytical RP-HPLC:
- Assess the purity of the collected fractions using analytical RP-HPLC with a similar gradient as the preparative run. Purity should be >95%.[17]
2. Mass Spectrometry:
- Confirm the molecular weight of the purified peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[16][17] The observed mass should match the calculated theoretical mass.
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of a representative calpinactam derivative. The yields and purity are representative of typical Fmoc-SPPS and may vary based on the specific amino acid sequence and coupling efficiency.
| Step | Description | Starting Material (mmol) | Product (mmol) | Yield (%) | Purity (%) |
| 1 | Loading of the first Fmoc-amino acid onto Wang resin | 1.0 | 0.7 | 70 | >99 (resin) |
| 2 | Fmoc deprotection | 0.7 | 0.7 | ~100 | - |
| 3 | Coupling of the second Fmoc-amino acid | 0.7 | 0.68 | 97 | >99 (resin) |
| 4 | Fmoc deprotection and coupling cycle (repeated for remaining amino acids) | 0.68 | ~0.62 | ~92 (cumulative) | >98 (resin) |
| 5 | On-resin cyclization to form the caprolactam ring | 0.62 | 0.53 | 85 | >95 (resin) |
| 6 | Cleavage from resin and global deprotection | 0.53 | 0.45 | 85 | ~80-90 (crude) |
| 7 | RP-HPLC Purification | 0.45 | 0.27 | 60 | >95 |
Visualization of Workflows
Caption: Workflow for the Solid-Phase Synthesis of Calpinactam Derivatives.
Caption: Analytical Workflow for Purity and Identity Confirmation.
Conclusion
The solid-phase synthesis protocol detailed in this application note provides a robust and reproducible method for the generation of calpinactam derivatives. By leveraging the efficiency of Fmoc-SPPS, researchers can readily access a diverse range of analogs for comprehensive structure-activity relationship studies. The potent anti-mycobacterial activity of calpinactam, combined with its unique mode of action targeting iron metabolism, establishes it as a highly promising lead compound for the development of novel anti-tuberculosis therapies. Further investigations into the SAR of calpinactam and its derivatives are warranted to unlock the full therapeutic potential of this fascinating natural product.
References
- Benchchem. Solid-Phase Peptide Synthesis of Calpinactam Derivatives: Application Notes and Protocols.
- Benchchem. Application Notes and Protocols for the Laboratory Synthesis of Calpinactam.
- Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905.
- MedChemExpress. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905.
- Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905.
- Biovera. HPLC Analysis Methods for Peptide Characterization.
- International Journal of Science and Research Archive. Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- PubMed. Synthesis and antimycobacterial activity of calpinactam derivatives.
- HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- ResearchGate. ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- ResearchGate. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- National Institutes of Health. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- CPC Scientific Inc. Minimal Protection Strategies for SPPS.
- AltaBioscience. Fmoc Amino Acids for SPPS.
- ResearchGate. Overview of the SPPS cycle and subsequent deprotection, work-up and purification steps.
- ResearchGate. Synthesis of configurationally defined ϵ‐caprolactam derivatives 11 a and e from 4‐pentenoic acid (10).18.
- Biosynth. Protecting Groups in Peptide Synthesis.
- Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Royal Society of Chemistry. Selective synthesis of acylated caprolactam via sequential Michael addition/palladium-catalyzed alpha-arylation of ketones.
- National Institutes of Health. Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6).
- RWTH Publications. New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation.
- Google Patents. Polycyclic .alpha.-amino-e-caprolactams and related compounds.
- Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- ResearchGate. Methods and protocols of modern solid phase peptide synthesis.
- National Institutes of Health. Assembly principles and structure of a 6.5 MDa bacterial microcompartment shell.
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- 19. biovera.com.au [biovera.com.au]
Application Note: Purification of Calpinactam Using Preparative High-Performance Liquid Chromatography (HPLC)
Abstract
Calpinactam, a novel fungal metabolite, has demonstrated selective antimycobacterial properties, marking it as a compound of significant interest for further research and drug development.[1][2] This application note provides a comprehensive, in-depth guide to the purification of calpinactam from a crude synthesis or extraction mixture using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for method development, system suitability, and scale-up purification. The methodologies are grounded in established chromatographic principles and adhere to pharmaceutical industry best practices for ensuring purity, yield, and reproducibility.
Introduction to Calpinactam and Purification Rationale
Calpinactam is a unique hexapeptide containing a C-terminal caprolactam ring, with the molecular formula C₃₈H₅₇N₉O₈.[1][3] Originally isolated from the culture broth of Mortierella alpina, its purification is essential to remove process-related impurities, such as unreacted starting materials, by-products, or contaminants from the fermentation broth.[4][5] High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high-resolution separation of complex mixtures.[6][7]
Preparative HPLC, specifically, is the method of choice for isolating significant quantities of a target compound for subsequent analysis and application.[8][9] The primary goal of this protocol is to establish a robust and scalable RP-HPLC method that maximizes the purity and yield of the calpinactam fraction.
Physicochemical Properties of Calpinactam
A foundational understanding of calpinactam's properties is critical for method development.[10][11]
| Property | Value / Inferred Characteristic | Significance for HPLC Method Development |
| Molecular Formula | C₃₈H₅₇N₉O₈ | Indicates a relatively large and complex molecule. |
| Molecular Weight | 767.93 g/mol [3] | Suitable for reversed-phase chromatography. |
| Structure | Hexapeptide with a caprolactam ring. Contains multiple amide bonds, amino acid side chains (Phe, Leu, His, Glu, Ile, Lys).[1] | The presence of hydrophobic (Phe, Leu, Ile) and ionizable (His, Glu, Lys) groups suggests that mobile phase pH will be a critical parameter for achieving optimal separation. A C18 stationary phase is a logical starting point due to its versatility with such structures.[12][13] |
| Solubility | Not explicitly defined in public literature. | Must be determined empirically in potential mobile phase solvents (e.g., Acetonitrile, Methanol, Water, DMSO) to prevent precipitation on the column.[14] |
| UV Absorbance | The presence of a phenylalanine residue (aromatic ring) and histidine (imidazole ring) strongly suggests UV absorbance.[1] | A UV detector is appropriate for monitoring the elution. A preliminary UV scan should be performed to determine the optimal wavelength (λmax) for detection, likely between 210-280 nm.[12][15] |
The Logic of Preparative HPLC: From Analytical Method to Purification
The core principle of preparative HPLC is to scale up an effective analytical separation to isolate larger quantities of the target compound.[16][17][18] The workflow is a systematic process designed to ensure efficiency and success.
Caption: Workflow for Calpinactam Purification by HPLC.
Experimental Protocols
This section provides detailed, step-by-step protocols for the purification of calpinactam.
Protocol 1: Analytical Method Development
Objective: To develop a high-resolution separation method for calpinactam from its impurities on an analytical scale. This method will be the foundation for the preparative scale-up.[18]
Materials & Equipment:
-
Analytical HPLC system with gradient pump, autosampler, column oven, and UV-Vis or PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).
-
Ultrapure water.
-
Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Crude calpinactam sample.
-
Appropriate vials and filters.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of crude calpinactam at ~1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water or DMSO). Ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% FA (or TFA) in Water. Rationale: Acid modifiers are used to improve peak shape for peptides by protonating acidic residues and minimizing interactions with residual silanols on the stationary phase.[15]
-
Mobile Phase B: 0.1% FA (or TFA) in Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: 254 nm or determined λmax.
-
Gradient Program:
-
5% to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5-10 minutes.
-
-
-
Method Optimization:
-
Adjust Gradient Slope: Based on the scouting run, if calpinactam elutes too early or too late, adjust the gradient. For better separation of closely eluting impurities, create a shallower gradient around the elution point of the target peak.[19]
-
Evaluate Organic Modifier: Repeat the optimized gradient using Methanol as Mobile Phase B. Methanol can alter selectivity compared to Acetonitrile and may provide a better separation for specific impurities.[13]
-
pH Modification (if needed): If peak tailing is observed, adjusting the pH of the aqueous mobile phase (e.g., using an ammonium acetate buffer) can improve peak symmetry, especially given the ionizable residues in calpinactam.
-
Protocol 2: System Suitability Testing (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis, ensuring the reliability of the results. This is a mandatory step in regulated environments.[20][21][22]
Procedure: Before proceeding to preparative scale, perform the following on the optimized analytical method.
-
Prepare a Standard: Use a reference or previously purified small sample of calpinactam.
-
Perform Replicate Injections: Inject the calpinactam standard solution five or six times.
-
Evaluate Parameters: The system is deemed suitable if it meets the following typical criteria based on USP and ICH guidelines.[23][24]
| Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak area and retention time.[23] | Demonstrates the reproducibility of the injector and pump. |
| Tailing Factor (T) | ≤ 2.0.[23][24] | Measures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | > 2000 (method-specific).[24] | Indicates the efficiency of the column in producing narrow peaks. |
| Resolution (Rs) | ≥ 2.0 between calpinactam and the closest eluting impurity.[24] | Ensures baseline separation, which is critical for achieving high purity during preparative collection. |
If the system fails SST, troubleshoot potential issues (e.g., leaks, column degradation, mobile phase preparation) before proceeding.[20]
Protocol 3: Preparative Scale-Up and Purification
Objective: To isolate calpinactam with high purity and yield using a preparative HPLC system.
Materials & Equipment:
-
Preparative HPLC system with a high-flow rate pump, autosampler or manual injector, preparative-scale column, UV detector, and a fraction collector.[16][25]
-
Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size).
-
Large volumes of HPLC-grade mobile phases as developed in Protocol 1.
Procedure:
-
Geometric Scaling Calculation:
-
Scale the flow rate from the analytical method to the preparative column based on the square of the column diameter ratio.
-
Formula: Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
-
Example: 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min.
-
-
Loading Study (Optional but Recommended):
-
On the analytical column, perform a series of injections with increasing concentration or volume to determine the point at which resolution is lost due to column overload.[17] This provides a basis for calculating the maximum load for the preparative column.
-
-
Preparative Run:
-
Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes.
-
Dissolve the crude calpinactam in the minimal amount of a strong solvent (like DMSO) and then dilute with Mobile Phase A to the highest possible concentration without precipitation. This minimizes injection volume effects.[14]
-
Inject the concentrated crude sample. The injection volume will be significantly larger than the analytical scale.
-
Run the scaled gradient method.
-
-
Fraction Collection:
-
Program the fraction collector to collect eluent based on the UV detector signal.[25][26][27]
-
Set a threshold signal to begin collection just as the calpinactam peak begins to rise from the baseline.
-
Set the collection to end as the peak returns to baseline.
-
It is often wise to collect the peak in multiple fractions (e.g., peak start, peak apex, peak end) to isolate the purest material in the central fraction.
-
Caption: Automated Fraction Collection Workflow.
Protocol 4: Post-Purification Analysis and Processing
Objective: To confirm the purity of the collected fractions and prepare the final product.
Procedure:
-
Purity Analysis: Analyze each collected fraction using the optimized analytical HPLC method (Protocol 1).
-
Pooling: Combine the fractions that meet the required purity specification (e.g., >98%).
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions. This is typically done using a rotary evaporator to remove the organic solvent followed by lyophilization (freeze-drying) to remove the water, yielding the final product as a solid.
-
Final Characterization: Perform final quality control on the purified calpinactam, which may include identity confirmation by Mass Spectrometry (MS) and NMR, and final purity assessment by analytical HPLC.
Conclusion and Trustworthiness
This application note provides a systematic and scientifically-grounded framework for the purification of calpinactam by preparative RP-HPLC. The process is built on a logical progression from analytical method development to preparative scale-up, incorporating critical system suitability checks to ensure data integrity and reproducibility.[28][29][30] By explaining the causality behind each step—from mobile phase selection to fraction collection parameters—this guide empowers researchers to not only follow the protocol but also to troubleshoot and adapt it as needed. Adherence to these protocols will enable the consistent production of high-purity calpinactam, suitable for advanced research and preclinical development.
References
-
Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. Available at: [Link]
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. Available at: [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Available at: [Link]
-
Shabir, G. A. HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. Available at: [Link]
-
Pharmaguideline. Steps for HPLC Method Development. Available at: [Link]
-
ResearchGate. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. Available at: [Link]
-
Agilent Technologies. Principles and practical aspects of preparative liquid chromatography. Available at: [Link]
-
Shimadzu. (2024). Demonstration of Fraction Collection in Preparative HPLC Analysis. YouTube. Available at: [Link] (Note: A representative, stable URL would be used here).
-
PharmaCores. (2025). HPLC analytical Method development: an overview. Available at: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]
-
Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Available at: [Link] (Note: A representative, stable URL would be used here).
-
Welch Materials. (2025). Key Concepts and Considerations of Preparative Liquid Chromatography. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
Walsh Medical Media. HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
LCGC International. Introduction to Preparative HPLC. Available at: [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Separation Science. Developing Strategies for Preparative HPLC. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Available at: [Link]
-
Gilson. A Guide to Fraction Collection in Chromatography. Available at: [Link]
-
Pharmaguideline. System Suitability in HPLC Analysis. Available at: [Link]
-
Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available at: [Link]
-
USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Available at: [Link]
-
Quora. How do you choose a mobile phase in HPLC? Available at: [Link]
-
Pharma Times Official. (2025). SOP for Guideline for System Suitability Test for HPLC Analysis. Available at: [Link]
-
Teledyne Labs. The Power of Preparative HPLC Systems. Available at: [Link]
-
PubMed. Selection of mobile phase in high-performance liquid chromatographic determination for medicines. Available at: [Link]
-
PubMed. Synthesis and antimycobacterial activity of calpinactam derivatives. Available at: [Link]
-
Agilent Technologies. Principles in preparative HPLC. Available at: [Link]
-
Alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]
-
Agilent Technologies. Scaling Small Molecule Purification Methods for HPLC. Available at: [Link]
-
Pacific BioLabs. Physicochemical Properties. Available at: [Link]
-
Cytiva. Reversed Phase Chromatography. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. Available at: [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available at: [Link]
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Application Note: In Vitro Anti-Mycobacterial Activity Assay for Calpinactam
Introduction: Calpinactam, a Novel Agent Targeting Mycobacterial Iron Metabolism
Tuberculosis, caused by Mycobacterium tuberculosis, remains a formidable global health challenge, necessitating the discovery and development of novel therapeutics. Calpinactam, a unique cyclic hexapeptide originally isolated from the fungus Mortierella alpina FKI-4905, has emerged as a promising anti-mycobacterial agent.[1] This compound has demonstrated selective and potent activity against mycobacteria, including M. tuberculosis and the model organism Mycobacterium smegmatis.[1][2]
Calpinactam's therapeutic potential is underscored by its specific activity against mycobacteria, with reported Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL against M. tuberculosis and 0.78 µg/mL against M. smegmatis.[1][2] The proposed mechanism of action for Calpinactam centers on the disruption of iron uptake, a vital process for mycobacterial survival and pathogenesis.[3] Its structural resemblance to mycobactin, a siderophore utilized by M. tuberculosis for iron acquisition, suggests a competitive inhibition of this critical pathway.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro anti-mycobacterial activity assays for Calpinactam. We present a detailed, step-by-step protocol for determining the MIC of Calpinactam against M. tuberculosis using the broth microdilution method, coupled with the Resazurin Microtiter Assay (REMA) for a colorimetric readout. This guide is designed to ensure scientific integrity, reproducibility, and a thorough understanding of the experimental principles.
Principle of the Assay: Broth Microdilution and Resazurin-Based Viability Assessment
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[4][5] The assay involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a defined incubation period.[4]
To facilitate a more objective and rapid determination of mycobacterial viability, the broth microdilution assay can be coupled with the REMA.[6][7] This colorimetric assay utilizes the redox indicator resazurin, which is blue in its oxidized state. Viable, metabolically active mycobacteria reduce resazurin to the pink-colored resorufin.[6][8] Thus, a color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies inhibition of growth.[6] This method offers a clear, visual endpoint for MIC determination.
Biosafety Precautions: Handling Mycobacterium tuberculosis
Mycobacterium tuberculosis is a Risk Group 3 pathogen and must be handled with appropriate biosafety measures. All manipulations involving live cultures of M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.[9][10] Adherence to institutional and national biosafety guidelines is mandatory.
Experimental Protocols
Preparation of Media and Reagents
a. Middlebrook 7H9 Broth with OADC Supplement:
This is the recommended liquid medium for the cultivation and susceptibility testing of mycobacteria.[11][12][13][14]
-
Composition:
-
Middlebrook 7H9 broth base: 4.7 g
-
Glycerol: 2 mL
-
Distilled water: 900 mL
-
-
Procedure:
-
Dissolve the Middlebrook 7H9 broth base and glycerol in 900 mL of distilled water.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Allow the broth to cool to 45-50°C.
-
Aseptically add 100 mL of Middlebrook OADC (Oleic Acid, Albumin, Dextrose, Catalase) enrichment.[12][15][16]
-
The final pH should be 6.6 ± 0.2.
-
Store the complete medium at 2-8°C, protected from light.
-
b. Calpinactam Stock Solution:
Due to the hydrophobic nature of many novel compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[17][18][19]
-
Procedure:
-
Prepare a 1 mg/mL stock solution of Calpinactam in 100% DMSO.
-
Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
c. Resazurin Solution:
-
Procedure:
Inoculum Preparation and Standardization
Standardization of the bacterial inoculum is a critical step for ensuring the reproducibility of MIC results.[9][10][20]
-
Procedure:
-
Grow M. tuberculosis (e.g., H37Rv, ATCC 27294) in Middlebrook 7H9 broth with OADC until it reaches the mid-logarithmic phase of growth.
-
Homogenize the culture by vortexing with glass beads to break up clumps.
-
Allow the larger clumps to settle for 30 minutes.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with sterile saline or broth.[21][22] This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
For the assay, further dilute this standardized suspension 1:20 in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 7.5 x 10⁶ CFU/mL.[6]
-
Broth Microdilution Assay Setup
This protocol is designed for a 96-well microtiter plate format.
-
Procedure:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a sterile 96-well plate.
-
In the first well of a row, add 100 µL of the Calpinactam stock solution (or a working dilution) to achieve the desired starting concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well. A suggested concentration range to test for Calpinactam against M. tuberculosis would be from 64 µg/mL to 0.125 µg/mL.
-
Add 100 µL of the standardized M. tuberculosis inoculum to each well containing the serially diluted Calpinactam.
-
Controls:
-
Growth Control: Wells containing 100 µL of broth and 100 µL of inoculum (no drug).
-
Sterility Control: Wells containing 200 µL of broth only (no inoculum).
-
-
Seal the plates with a sterile, breathable membrane or in a plastic bag to prevent evaporation and incubate at 37°C for 7 days.[6]
-
Resazurin Microtiter Assay (REMA) and MIC Determination
-
Procedure:
-
After the 7-day incubation period, add 30 µL of the 0.02% resazurin solution to each well.[6][23]
-
Re-incubate the plates at 37°C for an additional 24 hours.
-
Visually inspect the plates for a color change.
-
Pink: Indicates bacterial growth.
-
Blue: Indicates inhibition of bacterial growth.
-
-
The MIC is defined as the lowest concentration of Calpinactam that prevents the color change from blue to pink.[6]
-
Data Presentation and Interpretation
The results of the broth microdilution REMA assay can be summarized in a clear and concise table.
| Calpinactam Concentration (µg/mL) | Well Color after Resazurin Addition | Growth Interpretation |
| 64 | Blue | No Growth |
| 32 | Blue | No Growth |
| 16 | Blue | No Growth |
| 8 | Pink | Growth |
| 4 | Pink | Growth |
| 2 | Pink | Growth |
| 1 | Pink | Growth |
| 0.5 | Pink | Growth |
| 0.25 | Pink | Growth |
| 0.125 | Pink | Growth |
| Growth Control (No Drug) | Pink | Growth |
| Sterility Control (No Inoculum) | Blue | No Contamination |
In the example above, the MIC of Calpinactam would be 16 µg/mL.
Workflow and Pathway Visualizations
Experimental Workflow for MIC Determination
Caption: Calpinactam's proposed interference with iron uptake.
References
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Sieuw, E., et al. (2010). Mycobacterial Esx-3 is required for mycobactin-mediated iron acquisition. Proceedings of the National Academy of Sciences, 107(41), 17763-17768. [Link]
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JoVE. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments. [Link]
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Schön, T., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1488-1492. [Link]
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ResearchGate. Proposed mechanism of IrtAB-mediated mycobactin uptake. [Link]
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Sritharan, M. (2016). Iron Homeostasis in Mycobacterium tuberculosis: Mechanistic Insights into Siderophore-Mediated Iron Uptake. Journal of Bacteriology, 198(18), 2399-2409. [Link]
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Ratledge, C. (2021). The Iron Response of Mycobacterium tuberculosis and Its Implications for Tuberculosis Pathogenesis and Novel Therapeutics. Frontiers in Cellular and Infection Microbiology, 11, 638833. [Link]
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Jones, C. M., & Niederweis, M. (2011). Iron acquisition in Mycobacterium tuberculosis. Tuberculosis, 91(5), 409-417. [Link]
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Knowledge Base. Preparation of Selective Middlebrook- 7H9 Liquid Medium. [Link]
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Liofilchem. (2014). MIDDLEBROOK 7H9 BROTH. [Link]
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van der Laan, T., et al. (2024). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, e00946-24. [Link]
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BD. (n.d.). Middlebrook 7H9 Broth with Polysorbate 80. [Link]
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Yilmaz, F., & Oruc, E. (2023). The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. Microbiology Spectrum, 11(3), e03815-22. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720-2722. [Link]
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El-Sayed, Z., & El-Ghaffar, N. A. (2016). Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to Isoniazid and Rifampicin. Journal of Microbiological Methods, 131, 129-134. [Link]
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Yilmaz, F., & Oruc, E. (2023). The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. Microbiology Spectrum, 11(3), e03815-22. [Link]
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Yilmaz, F., & Oruc, E. (2023). The Effect of Inoculum Size on Antimicrobial Susceptibility Testing of Mycobacterium tuberculosis. Microbiology Spectrum, 11(3), e03815-22. [Link]
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Nagavendra, D., et al. (2014). Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis. Journal of Laboratory Physicians, 6(1), 22-26. [Link]
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Dalton Diagnostics. (n.d.). McFARLAND STANDARD. [Link]
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Grandjean, L., et al. (2022). Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. BMC Infectious Diseases, 22(1), 661. [Link]
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Altuner, E. M. (2025). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. altuner.me, 5(29), 1-7. [Link]
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Martin, A., & Palomino, J. C. (2017). Resazurin microtiter assay for detection of drug resistance and determination of critical concentration of cycloserine against Mycobacterium tuberculosis. International Journal of Clinical and Experimental Medicine, 10(2), 3624-3628. [Link]
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World Health Organization. (2022). WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex. [Link]
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European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
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Slideshare. (n.d.). Stability testing protocols. [Link]
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
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European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
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Determining the Minimum Inhibitory Concentration (MIC) of Calpinactam Against Mycobacterium tuberculosis
An Application Note and Comprehensive Protocol for Researchers and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a detailed guide for determining the Minimum Inhibitory Concentration (MIC) of calpinactam, a novel anti-mycobacterial agent, against Mycobacterium tuberculosis (M. tuberculosis). Calpinactam, a hexapeptide produced by Mortierella alpina, has demonstrated selective inhibitory activity against mycobacteria, with a reported MIC of 12.5 µg/mL against M. tuberculosis[1][2][3]. Accurate and reproducible MIC determination is a cornerstone of preclinical antimicrobial drug development, providing essential data on a compound's potency. This guide delineates the scientific principles and provides two robust, step-by-step protocols—broth microdilution and agar dilution—for assessing the in vitro efficacy of calpinactam. We emphasize the critical importance of adhering to Biosafety Level 3 (BSL-3) containment practices when working with M. tuberculosis.
Introduction: The Scientific Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by M. tuberculosis, remains a formidable global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[4]. This crisis underscores the urgent need for novel therapeutic agents with unique mechanisms of action. Calpinactam, a fungal metabolite, has emerged as a promising candidate due to its specific activity against mycobacteria[1][2][3]. The initial characterization of any potential antimicrobial agent hinges on the precise determination of its MIC, defined as the lowest concentration of the drug that prevents visible growth of a microorganism. This metric is fundamental for preclinical assessment and subsequent stages of drug development[5].
The methodologies presented herein are designed to provide a reliable framework for researchers to independently verify and expand upon the known anti-mycobacterial properties of calpinactam. Understanding the causality behind experimental choices is paramount; for instance, the slow growth rate and fastidious nature of M. tuberculosis necessitate specific media formulations and extended incubation periods compared to standard bacteriological assays.
Foundational Principles of MIC Determination for M. tuberculosis
The determination of an MIC value is a quantitative measure of a drug's in vitro potency. Two primary methods are widely accepted for M. tuberculosis susceptibility testing: broth microdilution and agar dilution[6][7].
-
Broth Microdilution: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The EUCAST reference method for M. tuberculosis is broth microdilution in Middlebrook 7H9 broth[8][9]. This technique is amenable to higher throughput and can be adapted for colorimetric readouts, such as the Resazurin Microtiter Assay (REMA), which provides a rapid, visual indication of bacterial viability[10].
-
Agar Dilution: In this method, the antimicrobial agent is incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11) at various concentrations[6][7]. A standardized bacterial suspension is then inoculated onto the surface of the agar plates. This method is considered a "gold standard" by some and is particularly useful for confirming results from broth-based assays.
The choice of method may depend on laboratory resources, throughput requirements, and the specific research question. Both methods, when performed correctly, provide reliable and comparable MIC values.
Essential Safety Precautions: Working with M. tuberculosis
M. tuberculosis is a Risk Group 3 pathogen and must be handled in a Biosafety Level 3 (BSL-3) laboratory by trained personnel[11][12][13]. All procedures that can generate aerosols, including vortexing, pipetting, and preparing inocula, must be performed within a certified Class II Biological Safety Cabinet (BSC)[14]. Adherence to strict BSL-3 practices is non-negotiable to ensure the safety of laboratory personnel and the surrounding environment[13][15].
Detailed Protocols for MIC Determination
Quality Control
A critical component of any valid MIC assay is the inclusion of a well-characterized quality control (QC) strain. M. tuberculosis H37Rv (ATCC 27294) is the universally accepted reference strain for susceptibility testing[8][16][17]. This strain should be tested with each batch of MIC assays to ensure the reliability and reproducibility of the results.
Broth Microdilution Method (EUCAST Reference Protocol Adaptation)
This protocol is adapted from the EUCAST reference method for M. tuberculosis MIC determination[8][9].
Materials:
-
Calpinactam (with known purity)
-
M. tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth Base
-
Oleic Acid-Albumin-Dextrose-Catalase (OADC) Enrichment
-
Glycerol
-
Sterile distilled water
-
Sterile 96-well U-bottom microtiter plates with lids
-
Sterile screw-cap glass tubes (15 mL) with glass beads (3 mm)
-
Dimethyl Sulfoxide (DMSO) for dissolving calpinactam
-
Reference anti-tuberculosis drugs (e.g., isoniazid, rifampicin) for control purposes
-
McFarland 0.5 turbidity standard
Step-by-Step Protocol:
-
Preparation of Calpinactam Stock Solution:
-
Accurately weigh a sufficient amount of calpinactam and dissolve it in DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit mycobacterial growth.
-
-
Preparation of Middlebrook 7H9 Growth Medium:
-
Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% (v/v) glycerol and 10% (v/v) OADC enrichment[18].
-
-
Preparation of M. tuberculosis Inoculum:
-
From a fresh culture of M. tuberculosis H37Rv on solid media (e.g., Middlebrook 7H10 or Löwenstein-Jensen), scrape approximately 1 mg of bacterial growth (several loops) and transfer to a sterile screw-cap tube containing 5-10 sterile glass beads[9].
-
Vortex vigorously for at least 2 minutes to break up clumps[9][19].
-
Add 5 mL of sterile distilled water and vortex again for 2 minutes[9].
-
Allow the tube to stand for 30 minutes to allow larger clumps to settle[9].
-
Carefully transfer the supernatant to a new sterile tube and adjust the turbidity with sterile distilled water to match a 0.5 McFarland standard[9][19]. This suspension contains approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in Middlebrook 7H9 broth to achieve the final inoculum density of approximately 1 x 10⁵ CFU/mL[8].
-
-
Preparation of the Microtiter Plate:
-
In a 96-well U-bottom plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add an additional 100 µL of the calpinactam stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the desired concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL). Discard 100 µL from the last well. This will result in wells containing 100 µL of varying drug concentrations.
-
Include a drug-free growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum (1 x 10⁵ CFU/mL) to each well (except the sterility control), bringing the total volume to 200 µL. This will halve the drug concentration in each well, achieving the final desired test concentrations.
-
Seal the plate with an adhesive seal and place it in a secondary container (e.g., a zip-lock bag)[19].
-
Incubate the plate at 36 ± 1°C for 7 to 21 days[18].
-
-
Reading and Interpretation:
-
The MIC is read when visible growth (a pellet at the bottom of the U-shaped well) is clearly observed in the drug-free growth control well.
-
The MIC is defined as the lowest concentration of calpinactam that completely inhibits visible growth of M. tuberculosis[8].
-
Agar Dilution Method
This method provides a solid-phase confirmation of the MIC.
Materials:
-
All materials listed for the broth microdilution method
-
Middlebrook 7H10 or 7H11 Agar Base
-
Sterile petri dishes
Step-by-Step Protocol:
-
Preparation of Calpinactam Stock Solution:
-
Prepare a stock solution of calpinactam in DMSO at 10 times the highest desired final concentration in the agar.
-
-
Preparation of Drug-Containing Agar Plates:
-
Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and hold it in a 45-50°C water bath[7].
-
For each desired final concentration, add 1 part of the appropriate 10x drug solution to 9 parts of molten agar (e.g., 2 mL of drug stock to 18 mL of agar)[7]. Mix thoroughly by gentle inversion, avoiding bubbles.
-
Immediately pour the agar into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation and Inoculation of M. tuberculosis:
-
Prepare a 0.5 McFarland suspension of M. tuberculosis H37Rv as described in the broth microdilution protocol.
-
Prepare 1:10 and 1:100 dilutions of this suspension in sterile saline or broth.
-
Spot-inoculate 10 µL of the 1:10 and 1:100 dilutions onto a section of each drug-containing plate and the drug-free control plate.
-
-
Incubation and Interpretation:
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Place the plates in permeable bags and incubate at 37°C in a 5-10% CO₂ atmosphere for 3 weeks[7].
-
The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population compared to the growth on the drug-free control plate[6]. The drug-free control plate should show confluent growth in the more concentrated inoculum spot.
-
Data Presentation and Interpretation
MIC data should be recorded systematically. The results of an experiment can be summarized in a table for clarity.
Table 1: Example MIC Data for Calpinactam against M. tuberculosis H37Rv
| Method | Calpinactam MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| Broth Microdilution | 12.5 | 0.03 - 0.12 | 0.06 - 0.25 |
| Agar Dilution | 12.5 | 0.03 - 0.12 | 0.06 - 0.25 |
Note: Isoniazid and Rifampicin MIC ranges are for illustrative quality control purposes.
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is crucial for reproducibility. The following diagrams, generated using Graphviz, illustrate the workflows for the broth microdilution and agar dilution methods.
Caption: Workflow for Broth Microdilution MIC Assay.
Caption: Workflow for Agar Dilution MIC Assay.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust and validated framework for determining the MIC of calpinactam against M. tuberculosis. Accurate MIC data is the first critical step in evaluating the potential of this compound as a novel anti-tuberculosis agent. Future studies should focus on expanding this in vitro characterization to include a broader panel of clinical M. tuberculosis isolates, including MDR and XDR strains, to assess the spectrum of activity. Furthermore, these foundational MIC values will inform the design of subsequent studies, such as time-kill kinetics, post-antibiotic effect assessments, and ultimately, in vivo efficacy trials in appropriate animal models.
References
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
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ResearchGate. (n.d.). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. Retrieved from [Link]
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Sardella, M., et al. (2002). Development of a microdilution method to evaluate Mycobacterium tuberculosis drug susceptibility. Journal of Antimicrobial Chemotherapy, 49(5), 831-835. [Link]
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World Health Organization. (2021). Global tuberculosis report 2021. [Link]
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MDPI. (2023). Mechanisms of a Mycobacterium tuberculosis Active Peptide. Pharmaceutics, 15(2), 540. [Link]
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Heifets, L. (1994). Measuring minimum inhibitory concentrations in mycobacteria. Methods in Molecular Medicine, 1, 235-251. [Link]
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Cantrell, C. L., et al. (2001). Antimycobacterial susceptibility testing methods for natural products research. Planta Medica, 67(8), 685-694. [Link]
-
Schön, T., et al. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. Clinical Microbiology and Infection, 26(11), 1488-1494. [Link]
-
ASM Journals. (2022). Performance of a broth microdilution assay for routine minimum inhibitory concentration determination of 14 anti-tuberculous drugs against the Mycobacterium tuberculosis complex based on the EUCAST reference protocol. Antimicrobial Agents and Chemotherapy, 66(12), e00949-22. [Link]
-
ResearchGate. (n.d.). Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format. [Link]
-
National Institutes of Health. (2002). Identification of a Mycobacterium tuberculosis Strain with Stable, Low-Level Resistance to Isoniazid. Journal of Clinical Microbiology, 40(7), 2645–2647. [Link]
-
Sciensano. (n.d.). Biosafety Recommendations for the Contained Use of Mycobacterium tuberculosis Complex Isolates in Industrialized Countries. [Link]
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APHL. (n.d.). Laboratory Safety: Work Practices for Mycobacterium tuberculosis. [Link]
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ASM Journals. (2016). Laboratory Diagnosis and Susceptibility Testing for Mycobacterium tuberculosis. Microbiology Spectrum, 4(4). [Link]
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National Institutes of Health. (2015). Feasibility of establishing a biosafety level 3 tuberculosis culture laboratory of acceptable quality standards in a resource-limited setting: an experience from Uganda. Health Research Policy and Systems, 13, 3. [Link]
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CDC Stacks. (2024). Mycobacterium tuberculosis Complex Drug Susceptibility Testing Program. [Link]
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National Institutes of Health. (2000). Drug Susceptibility Testing of Mycobacterium tuberculosis Complex by Use of a High-Throughput, Reproducible, Absolute Concentration Method. Journal of Clinical Microbiology, 38(4), 1515–1521. [Link]
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NTI. (n.d.). Safety in TB Research Laboratory. [Link]
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bioRxiv. (2022). Evaluation of the broth microdilution methodology for susceptibility testing of Mycobacterium tuberculosis in Peru. [Link]
-
ASM Journals. (2015). A Multilaboratory, Multicountry Study To Determine MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing of Selected First-Line Antituberculosis Drugs, Second-Line Injectables, Fluoroquinolones, Clofazimine, and Linezolid. Journal of Clinical Microbiology, 53(5), 1665–1671. [Link]
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MDPI. (2024). Natural Products with Potent Antimycobacterial Activity (2000–2024): A Review. Molecules, 29(16), 3748. [Link]
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RePub, Erasmus University Repository. (2020). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination. [Link]
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Preprints.org. (2025). Natural Products with Potent Antimycobacterial Activity (2000-2024): A Review. [Link]
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Book Publisher International. (2023). Biosafety Practices in Mycobacteriology Laboratory. Research Advances in Microbiology and Biotechnology, 3, 1-10. [Link]
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Application Note & Protocol: A Dual-Assay System for Evaluating Calpinactam as a Bacterial Iron Uptake Inhibitor
Abstract
The rise of antibiotic resistance necessitates the exploration of novel antimicrobial targets beyond traditional pathways like cell wall or protein synthesis.[1][2] Bacterial iron acquisition is a critical virulence mechanism, making it an attractive target for new drug development.[3][4][5] Bacteria secrete high-affinity iron chelators called siderophores to scavenge iron from the host environment, which is essential for their survival and proliferation.[6][7] Calpinactam, a fungal hexapeptide metabolite from Mortierella alpina, has demonstrated selective anti-mycobacterial activity.[8][9] Its structural resemblance to mycobactin, a key siderophore of Mycobacterium tuberculosis, strongly suggests that its mechanism of action involves the disruption of this vital iron uptake pathway.[8][10] This document provides a comprehensive guide for researchers to functionally validate and quantify the iron uptake inhibitory activity of Calpinactam using a robust, dual-assay system. We present a quantitative liquid Chrome Azurol S (CAS) assay to directly measure the inhibition of siderophore activity, complemented by an iron-dependent growth inhibition (MIC shift) assay to confirm that the compound's antibacterial effect is contingent on iron limitation.
Scientific Background: Targeting the Iron Imperative
Iron is a fundamental cofactor for a multitude of essential cellular processes, yet its bioavailability in the host is extremely low due to sequestration by proteins like transferrin and lactoferrin.[5][11] To overcome this "nutritional immunity," pathogenic bacteria have evolved sophisticated iron acquisition systems.[2] The most common strategy involves the synthesis and secretion of siderophores.[4][12]
These low-molecular-weight molecules chelate ferric iron (Fe³⁺) with exceptionally high affinity.[7] The resulting ferric-siderophore complex is then recognized by specific outer membrane receptors on the bacterial surface and transported into the cell, often via a TonB-dependent mechanism in Gram-negative bacteria.[3] Once inside, iron is released, typically through the reduction of Fe³⁺ to Fe²⁺ or enzymatic degradation of the siderophore.[3][12]
Given the critical role of this pathway, inhibiting siderophore biosynthesis or function presents a promising antimicrobial strategy.[2][13] Calpinactam's unique structure, featuring a C-terminal ε-caprolactam ring, positions it as a potential competitive inhibitor or disruptor of the mycobactin siderophore system in mycobacteria.[8][10] The protocols detailed herein are designed to rigorously test this hypothesis.
Mechanism of Siderophore-Mediated Iron Uptake and Proposed Inhibition by Calpinactam
// Invisible edges for layout edge [style=invis]; Siderophore -> Calpinactam; HostIron -> Siderophore; Complex -> Calpinactam; } node [shape=plaintext, fontname="Arial", fontsize=10]; caption [label="Figure 1. Siderophore pathway and points of inhibition."]; }
Caption: Proposed mechanism of Calpinactam inhibiting bacterial iron acquisition.
Principle of the Dual-Assay System
To provide a multi-faceted evaluation of Calpinactam, we employ two distinct but complementary assays.
-
Quantitative Liquid Chrome Azurol S (CAS) Assay: This colorimetric assay directly quantifies the amount of active siderophore produced by the bacteria in liquid culture. The CAS solution is a ternary complex of Chrome Azurol S, ferric iron (Fe³⁺), and a detergent like HDTMA, which appears deep blue.[14][15] High-affinity siderophores will remove the iron from this complex, causing a color change to orange/yellow.[16] An inhibitor of siderophore production or function will result in less iron being removed, thus preserving the blue color of the solution. The degree of inhibition can be quantified spectrophotometrically.
-
Iron-Dependent Growth Inhibition (MIC Shift) Assay: This assay validates that the antimicrobial activity of Calpinactam is specifically linked to iron availability. The Minimum Inhibitory Concentration (MIC) of the compound is determined in parallel under both iron-depleted and iron-replete conditions. If Calpinactam's primary target is the iron uptake machinery, it will be significantly more potent (i.e., have a much lower MIC) in the iron-limited medium.[17] This "MIC shift" is a hallmark of compounds that function by inducing iron starvation.
Protocol 1: Quantitative Liquid CAS Assay for Siderophore Inhibition
This protocol measures the effect of Calpinactam on the net siderophore activity in a bacterial culture supernatant.
Materials and Reagents
-
Test Compound: Calpinactam (stock solution in a suitable solvent, e.g., DMSO)
-
Bacterial Strain: A known siderophore-producing strain (e.g., Pseudomonas aeruginosa PAO1, Mycobacterium smegmatis mc²155)
-
Media: Iron-limited liquid medium (e.g., Succinate Medium for Pseudomonas, iron-depleted Middlebrook 7H9 for Mycobacterium)
-
CAS Assay Solution (prepare fresh):
-
Solution A (CAS): 60.5 mg Chrome Azurol S in 50 mL ddH₂O.
-
Solution B (Fe³⁺): 2.7 mg FeCl₃·6H₂O in 10 mL of 10 mM HCl.
-
Solution C (HDTMA): 72.9 mg hexadecyltrimethylammonium bromide in 40 mL ddH₂O.
-
-
Equipment:
Step-by-Step Methodology
Part A: Preparation of CAS Assay Solution
-
Crucial First Step: All glassware must be deferrated by soaking in 6 M HCl overnight and rinsing thoroughly with double-distilled water (ddH₂O) to eliminate trace iron.[15]
-
Prepare Solutions A, B, and C as described above.
-
Slowly add Solution B to Solution A while stirring. The solution will turn from orange to a dark purple/blue.
-
To this mixture, slowly add Solution C with vigorous stirring. The final solution should be a deep blue color.
-
Autoclave the final CAS solution and store it in a dark, acid-washed plastic bottle at 4°C.
Part B: Siderophore Inhibition Assay
-
Inoculum Preparation: Grow the test bacterium overnight in a standard nutrient-rich broth (e.g., LB or TSB). Wash the cells twice with sterile saline or iron-free medium to remove residual iron and stored siderophores. Resuspend the final pellet in iron-free medium and adjust to a starting OD₆₀₀ of 0.1.
-
Assay Setup: In a sterile 96-well plate or culture tubes, prepare the following conditions in triplicate:
-
Test Wells: Bacterial inoculum + iron-limited medium + varying concentrations of Calpinactam.
-
Positive Control (No Inhibition): Bacterial inoculum + iron-limited medium + solvent control (e.g., DMSO).
-
Negative Control (No Siderophore): Iron-limited medium only + solvent control.
-
-
Incubation: Incubate the plate/tubes at the optimal growth temperature with shaking for 24-48 hours, or until the positive control culture shows significant growth.
-
Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes). Carefully collect the cell-free supernatant, which contains the secreted siderophores.
-
CAS Reaction: In a new 96-well plate, mix 100 µL of each supernatant with 100 µL of the CAS assay solution.
-
Incubation & Reading: Incubate at room temperature for 1-4 hours. The color in the positive control wells should shift from blue towards orange. Measure the absorbance at 630 nm (A₆₃₀).
Data Analysis and Interpretation
The absorbance at 630 nm is inversely proportional to the siderophore activity. A higher A₆₃₀ reading indicates less siderophore activity (i.e., inhibition).
Calculate the percentage of siderophore inhibition using the following formula:
% Inhibition = [ ( Asample - Apositive control ) / ( Anegative control - Apositive control ) ] x 100
-
Asample: Absorbance of wells with Calpinactam.
-
Apositive control: Absorbance of wells with bacteria and solvent only (maximum siderophore production).
-
Anegative control: Absorbance of wells with medium only (baseline blue color).
| Parameter | Expected Result for an Effective Inhibitor |
| Positive Control Color | Orange / Yellow |
| Negative Control Color | Deep Blue |
| Test Well Color | Dose-dependent retention of blue color |
| A₆₃₀ Reading | Dose-dependent increase towards the negative control value |
| % Inhibition | Dose-dependent increase towards 100% |
Protocol 2: Iron-Dependent Growth Inhibition (MIC Shift) Assay
This protocol validates that Calpinactam's antibacterial action is potentiated by iron scarcity.
Materials and Reagents
-
Test Compound: Calpinactam (stock solution)
-
Bacterial Strain: As used in Protocol 1.
-
Media:
-
Iron-Depleted Medium: Basal medium (e.g., Cation-Adjusted Mueller-Hinton Broth) treated with an iron chelator like 2,2'-Bipyridyl (e.g., 200 µM) to sequester trace iron.
-
Iron-Replete Medium: The same basal medium supplemented with FeCl₃ or FeSO₄ (e.g., 100 µM).
-
-
Equipment:
-
Sterile 96-well microtiter plates.
-
Multichannel pipette.
-
Microplate reader (600 nm).
-
Step-by-Step Methodology
-
Inoculum Preparation: Prepare a bacterial suspension adjusted to a final concentration of 5 x 10⁵ CFU/mL in the basal medium, following standard CLSI guidelines.[20]
-
Plate Setup: Prepare two separate 96-well plates, one for the iron-depleted condition and one for the iron-replete condition.
-
Serial Dilution: In each plate, perform a 2-fold serial dilution of Calpinactam across the wells.
-
Inoculation: Add the prepared bacterial inoculum to all wells. Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubation: Incubate both plates at the optimal growth temperature for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Calpinactam that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the OD₆₀₀.
Data Analysis and Interpretation
Compare the MIC values obtained under the two conditions.
| Condition | Calpinactam MIC (Hypothetical) | Interpretation |
| Iron-Depleted Medium | 4 µg/mL | High potency due to iron starvation. |
| Iron-Replete Medium | >128 µg/mL | Low potency as bacteria can bypass the block. |
| MIC Shift Ratio | >32-fold | Strong evidence for iron uptake inhibition. |
A significant increase (typically ≥8-fold) in the MIC value in the iron-replete medium compared to the iron-depleted medium strongly indicates that the compound's primary mode of action is the disruption of iron acquisition.
Assay Workflow Visualization
Caption: Workflow for the dual-assay Calpinactam evaluation system.
References
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Siderophore Detection assay. (2025). protocols.io. [Link]
-
Byndloss, M. X., & Tsolis, R. M. (2016). Siderophore-mediated iron acquisition and modulation of host-bacterial interactions. PLoS Pathogens. [Link]
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Crosa, J. H. (1997). Genetics and molecular biology of siderophore-mediated iron transport in bacteria. Microbiology and Molecular Biology Reviews. [Link]
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Himpsl, S. D., & Mobley, H. L. T. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. ResearchGate. [Link]
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Himpsl, S. D., & Mobley, H. L. T. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Springer Protocols. [Link]
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Butler, A., & Theisen, R. M. (2010). Microbial Iron Acquisition: Marine and Terrestrial Siderophores. Chemical Reviews. [Link]
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Payne, S. M. (2011). Use of Blue Agar CAS Assay for Siderophore Detection. ASM Journals. [Link]
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Mislin, G. L. A., & Schalk, I. J. (2014). Bacterial Iron Uptake Pathways: Gates for the Import of Bactericide Compounds. Journal of Medicinal Chemistry. [Link]
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Siderophore Detection assay. (2025). protocols.io. [Link]
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Komaki, H., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate. [Link]
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Komaki, H., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. [Link]
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D'Onofrio, A., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lu, Y., et al. (2022). Harnessing the Toxicity of Dysregulated Iron Uptake for Killing Staphylococcus aureus: Reality or Mirage? ACS Infectious Diseases. [Link]
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Johnston, C. W., et al. (2016). Breaking a pathogen's iron will: inhibiting siderophore production as an antimicrobial strategy. Biochemical Journal. [Link]
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Murali, A., et al. (2022). A Novel Approach To Identify Inhibitors of Iron Acquisition Systems of Pseudomonas aeruginosa. Microbiology Spectrum. [Link]
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Stelitano, M., et al. (2024). Repurposing of FDA‐Approved Drugs to Disrupt Iron Uptake in Mycobacterium abscessus: Targeting Salicylate Synthase as a Novel Approach. ChemMedChem. [Link]
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Sritharan, M. (2016). Iron Acquisition Mechanisms: Promising Target Against Mycobacterium tuberculosis. Current Medicinal Chemistry. [Link]
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Calpinactam cytotoxicity testing in mammalian cell lines
Application Notes & Protocols
Topic: Comprehensive Cytotoxicity Assessment of Calpinactam in Mammalian Cell Lines
Abstract
Calpinactam, a cyclic hexapeptide isolated from the fungus Mortierella alpina, has demonstrated potent and selective antimycobacterial activity, positioning it as a promising candidate for tuberculosis therapy.[1][2][3] Its proposed mechanism of action involves the disruption of mycobactin-mediated iron uptake in mycobacteria.[2][4] A critical step in the preclinical development of any therapeutic agent is the rigorous evaluation of its safety profile, specifically its potential cytotoxicity against host cells. This guide provides a comprehensive framework and detailed protocols for assessing the cytotoxic and cytostatic effects of Calpinactam on various mammalian cell lines. We will detail three orthogonal, industry-standard assays: the MTT assay to assess metabolic viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-3/7 assay to specifically probe for apoptosis induction. This multi-parametric approach ensures a robust and nuanced understanding of Calpinactam's in vitro safety profile.
Introduction: The Scientific Rationale for Cytotoxicity Profiling
While Calpinactam exhibits high selectivity for mycobacteria, it is imperative to quantify its effect on mammalian cells to establish a therapeutic window.[4] Cytotoxicity testing serves to identify the concentrations at which a compound may induce cell death (cytotoxic effects) or inhibit proliferation (cytostatic effects). Understanding the mechanism of any observed cell death—whether it is through necrosis (cell lysis) or apoptosis (programmed cell death)—provides critical insights for further drug development.
Although Calpinactam's primary target is believed to be iron metabolism in bacteria, its name suggests a potential, perhaps secondary, interaction with calpains.[1] Calpains are a family of calcium-dependent proteases within mammalian cells that, when dysregulated, can play a role in apoptotic pathways.[5][6] Therefore, our testing strategy includes assays that can distinguish between different modes of cell death.
Reported Antimycobacterial Activity of Calpinactam
To provide context for the therapeutic concentrations, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of Calpinactam against mycobacterial strains. The goal of mammalian cytotoxicity testing is to ensure that the concentrations required for therapeutic efficacy are significantly lower than those causing harm to host cells.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium smegmatis | 0.78 µg/mL | [1][3] |
| Mycobacterium tuberculosis | 12.5 µg/mL | [1][3] |
Experimental Design: A Multi-Assay Approach
No single assay can fully capture the complexity of cellular toxicity. We advocate for a tripartite strategy to build a comprehensive profile of Calpinactam's effects.
-
Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial reductases, providing an indication of overall metabolic health and cell proliferation.[7] It is a reliable indicator of cell viability but does not distinguish between cell death and growth inhibition.
-
Membrane Integrity (LDH Assay): This assay quantifies the release of Lactate Dehydrogenase (LDH), a stable cytosolic enzyme that leaks from cells upon plasma membrane rupture (necrosis or late apoptosis).[8][9] It is a direct measure of cytolysis.
-
Apoptosis Induction (Caspase-3/7 Assay): This assay measures the activity of effector caspases 3 and 7, which are key proteases activated during the execution phase of apoptosis.[10][11][12] A positive result strongly indicates programmed cell death.
General Experimental Workflow
The following diagram illustrates the general workflow for assessing Calpinactam's cytotoxicity.
Caption: General workflow for Calpinactam cytotoxicity testing.
Detailed Application Protocols
Important Preliminary Step: Compound Solubilization Calpinactam is a peptide-based molecule. Ensure it is fully dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution. Subsequently, dilute this stock in culture medium to the final working concentrations. Crucially, a vehicle control (medium with the same final concentration of DMSO used for the highest Calpinactam dose) must be included in all experiments to account for any solvent-induced toxicity.
Protocol 1: MTT Assay for Metabolic Viability
Principle: Metabolically active cells utilize NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[13][7] The amount of formazan, quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[14]
Materials:
-
Mammalian cell line of choice (e.g., HeLa, HEK293, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Calpinactam stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile culture plates
-
Microplate spectrophotometer (reader)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of Calpinactam in culture medium. Remove the old medium from the wells and add 100 µL of the Calpinactam dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium + DMSO).
-
Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[14]
-
Formazan Development: Return the plate to the incubator for 2-4 hours. During this time, viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis:
-
Corrected Absorbance: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Percent Viability Calculation: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
IC₅₀ Determination: Plot the % Viability against the logarithm of Calpinactam concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable enzyme present in the cytosol of all cells.[9] When the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is released into the culture medium. The assay measures the activity of this released LDH via a coupled enzymatic reaction that results in a colorimetric or fluorescent product.[15]
Materials:
-
Cells and compound dilutions prepared as in the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher, or similar). These kits typically contain the substrate mix, assay buffer, and a lysis solution.
-
96-well flat-bottom sterile culture plates.
-
A second, non-sterile 96-well assay plate.
-
Microplate spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to set up the following controls on the same plate:[16]
-
Spontaneous LDH Release: Untreated or vehicle control cells.
-
Maximum LDH Release: Untreated cells treated with the kit's lysis solution (e.g., Triton X-100) 45 minutes before the end of the experiment. This lyses all cells and represents 100% cytotoxicity.[8]
-
Background Control: Medium only (no cells).
-
-
Supernatant Transfer: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a fresh 96-well assay plate.[8] Be cautious not to disturb the cell monolayer.
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's protocol. Add the specified volume (e.g., 50 µL) of the reaction mixture to each well of the assay plate.
-
Incubation: Incubate the assay plate at room temperature, protected from light, for the time specified by the manufacturer (usually 20-30 minutes).[8]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[8]
Data Analysis:
-
Corrected Readings: Subtract the background control absorbance from all other readings.
-
Percent Cytotoxicity Calculation: % Cytotoxicity = ((Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100
Protocol 3: Caspase-3/7 Assay for Apoptosis Detection
Principle: Caspases-3 and -7 are key effector enzymes that are activated during apoptosis.[12] This assay utilizes a pro-fluorescent or pro-luminescent substrate containing the DEVD peptide sequence, which is the specific recognition motif for activated caspase-3/7.[11][17] Cleavage of the substrate by the active enzyme releases a fluorescent or luminescent molecule, and the resulting signal is proportional to the level of apoptosis.
Materials:
-
Cells and compound dilutions prepared as in the MTT assay (opaque-walled plates are required for luminescence/fluorescence).
-
Commercially available Caspase-3/7 Assay Kit (e.g., Promega's Caspase-Glo® 3/7 or similar).[11]
-
Microplate reader capable of measuring fluorescence or luminescence.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, using opaque-walled 96-well plates suitable for luminometry or fluorometry. Include positive control wells treated with a known apoptosis inducer (e.g., Staurosporine or Camptothecin).
-
Reagent Preparation and Addition: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This is typically a single reagent that combines the substrate with a cell lysis buffer.[11]
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium). This "add-mix-measure" format simplifies the workflow.[11]
-
Signal Development: Mix the contents by brief orbital shaking. Incubate the plate at room temperature for the time specified in the kit protocol (typically 30 minutes to 2 hours), protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.
Data Analysis:
-
Fold Change in Activity: The data is typically expressed as the fold increase in signal over the vehicle control. Fold Change = (Signal of Treated Cells) / (Signal of Vehicle Control Cells)
-
A significant fold increase in the caspase-3/7 signal indicates that Calpinactam induces apoptosis at that concentration.
Interpreting the Results: Building a Mechanistic Hypothesis
By comparing the results from the three assays, a clear picture of Calpinactam's cytotoxic profile can be formed.
| MTT Assay Result | LDH Assay Result | Caspase-3/7 Assay Result | Possible Interpretation |
| ↓ Viability | ~ No Change | ~ No Change | Cytostatic effect: Calpinactam inhibits cell proliferation without causing overt cell death. |
| ↓ Viability | ↑ LDH Release | ~ No Change | Necrotic cell death: Calpinactam causes direct damage to the cell membrane, leading to lysis. |
| ↓ Viability | ~ or ↑ LDH Release | ↑↑ Caspase Activity | Apoptotic cell death: Calpinactam triggers programmed cell death. A late-stage increase in LDH may be observed. |
Potential Calpain-Mediated Apoptosis Pathway
Should the Caspase-3/7 assay yield a positive result, it would be prudent to investigate the potential involvement of calpains, given the compound's name. A rise in intracellular calcium can activate calpains, which can cleave various substrates, including pro-apoptotic proteins like Bid or even pro-caspases, thereby integrating with and amplifying the caspase cascade leading to apoptosis.[5][6][18]
Caption: Hypothetical pathway of Calpain-mediated apoptosis.
Conclusion
This application guide provides a robust, multi-faceted strategy for evaluating the in vitro cytotoxicity of Calpinactam in mammalian cell lines. By employing assays that probe metabolic health, membrane integrity, and specific apoptotic pathways, researchers can generate the comprehensive safety data required for the continued development of this promising antimycobacterial agent. A finding of low cytotoxicity at therapeutically relevant concentrations would strongly support its advancement as a clinical candidate.
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health (NIH). [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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LDH cytotoxicity assay. (2024). Protocols.io. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information (NCBI). [Link]
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Synthesis and antimycobacterial activity of calpinactam derivatives. (2012). PubMed. [Link]
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Role of Calpain in Apoptosis. (2009). PubMed Central (PMC). [Link]
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Mitochondria and calpains pathways mediate the activation of the caspase cascade in Dc-induced apoptosis in HeLa cells. ResearchGate. [Link]
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Methods for generating Calpinactam resistant mutants
Application Note & Protocols
Generation and Characterization of Calpinactam-Resistant Mycobacterial Mutants: A Guide for Drug Discovery and Mechanistic Studies
Abstract
The emergence of drug resistance is a critical challenge in the treatment of mycobacterial infections, such as tuberculosis. Calpinactam, a fungal-derived hexapeptide, has demonstrated selective and potent anti-mycobacterial activity, making it a promising candidate for drug development.[1][2][3] Understanding the mechanisms by which mycobacteria could develop resistance to Calpinactam is paramount for proactively addressing potential clinical challenges and for elucidating its mechanism of action. This guide provides a comprehensive overview and detailed protocols for the generation, selection, and characterization of Calpinactam-resistant mycobacterial mutants, intended for researchers in microbiology and drug development. We cover three primary methodologies: spontaneous resistance selection through continuous culture, accelerated mutation induction using chemical mutagenesis, and high-throughput screening via CRISPR-Cas9-based approaches.
Introduction: The Imperative for Studying Calpinactam Resistance
Calpinactam is a unique cyclic peptide that selectively inhibits the growth of mycobacteria, including the significant human pathogen Mycobacterium tuberculosis and the widely used model organism Mycobacterium smegmatis.[1][3] Its proposed mechanism involves the disruption of iron metabolism, a crucial pathway for mycobacterial survival and virulence.[1] As with any novel antimicrobial agent, a thorough investigation into potential resistance mechanisms is a cornerstone of preclinical development.
Generating and studying resistant mutants serves two primary objectives:
-
Predictive Analysis: Identifying the genetic and biochemical pathways that can lead to resistance allows for the development of strategies to circumvent or mitigate this outcome in a clinical setting.
-
Mechanism of Action (MoA) Elucidation: The mutations that confer resistance often occur in the drug's direct target or in pathways that are functionally related to the target. Analyzing these mutations provides powerful, unbiased evidence to confirm the drug's MoA.
This document details three robust methods for generating Calpinactam-resistant mutants, each offering distinct advantages depending on the specific research goals.
Foundational Knowledge & Pre-Experimental Setup
Before initiating a resistance generation campaign, it is essential to establish baseline parameters for the parental mycobacterial strain.
Organism Selection
-
Mycobacterium smegmatis (mc²155): A non-pathogenic, fast-growing species that serves as an excellent BSL-2 model for the BSL-3 pathogen M. tuberculosis. It shares many essential cellular processes, making it a suitable starting point for resistance studies.
-
Mycobacterium tuberculosis (H37Rv): The causative agent of tuberculosis. All work with this organism must be conducted under appropriate BSL-3 containment and regulations.
Baseline Susceptibility Testing: Determining the Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. This value is the critical benchmark against which resistance will be measured. The broth microdilution method is a standard approach.
Protocol 1: MIC Determination by Broth Microdilution
-
Preparation: Prepare a stock solution of Calpinactam in a suitable solvent (e.g., DMSO) and create a series of 2-fold serial dilutions in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture M. smegmatis to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the Calpinactam dilutions. Include a positive control (bacteria, no drug) and a negative control (broth only).
-
Incubation: Seal the plate with a breathable membrane or place it in a humidified container and incubate at 37°C for 48-72 hours (for M. smegmatis).
-
Analysis: The MIC is the lowest Calpinactam concentration at which no visible bacterial growth (turbidity) is observed. This can be confirmed by adding a viability indicator like Resazurin.
| Parameter | Description | Example Value (M. smegmatis) |
| Parental Strain | Wild-type M. smegmatis mc²155 | N/A |
| Calpinactam MIC | Minimum Inhibitory Concentration | 0.78 µg/mL[1][3] |
| Starting Concentration | Concentration for initial selection pressure (e.g., 0.5 x MIC) | ~0.4 µg/mL |
| Selective Concentration | Concentration used for plating to isolate resistant colonies (e.g., 4x - 10x MIC) | 3 - 8 µg/mL |
Table 1: Example Baseline Susceptibility Data for Calpinactam against M. smegmatis.
Methodologies for Generating Resistant Mutants
Method A: Spontaneous Resistance via Stepwise Exposure
This method most closely mimics the development of acquired resistance in a clinical setting, where pathogens are exposed to gradually increasing or sustained sub-lethal drug concentrations.[4][5] It selects for mutations that provide a fitness advantage under drug pressure.
Scientific Rationale: By starting with a low concentration of Calpinactam (below the MIC), cells that acquire minor resistance mutations can survive. As the concentration is incrementally increased, the culture is enriched for mutants that accumulate additional mutations or single mutations with a stronger effect, leading to a high-level resistance phenotype.[4]
Caption: Workflow for generating resistant mutants via chemical mutagenesis.
Protocol 3: Chemical Mutagenesis with ENU
-
Preparation: Grow a 50 mL culture of parental M. smegmatis to mid-log phase (OD₆₀₀ ≈ 0.6).
-
Mutagenesis: Pellet the cells by centrifugation and resuspend them in fresh 7H9 broth containing a pre-determined concentration of ENU (e.g., 0.1 mg/mL, which should be titrated to achieve ~50-80% cell killing). [6]Incubate for 24 hours at 37°C with shaking. (Caution: ENU is a potent mutagen. Handle with appropriate safety precautions).
-
Wash: Pellet the cells and wash them three times with sterile PBS to completely remove the ENU. [6]4. Recovery: Resuspend the washed cells in 50 mL of fresh, drug-free 7H9 broth and allow them to recover for 24-48 hours at 37°C.
-
Selection: Plate serial dilutions of the recovered culture onto 7H10 agar plates containing Calpinactam at a selective concentration (e.g., 4x or 10x MIC).
-
Isolation: Pick and purify individual resistant colonies as described in Protocol 2.
Method C: CRISPR-Cas9 Based Genome-Wide Screening
CRISPR-Cas9 technology can be adapted for high-throughput, unbiased discovery of genes involved in drug resistance. [7][8]A pooled library of single-guide RNAs (sgRNAs), targeting every gene in the genome, is introduced into the mycobacterial population. Subsequent drug treatment selects for cells in which the knockout of a specific gene confers resistance.
Scientific Rationale: This loss-of-function screen identifies genes whose products are essential for Calpinactam's activity. For example, knocking out a gene that encodes a drug transporter, a metabolic activating enzyme, or a component of the target pathway could lead to resistance. By comparing the sgRNA population before and after Calpinactam treatment using next-generation sequencing, enriched sgRNAs point directly to resistance-conferring genes. [9]
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Using Calpinactam in a silkworm infection model
Application Note & Protocol
Evaluating the In Vivo Efficacy of Calpinactam Using a Bombyx mori (Silkworm) Infection Model
Audience: Researchers, scientists, and drug development professionals in microbiology, infectious diseases, and pharmacology.
Abstract
The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. Calpinactam, a fungal-derived hexapeptide, has demonstrated potent and selective in vitro activity against mycobacteria.[1][2][3] To bridge the gap between in vitro data and potential preclinical development, robust and efficient in vivo models are required. This document provides a comprehensive guide to using the silkworm, Bombyx mori, as a whole-animal model for evaluating the therapeutic efficacy of Calpinactam. We detail the scientific rationale for using this invertebrate model, present its established advantages in cost, ethics, and physiological relevance, and provide detailed, step-by-step protocols for executing an infection study.[4][5][6] This guide covers silkworm rearing, pathogen preparation, infection, Calpinactam administration, and endpoint analysis, enabling researchers to effectively assess the in vivo potential of this promising antimicrobial candidate.
The Silkworm: A Powerful Surrogate Host for Antimicrobial Screening
The use of mammalian models for large-scale screening of antimicrobial compounds is often constrained by high costs, ethical considerations, and complex husbandry.[7] Invertebrate models, such as the greater wax moth (Galleria mellonella) and the silkworm (Bombyx mori), have emerged as powerful alternatives for preliminary in vivo efficacy and toxicity studies.[7][8]
The silkworm model offers several distinct advantages for this purpose:
-
Conserved Immune Pathways: While lacking an adaptive immune system, insects possess a sophisticated innate immune system with both cellular (phagocytosis by hemocytes) and humoral (antimicrobial peptides, melanization) responses that share functional similarities with the innate immunity of mammals.[4][6]
-
Pharmacokinetic Similarities: The pharmacokinetics of many antimicrobial drugs, including their absorption, distribution, and metabolism, have been shown to be comparable between silkworms and mammals, making it a relevant system for evaluating therapeutic efficacy.[9][10]
-
Operational Efficiency: Silkworms are inexpensive, easy to rear in large numbers, and their relatively large size (fifth-instar larvae) simplifies handling and injection procedures.[5][11] This allows for robust, statistically powered experiments without the ethical burden associated with vertebrate models.[4][6]
Pathogenic bacteria and fungi that are lethal to humans can also cause fatal infections in silkworms, and these infections can often be treated with the same antibiotics used in clinical practice, validating the model's predictive value.[4][5]
Calpinactam: A Selective Antimycobacterial Agent
Calpinactam is a hexapeptide with a unique C-terminal ε-caprolactam ring, originally isolated from the fungus Mortierella alpina FKI-4905.[3][12] Its primary described biological activity is its potent and selective inhibition of mycobacterial growth.
Biological Activity
The in vitro efficacy of Calpinactam has been established against both fast- and slow-growing mycobacteria.
| Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Mycobacterium smegmatis | 0.78 µg/mL | [2][3][12] |
| Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [2][3][12] |
Proposed Mechanism of Action
While the exact molecular target of Calpinactam has not been definitively proven, its chemical structure bears a notable resemblance to mycobactin, a siderophore essential for iron acquisition in M. tuberculosis.[1] Iron is a critical nutrient for bacterial survival and pathogenesis. This structural mimicry strongly suggests that Calpinactam may act as a competitive inhibitor, interfering with the mycobactin-mediated iron uptake pathway, thereby starving the bacteria of this essential element.[1]
}
Calpinactam may competitively inhibit the mycobactin iron transporter.
A Note on the Name: Calpinactam vs. Calpain Inhibition
It is critical for researchers to note that despite its name, Calpinactam has not been described in the literature as a calpain inhibitor. Calpains are a family of calcium-dependent cysteine proteases involved in cell signaling, motility, and apoptosis.[13][14] While calpain inhibitors are an active area of therapeutic research,[15][16][17] Calpinactam's known activity is specifically antimycobacterial. The silkworm model is therefore proposed here to investigate its established antimicrobial properties, not a speculative role in calpain-mediated pathways.
Experimental Design and Workflow
A typical experiment to evaluate Calpinactam's efficacy involves several key stages. The overall workflow is designed to determine if Calpinactam can rescue silkworms from a lethal bacterial infection, a key indicator of in vivo therapeutic potential.
}
Workflow for assessing Calpinactam's in vivo efficacy.
Detailed Protocols
Disclaimer: All work with pathogenic microorganisms should be performed in accordance with institutional biosafety guidelines and in appropriate containment facilities.
Protocol 4.1: Rearing and Maintenance of Silkworms
-
Rationale: Healthy, synchronized larvae are essential for reproducible results. Fifth-instar larvae are typically used due to their size and robustness, which facilitates accurate injections.[11][18]
-
Obtain silkworm eggs or larvae from a commercial supplier.
-
Rear larvae in clean, ventilated containers at 25-27°C.
-
Provide a constant supply of fresh, antibiotic-free artificial diet (e.g., Silkmate 2S).[10][18]
-
Select healthy, actively feeding fifth-instar larvae (day 1 or 2) of a consistent size and weight for experiments. Discard any sluggish or discolored individuals.
Protocol 4.2: Preparation of Pathogen Inoculum
-
Rationale: This protocol uses Mycobacterium smegmatis as a relevant, fast-growing surrogate for M. tuberculosis. The goal is to create a standardized bacterial suspension to determine a lethal dose that kills most silkworms within a defined timeframe (e.g., 48-72 hours).
-
Streak M. smegmatis on a suitable agar plate (e.g., Middlebrook 7H10 with OADC supplement) and incubate at 37°C until colonies appear.
-
Inoculate a single colony into 10 mL of liquid medium (e.g., Middlebrook 7H9 with ADC supplement and 0.05% Tween 80 to prevent clumping).
-
Grow the culture at 37°C with shaking (150-200 rpm) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Harvest bacterial cells by centrifugation (e.g., 3000 x g for 10 minutes).
-
Wash the pellet twice with sterile physiological saline (0.9% NaCl).
-
Resuspend the final pellet in saline and adjust the concentration to the desired CFU/mL. This typically requires serial dilutions and plate counting to calibrate. For initial experiments, a range of 10⁶ to 10⁸ CFU/larva should be tested to determine the LD₅₀ (the dose that is lethal to 50% of the larvae).
Protocol 4.3: Preparation and Administration of Calpinactam
-
Rationale: The solubility of the test compound dictates the choice of vehicle. The vehicle must be non-toxic to the silkworms at the administered volume.
-
Determine the solubility of Calpinactam. If soluble in aqueous solution, use sterile saline. If it requires a solvent like DMSO, prepare a concentrated stock solution.
-
Important: The final concentration of the organic solvent (e.g., DMSO) in the injected solution should be minimized (ideally <1%) to avoid vehicle-induced toxicity. A vehicle-only control group is mandatory.
-
Prepare serial dilutions of Calpinactam in the chosen vehicle to test a range of doses (e.g., 0.1 to 100 mg/kg of silkworm body weight).
Protocol 4.4: Silkworm Infection and Treatment
-
Rationale: Injection into the hemolymph ensures systemic infection and drug distribution.[11] Administering the treatment shortly after infection mimics a therapeutic scenario.[11]
-
Use a group size of at least 10-15 larvae per condition for statistical significance.
-
Infection: Using a micro-syringe with a 27-gauge needle, inject 50 µL of the prepared bacterial suspension into the hemolymph of each larva.[11][18] The injection site is typically the dorsal side near one of the posterior prolegs.
-
Treatment: Within 30-60 minutes of infection, inject 50 µL of the Calpinactam solution (or vehicle control) into the hemolymph at a different site from the infection injection.[11]
-
Control Groups (Mandatory):
-
No Injection Control: To monitor baseline health.
-
Saline Injection Control: To control for injury from the injection.
-
Infection + Vehicle Control: To establish the lethality of the infection.
-
Protocol 4.5: Monitoring and Endpoint Analysis
-
Place the larvae from each group into separate, labeled containers with access to food.
-
Incubate at an appropriate temperature. While silkworms can survive at 37°C, they are more sensitive to infection at this temperature; 27°C is often used for highly pathogenic organisms.[11]
-
Record the number of surviving larvae in each group at regular intervals (e.g., every 12 hours) for up to 72-96 hours.
-
A larva is considered dead if it does not respond to gentle prodding with forceps.[11]
Data Analysis and Interpretation
The primary output of this assay is a measure of silkworm survival over time.
Survival Curves
Data should be plotted as Kaplan-Meier survival curves, which show the probability of survival over time for each experimental group. The statistical significance between the treated groups and the infection control group can be determined using the log-rank test.
Efficacy Determination (ED₅₀)
The therapeutic effect of Calpinactam can be quantified by calculating the ED₅₀ (Effective Dose 50%), which is the dose required to save 50% of the infected larvae.[11] This is determined by testing a range of doses and analyzing the survival data at a fixed time point (e.g., 72 hours post-infection).
| Treatment Group | Dose (mg/kg) | Number of Larvae (n) | Survival Rate at 72h (%) |
| Infection + Vehicle | 0 | 15 | 7% |
| Infection + Calpinactam | 1 | 15 | 20% |
| Infection + Calpinactam | 10 | 15 | 60% |
| Infection + Calpinactam | 50 | 15 | 93% |
| Saline Control | N/A | 15 | 100% |
Table represents example data for illustrative purposes.
Discussion and Future Directions
A successful outcome in this model—a statistically significant increase in the survival of Calpinactam-treated silkworms compared to the vehicle control—provides strong evidence of in vivo bioactivity. Such results would justify further investigation, including:
-
Broad-Spectrum Activity: Testing Calpinactam against other pathogens (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in the silkworm model to assess its spectrum of activity.[4][19]
-
Pharmacokinetic Studies: Using the silkworm model to perform preliminary pharmacokinetic analysis by measuring Calpinactam concentrations in the hemolymph over time.[9][10]
-
Mechanism Validation: Combining the in vivo model with molecular techniques, such as measuring bacterial load in the hemolymph or assessing host immune gene expression, to further validate the compound's antimicrobial effect.
By leveraging the silkworm infection model, researchers can rapidly and cost-effectively generate crucial in vivo data to guide the development of promising antimicrobial candidates like Calpinactam.
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Kaito, C., & Sekimizu, K. (2018). Silkworm Model for Screening Antibiotics. Frontiers in Microbiology, 9, 2683. [Link]
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Matsumoto, Y., et al. (2021). Evaluation of Antibacterial Drugs Using Silkworms Infected by Cutibacterium acnes. Antibiotics, 10(11), 1361. [Link]
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Hamamoto, H., & Sekimizu, K. (2017). Utilization of silkworms to screen therapeutically active antimicrobial agents. The Journal of Antibiotics, 70(6), 719–724. [Link]
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Tabuchi, F., et al. (2024). Discovery of new AMR drugs targeting modulators of antimicrobial activity using in vivo silkworm screening systems. AMR Insights. [Link]
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Hosoda, K. H., et al. (2020). Silkworm Infection Assay with Mycobacteria Spp. Bio-protocol, 10(21), e3801. [Link]
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Schmitt-Hoffmann, A., et al. (2012). Pharmacokinetics, Safety, Tolerability, and Pharmacodynamics of Alicapistat, a Selective Inhibitor of Human Calpains 1 and 2 for the Treatment of Alzheimer Disease: An Overview of Phase 1 Studies. Clinical Therapeutics, 34(1), 186–200. [Link]
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Noda, S., et al. (2023). Silkworm model of biofilm formation: In vivo evaluation of antimicrobial tolerance of a cross-kingdom dual-species (Escherichia coli and Candida albicans) biofilm on catheter material. PLoS ONE, 18(7), e0288626. [Link]
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Tettamanti, G., et al. (2020). A Bombyx mori Infection Model for Screening Antibiotics against Staphylococcus epidermidis. Insects, 11(11), 748. [Link]
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]
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Theopold, U., et al. (1995). CalpA, a Drosophila calpain homolog specifically expressed in a small set of nerve, midgut, and blood cells. Molecular and Cellular Biology, 15(3), 1364–1373. [Link]
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Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183–186. [Link]
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Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739–7741. [Link]
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Patsnap. (2024). What are Calpain1/2 inhibitors and how do they work? Patsnap Synapse. [Link]
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Farkas, A., et al. (2020). Modulators of calpain activity: inhibitors and activators as potential drugs. Expert Opinion on Drug Discovery, 15(4), 471–486. [Link]
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Troubleshooting & Optimization
Calpinactam Solubility Solutions: A Technical Guide for Bioassays
Welcome to the Technical Support Center for Calpinactam. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with Calpinactam, a potent antimycobacterial agent.[1][2][3] Given its hydrophobic nature as a hexapeptide with a caprolactam ring, achieving and maintaining its solubility in aqueous bioassay systems is critical for obtaining accurate and reproducible results.[1] This resource provides in-depth, experience-driven advice, troubleshooting guides, and validated protocols to ensure the successful use of Calpinactam in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding Calpinactam handling.
Q1: What is the recommended solvent for creating a primary stock solution of Calpinactam?
A1: Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for preparing primary stock solutions of Calpinactam and other hydrophobic compounds.[4][5][6] Calpinactam is soluble in DMSO at concentrations of at least 1 mg/mL.[7] DMSO is capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water and cell culture media, which is essential for subsequent dilutions.[4] We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the volume of solvent added to your final assay, thereby reducing potential solvent-induced artifacts.[8]
Q2: My Calpinactam precipitated immediately after I diluted my DMSO stock into my aqueous cell culture medium. Why did this happen and how can I prevent it?
A2: This phenomenon, known as "crashing out," is a classic issue with hydrophobic compounds.[9] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly transferred to an aqueous environment where its solubility is significantly lower.[9] The DMSO concentration plummets upon dilution, and the water-based medium cannot keep the hydrophobic Calpinactam in solution.
Prevention Strategies:
-
Use Pre-warmed Media: Always add your compound to media pre-warmed to 37°C, as solubility often increases with temperature.[10]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed media. This gradual reduction in solvent concentration is less likely to cause precipitation.[10]
-
Increase Final DMSO Concentration: While keeping it non-toxic to your cells, a slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) can sometimes be sufficient to maintain solubility.[8] Always run a vehicle control with the corresponding DMSO concentration.[11][12]
-
Enhance Mixing: Add the Calpinactam stock dropwise to the vortex of the media or while gently swirling to promote rapid and uniform dispersion.[9]
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: This is highly cell-line dependent. Most robust cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, and some can handle up to 1%.[8] However, primary cells and more sensitive cell lines may show stress or altered gene expression at concentrations as low as 0.1%.[8][13] It is imperative to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration before beginning your experiments with Calpinactam.[8][14]
Q4: I received Calpinactam as a lyophilized powder. What is the correct procedure for reconstitution?
A4: Reconstituting a lyophilized powder correctly is the first step to preventing solubility issues.
-
Equilibrate: Allow the vial to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to achieve your desired stock concentration.
-
Dissolve: Allow the vial to sit at room temperature for 15-30 minutes with gentle agitation (e.g., on a rocker or by occasional swirling). Avoid vigorous shaking. If necessary, brief sonication in a water bath can be used to break up any aggregates.[8][10]
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended by the supplier. This prevents degradation from repeated freeze-thaw cycles.[15]
Section 2: Troubleshooting Guide: Diagnosing and Solving Precipitation
Use this guide to systematically address solubility problems during your experiment.
Issue 1: Immediate Precipitation Upon Dilution
You add your Calpinactam-DMSO stock to your aqueous buffer or media, and it immediately turns cloudy or forms visible particles.
Troubleshooting Flowchart for Immediate Precipitation
Caption: Troubleshooting decision tree for immediate precipitation issues.
Issue 2: Delayed Precipitation in the Incubator
Your prepared media containing Calpinactam is clear initially, but after several hours or days at 37°C, you observe crystals or a cloudy haze.
-
Cause A: Supersaturation. You may have created a supersaturated, thermodynamically unstable solution. While it appears dissolved initially, the compound slowly comes out of solution over time.
-
Solution: Your working concentration is above the compound's true thermodynamic solubility in your specific medium. You must lower the final concentration of Calpinactam. Perform a solubility test (see Protocol 3) to determine the stable limit.
-
-
Cause B: Compound Instability. The compound may be degrading over time in the aqueous, buffered environment at 37°C.[16][17] Degradation products can be less soluble and precipitate.
-
Solution: Prepare fresh dilutions of Calpinactam immediately before each experiment. Avoid storing working dilutions in aqueous media for extended periods.
-
-
Cause C: Interaction with Media Components. Calpinactam might be interacting with components in the media (e.g., proteins in fetal bovine serum, salts) leading to the formation of insoluble complexes.
Section 3: Standard Operating Protocols (SOPs)
Follow these validated protocols to minimize solubility issues and ensure experimental consistency.
SOP 1: Preparation of a High-Concentration Calpinactam Stock Solution
-
Materials: Lyophilized Calpinactam, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the required volume of DMSO to add to the entire vial of Calpinactam to achieve a high-concentration stock (e.g., 20 mM).
-
Reconstitution: a. Bring the Calpinactam vial to room temperature. b. Briefly centrifuge the vial to pellet the powder. c. Aseptically add the calculated volume of anhydrous DMSO. d. Mix by gentle vortexing or swirling for 5-10 minutes. If needed, sonicate for 2-5 minutes in a room temperature water bath until the solution is clear.
-
Storage: Aliquot into single-use volumes (e.g., 10 µL) in sterile tubes. Store at -20°C for short-term or -80°C for long-term storage.
Workflow for Preparing a Final Working Solution
Caption: Recommended workflow for diluting Calpinactam stock solutions.
SOP 2: Determining Maximum Soluble Concentration in Assay Media
-
Prepare Stock: Make a 10 mM stock solution of Calpinactam in 100% DMSO.
-
Set up Dilutions: In a clear 96-well plate or microcentrifuge tubes, prepare a series of dilutions of the stock solution into your complete cell culture medium (pre-warmed to 37°C). Aim for final DMSO concentrations that are consistent with your planned experiment (e.g., 0.5%).
-
Example Dilution Series: 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM.
-
-
Visual Inspection (Time 0): Immediately after preparation, visually inspect each dilution against a dark background for any signs of cloudiness or precipitate. Use a plate reader to measure absorbance at 600 nm as a quantitative measure of turbidity.
-
Incubate: Incubate the plate/tubes at 37°C for a period that matches your longest experimental time point (e.g., 24, 48, or 72 hours).
-
Visual Inspection (Final Time): After incubation, repeat the visual and spectrophotometric inspection.
SOP 3: Advanced Solubilization Using Co-solvents
For particularly challenging assays where the required Calpinactam concentration is near its solubility limit, a co-solvent or surfactant can be employed. This should be a last resort and requires extensive validation.
-
Pluronic® F-68: A non-ionic, biocompatible surfactant that can form micelles to encapsulate hydrophobic compounds.[18][19][20]
-
Tween® 80: Another non-ionic surfactant commonly used in pharmaceutical formulations.[19][21]
Protocol:
-
Prepare a stock solution of the surfactant (e.g., 10% Pluronic® F-68 in cell culture media).
-
When making your Calpinactam working solutions, add the surfactant stock to achieve a low final concentration (e.g., 0.01% - 0.1% w/v).
-
CRITICAL: You must run parallel controls to ensure the surfactant itself does not affect your bioassay readout or cell viability at the concentration used.
Impact of Poor Solubility on Bioassay Results
Caption: How poor solubility leads to inaccurate bioassay data.[15]
By implementing these structured approaches and understanding the physicochemical principles behind Calpinactam's solubility, researchers can generate more reliable and accurate data, accelerating their scientific discoveries.
References
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
Cechova K, Stibraniova I, et al. (2025). Impact of DMSO concentrations on cell death markers and viability in cryopreserved human keratinocytes. Cryogenics 2025. Proceedings of the 18th IIR International Conference on Cryogenics. [Link]
-
NIH. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. [Link]
-
LifeTein. (2023). DMSO usage in cell culture. [Link]
-
ResearchGate. The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... [Link]
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! [Link]
-
ResearchGate. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. [Link]
-
ResearchGate. How to dissolve hydrophobic drug....... [Link]
-
BLK. Calpinactam. [Link]
-
PubMed. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. [Link]
-
PubMed Central. Solubilization techniques used for poorly water-soluble drugs. [Link]
-
ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
ResearchGate. How can I dissolve hydrophobic compounds in DMEM media? [Link]
-
Nature. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. [Link]
-
BioAssay Systems. Troubleshooting. [Link]
-
Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. [Link]
-
PubMed. Synthesis and antimycobacterial activity of calpinactam derivatives. [Link]
-
NIH. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. [Link]
-
PubMed. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. [Link]
-
PubMed. Multiple approaches to reduce reconstitution time of lyophilized drug products with high protein concentration. [Link]
-
ResearchGate. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery. [Link]
-
ResearchGate. Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. [Link]
-
YouTube. (2024). How to Reconstitute Lyophilized Proteins. [Link]
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
-
ResearchGate. Solubility of drugs in ethanol and dmso. [Link]
-
ResearchGate. ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. [Link]
-
ResearchGate. The effect of type of organic phase solvents on the particle size of poly(D,L-lactide-co-glycolide) nanoparticles. [Link]
-
NIH. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. [Link]
-
PubMed. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions. [Link]
-
PubMed Central. Glycopeptide antibiotic drug stability in aqueous solution. [Link]
-
PubMed. Glycopeptide antibiotic drug stability in aqueous solution. [Link]
-
NIH. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. [Link]
-
ResearchGate. DMSO solubility and bioscreening. [Link]
-
ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 3. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biolinks.co.jp [biolinks.co.jp]
- 8. lifetein.com [lifetein.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. iifiir.org [iifiir.org]
- 15. researchgate.net [researchgate.net]
- 16. Glycopeptide antibiotic drug stability in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glycopeptide antibiotic drug stability in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Pluronic F-68 vs Tween 80 on Fabrication and Evaluation of Acyclovir SLNs for Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Calpinactam Synthesis Optimization: A Technical Support Guide
Welcome to the Technical Support Center for Calpinactam Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Calpinactam. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthetic endeavor. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to optimize your reaction conditions for higher yield and purity.
I. Understanding the Molecule: Calpinactam
Calpinactam is a fungal-derived cyclic hexapeptide with promising antimycobacterial properties[1][2]. Its structure features a C-terminal caprolactam ring, which is crucial for its biological activity[3]. The total synthesis of Calpinactam is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS), a robust technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support[4][5].
II. The Synthetic Pathway: An Overview
The synthesis of Calpinactam via Fmoc-based SPPS can be broken down into several key stages. Understanding this workflow is the first step in effective troubleshooting.
Caption: A generalized workflow for the solid-phase synthesis of Calpinactam.
III. Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the synthesis of Calpinactam.
Q1: What is the most critical step in Calpinactam synthesis?
A1: While every step is important, the on-resin cyclization to form the caprolactam ring is arguably the most challenging. This intramolecular reaction can be slow and compete with intermolecular side reactions, leading to dimerization or oligomerization. Careful optimization of coupling reagents, reaction time, and peptide concentration on the resin is crucial for success[6][7].
Q2: Which protecting group strategy is recommended for Calpinactam synthesis?
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most widely used and recommended approach for Calpinactam synthesis[4]. This strategy offers the advantage of mild deprotection conditions for the temporary Fmoc group (using a base like piperidine), which is compatible with the acid-labile side-chain protecting groups (e.g., Boc for Lys, tBu for Glu and Thr)[8].
Q3: How can I monitor the progress of the synthesis?
A3: Several in-process controls can be employed. The Kaiser test is a qualitative method to check for the presence of free primary amines after a coupling step. A negative Kaiser test (beads remain colorless) indicates a complete reaction. For quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC-MS at key stages, such as after the assembly of the linear peptide and after cyclization[9].
Q4: What are the expected challenges in purifying the final product?
A4: Purification of the crude Calpinactam by reverse-phase HPLC can be challenging due to the presence of closely eluting impurities. These can include deletion sequences (from incomplete couplings), diastereomers (from epimerization), and byproducts from the cleavage and cyclization steps. A shallow gradient and a high-resolution column are often necessary for achieving high purity[4].
IV. Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during Calpinactam synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) | Scientific Rationale |
| Low Yield of Linear Peptide | Incomplete Coupling: Steric hindrance from bulky amino acids (e.g., Isoleucine) or peptide aggregation on the resin. | - Double coupling: Repeat the coupling step for problematic residues.- Use stronger coupling reagents: Employ HATU or HCTU in place of DIC/OxymaPure®[10].- Incorporate a "difficult sequence" protocol: Use a more polar solvent like NMP or add chaotropic agents. | Stronger coupling reagents are more effective at overcoming steric hindrance. Double coupling increases the reaction time and drives the reaction to completion. Chaotropic agents disrupt secondary structures that can lead to aggregation. |
| Incomplete Fmoc Deprotection: Aggregation of the peptide on the resin can hinder access of the piperidine solution. | - Increase deprotection time: Extend the piperidine treatment time.- Use a different base: Consider using DBU in combination with piperidine for stubborn Fmoc groups. | Aggregated peptide chains can be less accessible to the deprotecting agent. A stronger base or longer reaction time can improve deprotection efficiency. | |
| Presence of Deletion Sequences in Final Product | Incomplete Coupling at a Specific Step. | - Implement capping: After each coupling step, treat the resin with acetic anhydride to block any unreacted amines. | Capping prevents unreacted amino groups from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. |
| Epimerization (Presence of Diastereomers) | Base-catalyzed epimerization of the C-terminal amino acid during activation. | - Use an activating agent with a racemization suppressant: Additives like HOBt or OxymaPure® are crucial[11][12][13].- Minimize activation time: Pre-activate the amino acid for a shorter duration before adding it to the resin. | The α-proton of the activated amino acid is acidic and can be abstracted by base, leading to racemization. Racemization suppressants protonate the oxazolone intermediate, preventing epimerization. |
| Low Cyclization Efficiency | Intermolecular Reactions: High loading of the peptide on the resin can favor intermolecular reactions over the desired intramolecular cyclization. | - Use a low-loading resin: Start with a resin loading of 0.2-0.4 mmol/g.- Optimize coupling reagents for cyclization: PyBOP or HATU are often more effective for on-resin cyclization than DIC[14].- Increase reaction time: Allow the cyclization reaction to proceed for an extended period (12-24 hours). | Lower resin loading increases the average distance between peptide chains, favoring intramolecular cyclization (pseudo-dilution effect). More potent coupling reagents can enhance the rate of the desired cyclization. |
| Side Reactions During Cleavage | Formation of Cationic Species: The TFA cleavage cocktail generates carbocations from the protecting groups, which can react with sensitive residues like Trp or Met. | - Use a scavenger cocktail: A standard cleavage cocktail for Calpinactam synthesis is TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5)[4]. | Triisopropylsilane (TIS) acts as a carbocation scavenger, preventing unwanted alkylation of sensitive amino acid side chains. DODT helps to prevent the oxidation of any sensitive residues. |
V. Experimental Protocols
The following protocols are based on established methods for the solid-phase synthesis of Calpinactam and similar cyclic peptides[4][14].
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear Calpinactam Precursor
-
Resin Swelling: Swell Fmoc-L-Lys(Boc)-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-protected amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3 times).
-
Perform a Kaiser test to confirm complete coupling. If the test is positive, repeat the coupling step.
-
-
Repeat SPPS Cycle: Repeat steps 2 and 3 for the remaining amino acids in the Calpinactam sequence: Fmoc-D-Ile-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-His(Trt)-OH, Fmoc-L-Leu-OH, Fmoc-D-Phe-OH.
Protocol 2: On-Resin Cyclization and Cleavage
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the D-Phe residue as described in Protocol 1, step 2.
-
On-Resin Cyclization:
-
To the deprotected linear peptide-resin, add a solution of PyBOP (3 eq.) and DIPEA (6 eq.) in DMF.
-
Allow the reaction to proceed for 12-24 hours at room temperature.
-
Wash the resin with DMF (5 times) and Dichloromethane (DCM) (5 times).
-
-
Cleavage and Global Deprotection:
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water/DODT (92.5:2.5:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Isolation:
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
-
Protocol 3: Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
-
Purify the crude Calpinactam by preparative reverse-phase HPLC (RP-HPLC) using a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) for elution.
-
Collect fractions and analyze them by analytical RP-HPLC to pool the pure fractions.
-
-
Characterization:
VI. Visualizing Key Processes
On-Resin Cyclization Strategy
Caption: On-resin head-to-tail cyclization of the linear Calpinactam precursor.
VII. References
-
Packman, L. C. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Journal of Peptide Research, 58(3), 223-229.
-
Packman, L. C. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 6(5-6), 331-338.
-
Boc Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
-
BenchChem. (2025). Application Notes and Protocols for the Laboratory Synthesis of Calpinactam.
-
Luo, W., et al. (2020). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Bioconjugate Chemistry, 31(7), 1776-1785.
-
Bachem. (2023). Avoiding epimerization in peptide synthesis.
-
Ismail, I., et al. (2023). Epimerisation in Peptide Synthesis. PubMed.
-
Ismail, I., et al. (2023). (PDF) Epimerisation in Peptide Synthesis. ResearchGate.
-
Dehigaspitiya, D. C., et al. (2015). On-resin peptide macrocyclization using thiol-ene click chemistry. Organic & Biomolecular Chemistry, 13(33), 8758-8761.
-
BenchChem. (2025). On-Resin Cyclization Strategies for Peptides Containing D-Valine: Application Notes and Protocols.
-
Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739-7741.
-
Creative Peptides. How to Optimize Peptide Synthesis?
-
Zhang, W., et al. (2023). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv.
-
Fields, G. B., et al. (2011). Improving the Fmoc Solid Phase Synthesis of the Cyclic Hexapeptide Complement C5a Antagonist, PMX205. International Journal of Peptide Research and Therapeutics, 17(4), 279-290.
-
Koyama, N., et al. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(3), 432-435.
-
Chen, W., et al. (2016). Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B. Tetrahedron Letters, 57(48), 5345-5348.
-
Johnson, M., et al. (2015). Characterization of cyclic peptides containing disulfide bonds. Journal of Pharmaceutical and Biomedical Analysis, 109, 103-111.
-
Rautenbach, M., et al. (2022). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass Spectrometry Reviews, 41(5), 715-769.
-
Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186.
-
Van der Wath, E. M., et al. (2018). Accurate quantification of modified cyclic peptides without the need for authentic standards. Journal of Chromatography A, 1547, 69-77.
-
Royal Society of Chemistry. (2017). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing.
-
Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer.
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?
-
Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. ResearchGate.
-
Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
-
Pathak, T. P., et al. (2021). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 26(16), 4949.
Sources
- 1. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and antimycobacterial activity of calpinactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 11. mdpi.com [mdpi.com]
- 12. peptide.com [peptide.com]
- 13. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solid-phase synthesis of cyclic hexapeptides wollamides A, B and desotamide B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. shimadzu.com [shimadzu.com]
Technical Support Center: Ensuring Consistent Calpinactam Activity
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Calpinactam. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions regarding the batch-to-batch variability of Calpinactam's biological activity. As Senior Application Scientists, we understand that consistent and reproducible experimental results are paramount. This guide is structured to help you identify and resolve potential issues you may encounter during your research.
Understanding Calpinactam's Biological Activity
Calpinactam is a fungal metabolite, specifically a hexapeptide with a caprolactam ring at its C-terminus, isolated from Mortierella alpina FKI-4905.[1][2][3] Its primary and well-documented biological activity is its selective inhibition of mycobacterial growth.[1][2][3] It has demonstrated notable efficacy against Mycobacterium smegmatis and Mycobacterium tuberculosis.[1][2][3]
The proposed mechanism of action for Calpinactam's antimycobacterial effect is the disruption of iron uptake.[4] Its structure resembles mycobactin, a siderophore used by mycobacteria to acquire iron, suggesting it may act as a competitive inhibitor of this crucial pathway.[4]
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the Minimum Inhibitory Concentration (MIC) of Calpinactam against Mycobacterium smegmatis between different batches. What could be the cause?
A: Batch-to-batch variability in the MIC of any small molecule inhibitor can stem from several factors.[5][6][7] For Calpinactam, the most common culprits are:
-
Purity: The presence of impurities can significantly alter the apparent activity.
-
Solubility: Incomplete solubilization of Calpinactam will lead to an inaccurate final concentration in your assay.
-
Storage and Handling: Improper storage can lead to degradation of the compound.
-
Assay Conditions: Variations in your experimental setup, such as inoculum density or media composition, can affect the MIC.
Q2: What is the recommended solvent for dissolving Calpinactam?
A: The initial isolation and purification of Calpinactam involved preparative HPLC, suggesting it has some solubility in common organic solvents used for chromatography.[1][2][3] For biological assays, it is crucial to use a solvent that is compatible with your experimental system and ensures complete dissolution of the compound. We recommend starting with high-purity DMSO to create a concentrated stock solution, which can then be further diluted in your assay medium. Always run a vehicle control with the same final concentration of the solvent to account for any solvent-induced effects.
Q3: How should I store my Calpinactam to ensure its stability?
A: As a general best practice for peptide-like small molecules, Calpinactam should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, we recommend storing solid Calpinactam at -20°C or colder. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8] The stability of small molecules in solution can be concentration and temperature-dependent.[9]
Q4: Could the variability be coming from my assay and not the compound?
A: Absolutely. Inconsistent results in antimicrobial susceptibility testing can arise from variability in your assay protocol.[8][10] Key parameters to standardize include:
-
The growth phase and density of the mycobacterial inoculum.
-
The composition and pH of the growth medium.
-
The incubation time and temperature.
-
The method used to determine growth inhibition (e.g., visual inspection, absorbance reading).
Troubleshooting Guide: A Step-by-Step Approach to Resolving Variability
If you are experiencing inconsistent results with Calpinactam, we recommend a systematic approach to identify the source of the problem. This guide will walk you through a series of checks and experiments to ensure the quality of your compound and the reliability of your assay.
Workflow for Troubleshooting Calpinactam Variability
Caption: A systematic workflow for troubleshooting batch-to-batch variability of Calpinactam activity.
Part 1: Verifying Compound Integrity
The first step in troubleshooting is to confirm the identity, purity, and concentration of your Calpinactam batch.
1.1 Assess Purity using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique to assess the purity of a small molecule and to compare different batches.[11][12]
Experimental Protocol: Purity Assessment by HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of Calpinactam from the batch in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
If you have a reference standard or a previous batch with known good activity, prepare it in the same manner.
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA).
-
Start with a low percentage of B and gradually increase it over 20-30 minutes.
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where Calpinactam absorbs (e.g., 214 nm for peptide bonds).
-
-
Data Analysis:
-
Analyze the chromatogram for the main peak corresponding to Calpinactam.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks.
-
Compare the chromatograms of different batches. Significant differences in the number or size of impurity peaks indicate a purity issue.
-
| Parameter | Batch A (Good Activity) | Batch B (Poor Activity) | Interpretation |
| Purity (%) | >98% | 85% | Batch B has significant impurities that may be interfering with the assay. |
| Impurity Profile | Minor peaks at <1% | Multiple impurity peaks >1% | The nature and quantity of impurities in Batch B are different and likely problematic. |
1.2 Verify Concentration of Stock Solutions
An inaccurate stock solution concentration will lead to incorrect final concentrations in your assay.
Experimental Protocol: Concentration Verification by UV-Vis Spectroscopy
If the molar extinction coefficient of Calpinactam is known, you can use UV-Vis spectroscopy and the Beer-Lambert law to verify the concentration of your stock solution. If it is not known, you can still use this method to compare the relative concentrations of stock solutions prepared from different batches.
-
Prepare a dilution series of your Calpinactam stock solution in a suitable solvent.
-
Measure the absorbance at the wavelength of maximum absorbance (λmax).
-
Plot absorbance versus concentration to generate a standard curve.
-
Compare the absorbance of stock solutions prepared from different batches at the same theoretical concentration. A lower-than-expected absorbance indicates a lower actual concentration.
1.3 Confirm Complete Solubilization
Even with a pure compound, incomplete solubilization will result in a lower effective concentration.
-
Visual Inspection: After dissolving Calpinactam, visually inspect the solution for any particulate matter.
-
Sonication: Gentle sonication can aid in dissolving the compound.
-
Filtration: If you suspect incomplete dissolution, you can filter your stock solution through a 0.22 µm syringe filter. However, be aware that this will remove any undissolved compound, so your final concentration may be lower than intended.
Part 2: Reviewing Storage and Handling
Improper storage and handling can lead to the degradation of Calpinactam.
-
Storage Conditions: Ensure that both solid Calpinactam and stock solutions are stored at the recommended temperatures and protected from light.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solutions by preparing small, single-use aliquots.
-
Cross-Contamination: Use fresh, sterile pipette tips for each manipulation to avoid cross-contamination.
Part 3: Validating Your Assay System
If you have confirmed the integrity of your Calpinactam, the next step is to validate your assay system.
3.1 Standardize the Antimycobacterial Susceptibility Assay
For consistent MIC results, it is crucial to standardize your assay protocol.[4]
Experimental Protocol: Standardized MIC Assay against Mycobacterium smegmatis
-
Inoculum Preparation:
-
Culture M. smegmatis in a suitable broth (e.g., Middlebrook 7H9 with ADC supplement) to mid-log phase.
-
Adjust the bacterial suspension to a standardized turbidity (e.g., 0.5 McFarland standard).
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of Calpinactam in the growth medium.[4]
-
Include a positive control (e.g., a known antimycobacterial agent like ciprofloxacin) and a negative/vehicle control (medium with the same concentration of DMSO as the highest Calpinactam concentration).
-
-
Inoculation and Incubation:
-
MIC Determination:
-
The MIC is the lowest concentration of Calpinactam that completely inhibits visible bacterial growth.[4] This can be determined by visual inspection or by measuring the absorbance at 600 nm.
-
3.2 Use of Controls
-
Positive Control: A known antimycobacterial agent should be included in every assay. If the MIC of the positive control is consistent, it suggests that your assay is performing as expected.
-
Negative/Vehicle Control: This ensures that the solvent used to dissolve Calpinactam is not affecting bacterial growth.
Calpinactam's Proposed Mechanism of Action
Caption: Proposed mechanism of Calpinactam's antimycobacterial activity via competitive inhibition of iron uptake.
By following this structured troubleshooting guide, you can systematically identify and resolve the root cause of batch-to-batch variability in Calpinactam activity, leading to more consistent and reliable research outcomes.
References
-
ResearchGate. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. [Link]
-
Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
-
YouTube. Defining the Root Cause of Batch-to-Batch Variability. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Synthesis and antimycobacterial activity of calpinactam derivatives. PubMed. [Link]
-
A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. National Institutes of Health. [Link]
-
PCR Biosystems. What troubleshooting is recommended if the reaction is being inhibited? [Link]
-
ResearchGate. Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? [Link]
-
Agilent. Challenges of Small Molecule Production. [Link]
-
Sartorius. Reducing Batch-to-Batch Variability of Botanical Drug Products. [Link]
-
Creative Biolabs. Mode of Action & Target for Antibacterial Drug. [Link]
-
ResearchGate. ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. [Link]
-
Stability of Ertapenem 100 mg/mL at Room Temperature. National Institutes of Health. [Link]
-
Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. National Institutes of Health. [Link]
-
HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts. MDPI. [Link]
-
EUCAST. Quality Control. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchfly.com [benchfly.com]
- 11. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Investigating Calpinactam Resistance in Mycobacteria
Welcome to the technical support center for researchers investigating calpinactam, a promising anti-mycobacterial agent. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments focused on understanding and overcoming potential mechanisms of resistance to this compound in mycobacteria.
Introduction to Calpinactam and Its Target
Calpinactam is a fungal-derived hexapeptide that has demonstrated selective and potent activity against various mycobacterial species, including Mycobacterium tuberculosis (M. tuberculosis)[1][2][3]. Its proposed mechanism of action involves the inhibition of the caseinolytic protease (Clp) P1P2 complex[4][5]. In M. tuberculosis, the ClpP1P2 protease is essential for viability and virulence, playing a crucial role in protein homeostasis and the degradation of misfolded or damaged proteins[4]. Unlike in many other bacteria, the mycobacterial Clp protease is a hetero-complex composed of two distinct subunits, ClpP1 and ClpP2, making it a unique and attractive drug target[4][6].
While calpinactam shows promise, the emergence of drug resistance is a constant challenge in antibiotic development. This guide is designed to equip you with the knowledge and experimental frameworks to anticipate, identify, and characterize potential resistance mechanisms to calpinactam in your research.
Frequently Asked Questions (FAQs)
Q1: What are the most likely mechanisms of resistance to calpinactam in M. tuberculosis?
Based on our understanding of antibiotic resistance in mycobacteria and knowledge of calpinactam's target, the primary hypothesized mechanisms of resistance are:
-
Target Modification: Spontaneous mutations in the clpP1 or clpP2 genes could alter the structure of the ClpP1P2 protease complex. Such alterations might prevent calpinactam from binding effectively to its target, thereby reducing its inhibitory activity. This is a common mechanism of resistance to many antibiotics that have a specific protein target[7][8].
-
Reduced Intracellular Accumulation:
-
Efflux Pump Overexpression: M. tuberculosis possesses a large number of efflux pumps that can actively transport a wide range of molecules, including antibiotics, out of the cell[9][10][11][12]. Upregulation or mutations leading to increased activity of one or more of these pumps could reduce the intracellular concentration of calpinactam to sub-therapeutic levels[7][13].
-
Decreased Cell Wall Permeability: The complex and lipid-rich cell wall of mycobacteria presents a formidable barrier to many drugs[8][14]. While less common as an acquired resistance mechanism, changes in the cell wall composition could potentially decrease the uptake of calpinactam.
-
-
Enzymatic Inactivation: Although less characterized for peptide-based antibiotics in mycobacteria, it is plausible that the bacterium could acquire the ability to enzymatically degrade or modify calpinactam, rendering it inactive[15].
Q2: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of calpinactam against our M. tuberculosis strain after continuous exposure. What could be the cause?
A stepwise increase in MIC is often indicative of the accumulation of multiple resistance-conferring mutations or the upregulation of efflux pumps. Initially, a low-level resistance mutation might arise, followed by the acquisition of additional mutations that provide a higher level of resistance. Alternatively, the initial exposure to the drug may induce the expression of efflux pumps, leading to a modest increase in MIC[9].
Q3: How can we confirm that calpinactam is still engaging with its target in our resistant mutant?
Target engagement can be assessed using several biochemical and biophysical methods. A direct approach is to perform a cellular thermal shift assay (CETSA). This technique measures the thermal stability of the target protein in the presence of the drug. If calpinactam is binding to ClpP1P2, it should increase the protein's melting temperature. A lack of a thermal shift in the resistant mutant compared to the wild-type strain would suggest that the drug is no longer binding to its target, likely due to a mutation. Alternatively, you can perform in vitro protease activity assays using purified ClpP1P2 from both wild-type and resistant strains to see if the inhibitory effect of calpinactam is diminished in the mutant protein[16][17][18].
Q4: Are there any known efflux pump inhibitors (EPIs) that we can use to investigate the role of efflux in calpinactam resistance?
Several broad-spectrum efflux pump inhibitors have been used in mycobacterial research, including verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP)[10][19][20]. You can perform synergy assays by determining the MIC of calpinactam in the presence and absence of a sub-inhibitory concentration of an EPI. A significant reduction in the MIC of calpinactam in the presence of the EPI would suggest that efflux is contributing to resistance. However, it is important to note that these inhibitors can have off-target effects and may not inhibit all mycobacterial efflux pumps.
Troubleshooting Guides
This section provides structured guidance for addressing specific experimental challenges you may encounter while investigating calpinactam resistance.
Guide 1: Generating and Characterizing Calpinactam-Resistant Mutants
Objective: To isolate and confirm spontaneous mutants of M. tuberculosis with stable resistance to calpinactam.
Potential Issue: Failure to isolate resistant mutants.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Inoculum size is too small. | Increase the number of colony-forming units (CFUs) plated on selective media. | The frequency of spontaneous resistance mutations is typically low (10⁻⁶ to 10⁻⁸). A larger initial population increases the probability of capturing a rare resistance event. |
| Calpinactam concentration is too high. | Use a range of calpinactam concentrations, starting from 2x MIC up to 10x MIC. | A very high selective pressure may inhibit the growth of all cells, including those with low-level resistance mutations. A gradient of concentrations allows for the selection of mutants with varying degrees of resistance. |
| Inappropriate culture medium. | Ensure the use of appropriate solid media (e.g., Middlebrook 7H10 or 7H11 with OADC supplement) that supports robust mycobacterial growth. | Poor growth conditions can mask the emergence of resistant colonies. |
| Instability of calpinactam in the media. | Prepare fresh calpinactam-containing plates for each experiment and store them protected from light if the compound is light-sensitive. | Degradation of the selective agent over time will reduce the selective pressure, preventing the isolation of truly resistant mutants. |
Potential Issue: Isolated mutants show unstable resistance.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Adaptive resistance or phenotypic tolerance. | Passage the resistant colonies on non-selective media for several generations and then re-test their MIC. | True genetic resistance is a stable, heritable trait. If the resistance is lost after removal of the drug, it was likely due to a transient physiological adaptation rather than a stable mutation. |
| Heteroresistance. | Perform single-colony purification of the resistant isolate and re-test the MIC of individual clones. | The initial resistant colony may have arisen from a mixed population of susceptible and resistant cells. Single-colony purification ensures a genetically homogenous population for further characterization. |
Guide 2: Identifying Resistance-Conferring Mutations via Whole-Genome Sequencing (WGS)
Objective: To identify genetic mutations in calpinactam-resistant mutants that are likely responsible for the resistance phenotype.
Potential Issue: No mutations found in the clpP1 or clpP2 genes.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Resistance is mediated by a different mechanism. | Analyze the WGS data for mutations in genes encoding efflux pumps, potential calpinactam-modifying enzymes, or regulatory genes that control the expression of these systems[21][22][23][24][25]. | Resistance is not always due to target modification. Efflux and enzymatic inactivation are common alternative mechanisms. |
| The mutation is in a regulatory region. | Examine non-coding regions upstream of genes of interest (e.g., clpP1P2 operon, efflux pump genes) for mutations that could affect gene expression. | Mutations in promoter or operator regions can lead to overexpression of the target protein or efflux pumps, conferring resistance without altering the protein sequence. |
| Large-scale genomic rearrangements. | Use WGS analysis pipelines that can detect large insertions, deletions, or duplications. | Resistance can sometimes arise from larger genomic events that may be missed by simple single nucleotide polymorphism (SNP) analysis. |
Potential Issue: Multiple mutations are identified, and it is unclear which is responsible for resistance.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Accumulation of random, non-causative mutations. | Sequence the genome of the parental (susceptible) strain and compare it to the resistant mutant's genome to identify only the newly acquired mutations. Sequence multiple independently-isolated resistant mutants. | This comparative genomic approach helps to filter out pre-existing genetic variations. Mutations that appear consistently across multiple independent resistant isolates are more likely to be causative. |
| A single mutation may not be sufficient. | Use genetic engineering techniques (e.g., CRISPR-based systems for mycobacteria) to introduce the identified mutations individually and in combination into the susceptible parental strain and then measure the MIC of calpinactam. | This is the gold standard for confirming that a specific mutation or combination of mutations is responsible for the observed resistance phenotype. |
Guide 3: Investigating Efflux Pump-Mediated Resistance
Objective: To determine if the overexpression of efflux pumps contributes to calpinactam resistance.
Potential Issue: Efflux pump inhibitors (EPIs) do not reduce the MIC of calpinactam in the resistant mutant.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| The EPI used is not effective against the specific pump(s) responsible for calpinactam efflux. | Test a panel of EPIs with different mechanisms of action (e.g., verapamil, reserpine, CCCP). | Different efflux pumps have different substrate specificities and can be inhibited by different compounds. |
| Resistance is not mediated by efflux. | Focus on other potential resistance mechanisms, such as target modification. | If multiple EPIs fail to show a synergistic effect, it is likely that efflux is not the primary resistance mechanism. |
| The EPI is toxic at the concentration used. | Determine the MIC of the EPI alone to ensure that the concentration used in the synergy assay is sub-inhibitory. | EPI toxicity can confound the interpretation of the results. |
Potential Issue: How to directly measure calpinactam efflux.
| Possible Cause | Troubleshooting Step | Scientific Rationale |
| Lack of a fluorescent or radiolabeled version of calpinactam. | If available, use a fluorescent analog of calpinactam to perform real-time efflux assays using fluorescence spectroscopy. Alternatively, develop a liquid chromatography-mass spectrometry (LC-MS) method to quantify the intracellular concentration of calpinactam over time in both the wild-type and resistant strains. | Direct measurement of drug accumulation and efflux provides the most definitive evidence for the role of efflux pumps in resistance. A lower intracellular concentration in the resistant strain that increases upon addition of an EPI is a strong indicator of efflux-mediated resistance[20]. |
Visualizations and Workflows
Diagram 1: Hypothesized Mechanisms of Calpinactam Resistance
Caption: Potential pathways for calpinactam action and resistance in mycobacteria.
Diagram 2: Experimental Workflow for Investigating Calpinactam Resistance
Sources
- 1. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. journals.plos.org [journals.plos.org]
- 5. Towards Selective Mycobacterial ClpP1P2 Inhibitors with Reduced Activity against the Human Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mycobacterium tuberculosis ClpP1P2 Protease Interacts Asymmetrically with Its ATPase Partners ClpX and ClpC1 | PLOS One [journals.plos.org]
- 7. Frontiers | Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis [frontiersin.org]
- 8. Antibiotic resistance mechanisms in M. tuberculosis: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Role of the Mycobacterium tuberculosis P55 Efflux Pump in Intrinsic Drug Resistance, Oxidative Stress Responses, and Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biomedgrid.com [biomedgrid.com]
- 15. Diversity and evolution of drug resistance mechanisms in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cleavage Specificity of Mycobacterium tuberculosis ClpP1P2 Protease and Identification of Novel Peptide Substrates and Boronate Inhibitors with Anti-bacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure and Functional Properties of the Active Form of the Proteolytic Complex, ClpP1P2, from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Critical discussion on drug efflux in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Whole genome sequencing for drug resistance determination in Mycobacterium tuberculosis | Semantic Scholar [semanticscholar.org]
- 22. mdpi.com [mdpi.com]
- 23. Whole-genome sequencing-based analyses of drug-resistant Mycobacterium tuberculosis from Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Whole-genome sequencing reveals transmission pattern and drug resistance of Mycobacterium tuberculosis intra- or inter-hosts [frontiersin.org]
- 25. Frontiers | Whole Genome Sequencing of Drug Resistant and Drug Susceptible Mycobacterium tuberculosis Isolates From Tigray Region, Ethiopia [frontiersin.org]
Technical Support Center: Investigating and Minimizing Off-Target Effects of Calpinactam in Mammalian Cellular Assays
Welcome to the technical support resource for researchers utilizing Calpinactam in cellular assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to ensure the scientific rigor of your experiments. While Calpinactam is primarily recognized for its anti-mycobacterial properties, its use in mammalian cell-based assays necessitates a thorough understanding and mitigation of potential off-target effects. This document offers a comprehensive framework for identifying and minimizing these unintended interactions.
Frequently Asked Questions (FAQs)
Q1: What is the established primary target and mechanism of action of Calpinactam?
Calpinactam is a cyclic hexapeptide first isolated from the fungus Mortierella alpina FKI-4905.[1][2] Its established biological activity is as a selective and potent inhibitor of mycobacteria, including Mycobacterium tuberculosis and Mycobacterium smegmatis.[2][3][4] The proposed mechanism of action is the disruption of iron uptake, a critical pathway for mycobacterial survival.[1] This is thought to be due to Calpinactam's structural similarity to mycobactin, a siderophore used by M. tuberculosis to acquire iron.[1]
Q2: Given its name, does Calpinactam inhibit calpains?
This is a critical point of potential confusion. Despite its name, there is no substantial evidence in the scientific literature to suggest that Calpinactam is an inhibitor of the calpain family of calcium-dependent cysteine proteases in mammalian cells.[5][6] Calpains are involved in a wide range of cellular processes, and while calpain inhibitors are of significant research interest for various diseases, the primary and characterized activity of Calpinactam is anti-mycobacterial.[7][8][9] Any investigation into Calpinactam's effects on calpains should be considered exploratory and would require rigorous validation.
Q3: What are off-target effects and why are they a significant concern in cellular assays?
Q4: What are the initial signs that Calpinactam may be causing off-target effects in my mammalian cell-based assay?
Common indicators of potential off-target effects include:
-
High Cytotoxicity: Significant cell death is observed at concentrations where you might be expecting a specific biological effect.[10]
-
Discrepancy with Genetic Validation: The phenotype observed with Calpinactam treatment differs from the phenotype seen when the hypothesized target is knocked down or knocked out using techniques like CRISPR or siRNA.[10]
-
Inconsistent Results with Structurally Different Compounds: If other compounds believed to target the same pathway produce different cellular outcomes.[11]
-
Steep Dose-Response Curve for Unintended Effects: Off-target effects often manifest at higher concentrations.[10]
Q5: How can I determine an appropriate concentration range for Calpinactam to minimize off-target effects?
The first step is to establish the cytotoxic profile of Calpinactam in your specific cell line. This is typically done using a cell viability assay, such as the MTT assay.[13][14] It is advisable to work at concentrations well below the half-maximal cytotoxic concentration (CC50). A thorough dose-response analysis for your desired phenotype should be conducted to identify the lowest effective concentration, as this is less likely to induce off-target effects.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed at concentrations expected to be selective. | 1. The compound may have inherent off-target toxicity in the mammalian cell line being used.[10] 2. The compound may be unstable in the cell culture medium, leading to toxic degradation products.[10] 3. The cell line may be particularly sensitive to off-target effects. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range.[10][13] 2. Test the compound's stability in the cell culture medium over the time course of your experiment. 3. Use a lower concentration of the compound and/or a shorter incubation time. 4. Consider using a different cell line to see if the effect is cell-type specific. |
| The observed cellular phenotype does not align with the known phenotype from genetic knockdown (e.g., siRNA/CRISPR) of the hypothesized target. | 1. The compound is acting on one or more off-target proteins.[10] 2. The compound may not be engaging the intended target in the cellular context. | 1. Use a structurally related inactive control. A close analog of Calpinactam that is inactive against the primary target should not produce the same cellular effects.[10] 2. Perform a target engagement assay to confirm if the compound binds to its intended target at the concentrations where the cellular effect is observed.[10][15] 3. Conduct proteome-wide profiling (e.g., chemical proteomics) to identify the full spectrum of protein targets. |
| Inconsistent results between experimental replicates. | 1. Pipetting errors or variability in cell seeding density. 2. Degradation of the Calpinactam stock solution. 3. Fluctuations in incubator conditions (temperature, CO2). | 1. Ensure proper mixing and use calibrated pipettes. Maintain consistent cell seeding and passage numbers.[10] 2. Prepare fresh dilutions of the compound for each experiment from a properly stored stock solution. 3. Carefully monitor and maintain consistent incubator conditions. |
Experimental Workflows and Protocols
Workflow for Investigating and Mitigating Off-Target Effects
Caption: Workflow for mitigating off-target effects.
Conceptual Representation of On- and Off-Target Interactions
Caption: On-target vs. off-target interactions.
Protocol 1: Determining the Cytotoxicity Profile of Calpinactam using an MTT Assay
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of Calpinactam against a mammalian cell line.[13][16]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Calpinactam stock solution (in a suitable solvent, e.g., DMSO)
-
96-well clear-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of Calpinactam in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: Remove the old medium and add 100 µL of the medium containing different concentrations of Calpinactam to the cells.
-
Controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of solvent used for Calpinactam.
-
Untreated Control: Cells in medium only.
-
Positive Control (for maximum toxicity): Cells treated with a known cytotoxic agent.
-
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement
CETSA is a powerful method to verify that a compound binds to its target protein in a cellular environment.[10] The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells of interest
-
Calpinactam
-
PBS supplemented with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
Reagents for protein quantification and Western blotting (or other protein detection method)
Procedure:
-
Cell Treatment: Treat cultured cells with Calpinactam at the desired concentration or with a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of the soluble target protein at each temperature point using Western blotting or another suitable detection method.
-
Data Interpretation: A positive result is indicated by a shift in the melting curve to a higher temperature for the Calpinactam-treated samples compared to the vehicle control, signifying that Calpinactam binding has stabilized the target protein.
Protocol 3: Orthogonal Validation using siRNA-mediated Gene Knockdown
This protocol allows you to compare the phenotype induced by Calpinactam with that caused by the specific knockdown of a hypothesized target protein.[10]
Materials:
-
Cells of interest
-
siRNA targeting the gene of interest
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Calpinactam
Procedure:
-
Transfection:
-
Seed cells so they are 30-50% confluent at the time of transfection.
-
Prepare two sets of transfection complexes: one with the target-specific siRNA and one with the non-targeting control siRNA, according to the manufacturer's protocol for your transfection reagent.
-
Add the transfection complexes to the cells and incubate for 24-72 hours, depending on the target protein's turnover rate.
-
-
Validation of Knockdown: Harvest a subset of cells from each group to confirm the reduction in target protein expression via Western blot or qRT-PCR.
-
Phenotypic Assay:
-
In parallel, treat a set of non-transfected cells with Calpinactam at the desired concentration and a vehicle control.
-
Perform your primary phenotypic assay on all four groups:
-
Non-targeting siRNA + Vehicle
-
Non-targeting siRNA + Calpinactam
-
Target-specific siRNA + Vehicle
-
Target-specific siRNA + Calpinactam (optional, to check for synthetic effects)
-
-
-
Data Analysis: Compare the phenotype from the Calpinactam-treated group with the phenotype from the target-specific siRNA group. If the phenotypes are similar, it supports the hypothesis that Calpinactam's effect is mediated through that target. If they differ, it strongly suggests off-target effects are at play.
References
-
Wikipedia. Calpain. Available from: [Link].
-
Tompa, P., Buzder-Lantos, P., Tantos, A., Farkas, A., Szilagyi, A., Banoczi, Z., Friedrich, P. Understanding the substrate specificity of conventional calpains. FEBS Journal. 2011;278(19):3548-3566. Available from: [Link].
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Leta, M., Lita, A., Tuszynski, G. P. The Critical Role of Calpain in Cell Proliferation. Cancers. 2012;4(1):1-16. Available from: [Link].
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QIAGEN. Regulation of Cellular Mechanics by Calpain Protease. Available from: [Link].
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Leta, M., Lita, A., Tuszynski, G. P. Role of Calpain in Pathogenesis of Human Disease Processes. Journal of Clinical Medicine. 2018;7(1):1. Available from: [Link].
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Baudry, M., Bi, X. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Cellular Neuroscience. 2023;17:1189417. Available from: [Link].
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ResearchGate. Understanding the substrate specificity of conventional calpains. Available from: [Link].
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Choi, J. J., Musto, A. E., Park, J. H., et al. Calpains as mechanistic drivers and therapeutic targets for ocular disease. Trends in Molecular Medicine. 2022;28(1):50-65. Available from: [Link].
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Brower, C. S., Varshavsky, A. Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway. Proceedings of the National Academy of Sciences. 2009;106(48):20255-20260. Available from: [Link].
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DuVerle, D., Ono, Y., Sorimachi, H., Mamitsuka, H. LabCaS: labeling calpain substrate cleavage sites from amino acid sequence using conditional random fields. Proteins: Structure, Function, and Bioinformatics. 2013;81(4):622-634. Available from: [Link].
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AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. Available from: [Link].
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ResearchGate. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. Available from: [Link].
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University College London. Target Identification and Validation (Small Molecules). Available from: [Link].
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Ciulli, A., Williams, G. Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology. 2015;1278:437-457. Available from: [Link].
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Sun, X., Wang, J., Yao, X., et al. PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. 2019;10(11):1584-1587. Available from: [Link].
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Patsnap Synapse. How can off-target effects of drugs be minimised?. Available from: [Link].
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Broad Institute. Small Molecule Hit Identification and Validation. Available from: [Link].
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Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., Tomoda, H. Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. 2010;63(4):183-186. Available from: [Link].
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Keller, J. P., et al. NSAIDs are Caspase Inhibitors. Cell Chemical Biology. 2017;24(4):425-434. Available from: [Link].
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Chen, H., et al. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Molecules. 2020;25(18):4178. Available from: [Link].
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Koyama, N., Sato, N., Yanagisawa, C., Tomoda, H. Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters. 2012;22(24):7739-7741. Available from: [Link].
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ResearchGate. Calpain Inhibition: A Therapeutic Strategy Targeting Multiple Disease States. Available from: [Link].
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Patsnap Synapse. What are Calpain1/2 inhibitors and how do they work?. Available from: [Link].
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Patsnap Synapse. What are caspase 1 inhibitors and how do they work?. Available from: [Link].
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Drag, M., Salvesen, G. S. Caspase Substrates and Inhibitors. Cold Spring Harbor Perspectives in Biology. 2010;2(11):a008682. Available from: [Link].
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DePaul University. Small Molecule Inhibitors of Inflammatory Caspases-1, -4, and -5. Available from: [Link].
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Storr, S. J., Carragher, N. O., Frame, M. C., Parr, T., Martin, S. G. Calpain as a therapeutic target in cancer. Expert Opinion on Therapeutic Targets. 2011;15(9):1017-1030. Available from: [Link].
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Trinchese, F., Liu, S., et al. Novel Selective Calpain 1 Inhibitors as Potential Therapeutics in Alzheimer's Disease. Journal of Alzheimer's Disease. 2016;49(3):753-766. Available from: [Link].
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Creative Biolabs. Mode of Action & Target for Antibacterial Drug. Available from: [Link].
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CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Available from: [Link].
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Technical Support Center: Scaling Up Calpinactam Production
Welcome to the technical support resource for the scaled production of Calpinactam. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in synthesizing multi-gram quantities of Calpinactam required for preclinical evaluation. We provide field-tested insights, detailed protocols, and robust troubleshooting frameworks to navigate the complexities of its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is Calpinactam and why is its scaled production necessary for preclinical studies?
A: Calpinactam is a unique cyclic hexapeptide first isolated from the fungus Mortierella alpina.[1][2] It consists of the amino acid sequence L-Orn-L-Thr-D-Glu-L-Lys-L-Ala, with the C-terminal L-Lysine's side chain forming an ε-caprolactam ring.[2] Its primary therapeutic interest lies in its selective and potent antimycobacterial activity, including against Mycobacterium tuberculosis.[1][3]
Scaling up production is critical for preclinical studies, which require significant quantities of the compound (typically grams to hundreds of grams) for a range of essential evaluations, including:
-
In-depth in vitro and in vivo efficacy studies.
-
Pharmacokinetic (PK) and pharmacodynamic (PD) profiling.
-
Toxicology and safety assessments in animal models.
-
Formulation development.
The initial isolation from fungal broth is often low-titer and unsuitable for producing these quantities, making robust chemical synthesis the only viable path forward.[4][5]
Q2: What is the proposed mechanism of action for Calpinactam?
A: The leading hypothesis for Calpinactam's mechanism of action is the disruption of mycobacterial iron metabolism.[3][6] Its structure shows a resemblance to mycobactin, a siderophore used by M. tuberculosis to scavenge essential iron from the host environment. It is proposed that Calpinactam may act as a competitive inhibitor of the mycobactin-mediated iron uptake system, effectively starving the bacterium of this critical nutrient and inhibiting its growth.[3] This targeted mechanism is promising as it suggests high specificity for mycobacteria with potentially lower toxicity to mammalian cells.[6]
Q3: What are the primary strategies for scaling up Calpinactam synthesis?
A: While Calpinactam is a natural product, total chemical synthesis is the most practical approach for preclinical supply. The most established and scalable method is Solid-Phase Peptide Synthesis (SPPS) .[7] This strategy involves:
-
Linear Peptide Assembly: Stepwise construction of the linear hexapeptide precursor on a solid support (resin).
-
Cleavage: Release of the fully assembled linear peptide from the resin.
-
Intramolecular Cyclization: Formation of the distinctive ε-caprolactam ring from the C-terminal lysine's side-chain amine and the peptide's C-terminal carboxylic acid.
-
Purification: Removal of impurities using chromatographic techniques like reverse-phase HPLC.
This method offers significant advantages over a full solution-phase synthesis, which can be more labor-intensive and difficult to scale due to the need for purification after each coupling step.[8]
Q4: How should Calpinactam be stored to ensure its stability?
A: As a complex peptide, Calpinactam's stability is a critical consideration. While specific long-term stability data for Calpinactam is not extensively published, general principles for peptide storage should be strictly followed:
-
Solid Form: Store as a lyophilized powder in a tightly sealed container under desiccating conditions.
-
Temperature: For long-term storage, maintain at -20°C or, ideally, -80°C.[9][10]
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is unavoidable, aliquot solutions into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. The choice of solvent (e.g., DMSO, water with co-solvents) may also impact stability and should be validated.[11]
Experimental Workflow & Protocols
The synthesis of Calpinactam is a multi-step process requiring careful execution and in-process controls to ensure a high-quality final product.
Overall Synthesis Workflow
The diagram below outlines the major stages in the scaled-up synthesis of Calpinactam via SPPS.
Caption: High-level workflow for Calpinactam synthesis.
Protocol 1: Solid-Phase Synthesis of Linear Precursor
This protocol describes the assembly of the linear peptide H-L-Orn(Boc)-L-Thr(tBu)-D-Glu(OtBu)-L-Lys(Boc)-L-Ala-L-Lys(Mtt)-OH.
Rationale: The Fmoc/tBu strategy is employed for its orthogonality. The Mtt group on the C-terminal lysine is critical, as it can be selectively removed later to expose the side-chain amine for cyclization without disturbing other acid-labile protecting groups.
Materials:
-
Fmoc-L-Lys(Mtt)-Wang resin
-
Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-L-Lys(Boc)-OH, Fmoc-D-Glu(OtBu)-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-L-Orn(Boc)-OH)
-
Coupling Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Reagent: 20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-L-Lys(Mtt)-Wang resin in DMF for 1 hour in a suitable peptide synthesis vessel.
-
Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh portion of the reagent for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling (Example: L-Ala):
-
In a separate vessel, pre-activate Fmoc-L-Ala-OH (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin negative). If positive, recouple for another hour.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence: L-Lys(Boc), D-Glu(OtBu), L-Thr(tBu), and L-Orn(Boc).
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) to yield the free N-terminal amine.
-
Drying: Wash the final peptide-resin with DCM (3x) and methanol (3x) and dry under high vacuum.
Protocol 2: Cleavage, Cyclization, and Purification
Rationale: This phase is the most critical for overall yield. Selective Mtt deprotection is followed by cleavage of the peptide from the resin while keeping side-chain protecting groups intact. The subsequent cyclization is performed under high dilution to favor the intramolecular reaction over intermolecular oligomerization.
Materials:
-
Mtt Deprotection Solution: 1% TFA in DCM
-
Cleavage Cocktail: 2% TFA in DCM (for hyper-acid sensitive resins like 2-chlorotrityl chloride resin, which would be a better choice for this strategy to avoid premature cleavage of tBu groups). Note: This is a modified, gentler cleavage. Standard cleavage cocktails (e.g., TFA/TIS/H2O) would remove all protecting groups.
-
Cyclization Reagents: HBTU, DIPEA
-
Purification: Preparative Reverse-Phase HPLC system, C18 column, Acetonitrile/Water/0.1% TFA mobile phase.
Procedure:
-
Selective Mtt Deprotection: Wash the resin with DCM. Treat with 1% TFA in DCM (10 x 2 min washes) until the yellow color of the Mtt cation is no longer observed. Wash thoroughly with DCM and DMF.
-
Cleavage of Protected Peptide: Treat the resin with 2% TFA in DCM for 2 hours. Filter the resin and collect the filtrate. Evaporate the solvent under reduced pressure.
-
Intramolecular Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (~0.5 mM).
-
Add HBTU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Stir at room temperature for 12-24 hours. Monitor reaction completion by LC-MS.
-
-
Global Deprotection: Once cyclization is complete, remove the solvent. Treat the crude cyclic peptide with a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2-3 hours to remove all remaining side-chain protecting groups (Boc, tBu, OtBu).
-
Purification:
-
Precipitate the deprotected peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a minimal amount of Acetonitrile/Water.
-
Purify using preparative HPLC on a C18 column with a suitable gradient (e.g., 10-50% Acetonitrile in Water with 0.1% TFA over 40 minutes).
-
Collect fractions and analyze by LC-MS. Pool fractions with >98% purity.
-
-
Final Step: Lyophilize the pure fractions to obtain Calpinactam as a white, fluffy powder.
Troubleshooting Guide
Scaling up synthesis invariably presents challenges. This section addresses common issues encountered during Calpinactam production.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for Calpinactam production issues.
Q&A for Specific Issues
Q: My LC-MS analysis after SPPS shows multiple deletion sequences. What went wrong? A: This is a classic sign of incomplete coupling at one or more steps.
-
Cause: Steric hindrance is a common cause, especially at bulky residues like Thr(tBu). Another cause could be inefficient activation of the incoming amino acid or poor resin swelling.
-
Solution: For future syntheses, use a more powerful coupling reagent like HATU for difficult couplings. Double coupling (repeating the coupling step before deprotection) for known difficult residues is also a standard practice. Ensure all reagents are fresh and anhydrous, as moisture will quench the activated species.
Q: During cyclization, I am forming a significant amount of dimer and other high-molecular-weight species. How can I prevent this? A: This indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization.
-
Cause: The concentration of the linear peptide during the cyclization step is too high.
-
Solution: Strictly adhere to high-dilution principles. The target concentration should be in the 0.1-1 mM range. You can achieve this by using a very large volume of solvent or by using a syringe pump to slowly add a concentrated solution of the peptide to the reaction vessel containing the coupling reagents. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular ring-closing.
Q: The final purification by preparative HPLC is giving poor resolution, and I cannot separate my product from a closely eluting impurity. A: This is a common challenge in peptide purification. The impurity is likely a diastereomer or a small modification that doesn't significantly alter hydrophobicity.
-
Cause: The impurity could be a product of racemization during amino acid activation, especially at the D-Glu residue. Alternatively, it could be a protected species resulting from incomplete final deprotection.
-
Solution:
-
Optimize Chromatography: Make the HPLC gradient shallower around the elution time of your product to increase separation. Changing the mobile phase modifier (e.g., from TFA to formic acid) can alter selectivity.
-
Verify Impurity Structure: Collect a small fraction of the impurity and analyze it by high-resolution MS/MS to identify it. If it's a diastereomer, you may need to re-evaluate the coupling conditions to minimize racemization (e.g., use additives like Oxyma Pure). If it's an incompletely deprotected species, re-subject the pooled fractions to the deprotection cocktail and re-purify.
-
Data Summary: Representative Yields & Quality Control
The following table provides expected outcomes for a well-optimized synthesis. Actual results will vary based on scale, equipment, and reagent quality.
| Stage | Parameter | Target Value / Specification | Analytical Method |
| SPPS | Resin Loading | 0.4 - 0.6 mmol/g | Gravimetric / UV-Vis (Fmoc cleavage) |
| Crude Linear Peptide Yield | > 70% (based on initial resin loading) | Gravimetric | |
| Cyclization | Conversion to Cyclic Monomer | > 80% | LC-MS |
| Purification | Purity of Pooled Fractions | > 98.0% | Analytical HPLC (214 nm) |
| Overall Yield (from resin) | 15 - 25% | Gravimetric | |
| Final Product | Identity Confirmation | Correct Mass ± 1 Da | ESI-MS |
| Appearance | White to off-white lyophilized powder | Visual Inspection | |
| Solubility | Soluble in DMSO, aqueous buffers | Visual Inspection |
References
-
Donkor, I. O., & Tetteh, E. (2004). Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. Bioorganic & Medicinal Chemistry Letters, 14(7), 1677-1680. [Link]
-
Mehdi, S. (1991). Cell-penetrating inhibitors of calpain. Trends in Biochemical Sciences, 16(4), 150-153. [Link]
-
Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
-
Schiefer, A., & Groscurth, S. (2022). Biosynthesis of the Antimycobacterial Agent Calpinactam by a Fungal Multidomain Enzyme. Journal of Fungi, 8(9), 929. [Link]
-
Nagai, K., Koyama, N., Sato, N., Yanagisawa, C., & Tomoda, H. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739-7741. [Link]
-
Koyama, N., Kojima, S., Nonaka, K., Masuma, R., Matsumoto, M., Omura, S., & Tomoda, H. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186. [Link]
-
Donkor, I. O. (2010). Calpains: Attractive Targets for the Development of Synthetic Inhibitors. Current Topics in Medicinal Chemistry, 10(3), 273-286. [Link]
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2BScientific. (n.d.). MDL-28170. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Calpinactam, a New Antimycobacterial Agent, Produced by Mortierella alpina FKI-4905. Retrieved from [Link]
-
Koyama, N., Kojima, S., Fukuda, T., Nagamitsu, T., Yasuhara, T., Ōmura, S., & Tomoda, H. (2010). Structure and Total Synthesis of Fungal Calpinactam, A New Antimycobacterial Agent. Organic Letters, 12(5), 996-999. [Link]
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CSH Pharma Group. (n.d.). Overcoming Challenges in Penicillin Production. Retrieved from [Link]
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Li, X., Li, Z., & Han, K. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. Molecules, 26(11), 3236. [Link]
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O'Neil, G. (2004). Large-Scale Synthesis of (+)-Discodermolide. Michigan State University. [Link]
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Nicolau, D. P., & Kuti, J. L. (2012). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 65(5), 402. [Link]
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Open Access Journals. (2023). Bioprocessing Challenges and Solutions in Modern Drug Manufacturing. Retrieved from [Link]
-
Al-Qurain, A. A., McElnay, J. C., & Hughes, C. M. (2019). Investigating the physical stability of repackaged medicines stored into commercially available multicompartment compliance aids (MCAs). International Journal of Pharmaceutics, 560, 185-193. [Link]
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Liu, K., & Jiang, J. (2023). Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. International Journal of Molecular Sciences, 24(22), 16229. [Link]
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Validation & Comparative
A Comparative Efficacy Analysis: Calpinactam Poised Against Standard Tuberculosis Regimens
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (M. tuberculosis), remains a formidable global health challenge. The efficacy of the half-century-old standard treatment regimen is increasingly threatened by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This escalating crisis underscores the urgent need for novel therapeutic agents that operate via unique mechanisms of action, thereby circumventing existing resistance pathways. In this context, Calpinactam, a fungal metabolite, has emerged as a compound of significant interest, demonstrating potent and selective activity against mycobacteria.[1]
This guide provides an in-depth comparison of Calpinactam's efficacy relative to the cornerstone first-line anti-tubercular drugs. We will dissect their distinct mechanisms of action, present a quantitative analysis of their in vitro performance, and outline the critical next steps in preclinical evaluation. This analysis is designed to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on Calpinactam's potential role in the future of TB therapy.
Section 1: A Molecular Introduction to the Contenders
Calpinactam: A Novel Mycobacterial Antagonist
Calpinactam is a cyclic hexapeptide, distinguished by a C-terminal caprolactam ring, originally isolated from the fermentation broth of the fungus Mortierella alpina FKI-4905.[1][2] Its discovery was notable for its selective bioactivity; it is potent against mycobacteria while showing no significant activity against other gram-positive or gram-negative bacteria, yeasts, or fungi.[2][3][4]
The leading hypothesis for Calpinactam's mechanism of action centers on its structural resemblance to mycobactin, a critical siderophore (iron-chelating molecule) utilized by M. tuberculosis to acquire iron from the host environment.[1] Iron is an essential cofactor for numerous metabolic processes, and its acquisition is a key virulence factor for the pathogen. It is postulated that Calpinactam acts as a competitive inhibitor, disrupting this vital mycobactin-mediated iron uptake pathway, effectively starving the bacterium of a crucial nutrient.[2][5] This proposed mechanism is particularly promising as it represents a novel target, distinct from those of all current first-line TB drugs.
The Standard of Care: First-Line Anti-Tubercular Drugs
The globally recommended first-line treatment for drug-susceptible TB is a combination therapy involving four drugs, often referred to by the acronym RIPE.[6][7] This multi-drug strategy is essential to effectively kill the bacterial population and prevent the development of resistance.[8]
-
Isoniazid (INH): A prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids—the unique, long-chain fatty acids that are fundamental components of the mycobacterial cell wall.[9][10][11]
-
Rifampicin (RIF): A potent bactericidal agent that functions by binding to the β-subunit of the bacterial DNA-dependent RNA polymerase, thereby inhibiting transcription and halting protein synthesis.[12][13][14]
-
Pyrazinamide (PZA): Another prodrug, converted to its active form, pyrazinoic acid (POA), by a bacterial enzyme.[15] Its mechanism is most effective in the acidic environment of granulomas and is thought to disrupt membrane potential and energy production.[16][17]
-
Ethambutol (EMB): A bacteriostatic agent that inhibits the enzyme arabinosyl transferase, which is critical for the polymerization of arabinogalactan, another essential component of the mycobacterial cell wall.
Section 2: Contrasting Mechanisms of Action
The fundamental difference between Calpinactam and the standard RIPE regimen lies in their cellular targets. The RIPE drugs attack established, validated pathways: cell wall synthesis (INH, EMB), nucleic acid synthesis (RIF), and membrane energetics (PZA). Calpinactam, in contrast, is hypothesized to exploit the bacterium's reliance on a specific nutrient acquisition system. This distinction is critically important in the context of drug resistance. Resistance to RIPE drugs typically arises from mutations in the genes encoding their direct targets (e.g., rpoB for RIF, katG for INH).[13] A drug with a novel target like the iron uptake system would likely be unaffected by these existing resistance mechanisms, making it a valuable candidate for treating MDR-TB.
Section 3: In Vitro Efficacy Showdown: A Quantitative Comparison
The primary metric for evaluating the in vitro potency of an antimicrobial agent is the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the drug that prevents visible growth of the microorganism. The choice of the M. tuberculosis H37Rv strain for these assays is critical as it represents a well-characterized, virulent laboratory standard, ensuring reproducibility and comparability of data across studies.
| Compound | Target Organism | MIC (μg/mL) | Primary Cellular Target |
| Calpinactam | M. tuberculosis H37Rv | 12.5[1][2][4] | Iron Acquisition |
| Isoniazid (INH) | M. tuberculosis H37Rv | 0.03 - 0.06[3] | Mycolic Acid Synthesis |
| Rifampicin (RIF) | M. tuberculosis H37Rv | ~0.03 | RNA Polymerase |
| Pyrazinamide (PZA) | M.tuberculosis H37Rv (at acidic pH) | 6.25 - 25[4] | Membrane Energetics |
| Ethambutol (EMB) | M. tuberculosis H37Rv | ~4.0 | Arabinogalactan Synthesis |
| Note: MIC values can vary slightly based on the specific assay conditions and media used. |
From a purely quantitative standpoint, Calpinactam's MIC of 12.5 µg/mL is significantly higher than that of the highly potent agents Isoniazid and Rifampicin. However, its efficacy is comparable to that of Pyrazinamide under its optimal acidic conditions. This moderate potency does not diminish its potential. The true value of Calpinactam lies in its novel mechanism of action. A compound that can effectively inhibit strains resistant to INH and RIF, even at a higher concentration, would be an invaluable addition to the therapeutic arsenal, particularly for treating MDR-TB.
Section 4: The Critical Path Forward: In Vivo Evaluation
While in vitro data provides a crucial first look at a compound's potential, it represents a highly simplified system. It cannot predict how a drug will behave in a complex living organism, where factors such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are paramount. Therefore, the definitive assessment of Calpinactam's therapeutic potential requires rigorous evaluation in an established animal model of tuberculosis.
The murine model is the gold standard for the preclinical efficacy testing of anti-tubercular agents.[2] A low-dose aerosol infection model using the BALB/c or C57BL/6 mouse strains closely mimics human pulmonary infection.[2] Efficacy is primarily assessed by the reduction in bacterial burden (colony-forming units, or CFU) in the lungs and spleen of treated mice compared to an untreated control group.
Section 5: Detailed Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following methodologies represent established procedures for the in vitro evaluation of novel anti-mycobacterial compounds.
Protocol 1: Broth Microdilution MIC Assay
This method is a standard for determining the MIC of a compound against M. tuberculosis in a 96-well plate format.
-
Preparation of Compound Stock: Prepare a high-concentration stock solution of Calpinactam in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth.
-
Preparation of Microtiter Plates: In a sterile 96-well plate, perform two-fold serial dilutions of Calpinactam in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to achieve a range of final testing concentrations. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Preparation of Mycobacterial Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, then dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[14]
-
Inoculation and Incubation: Add the final inoculum to each well, except for the negative control. Seal the plate and incubate at 37°C.
-
Reading Results: After 7-14 days of incubation, visually inspect the wells for bacterial growth, which appears as turbidity or a pellet at the bottom of the well. The MIC is defined as the lowest concentration of Calpinactam that completely inhibits visible growth.
Protocol 2: Preliminary Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of mammalian cells, serving as an indicator of potential cytotoxicity.
-
Cell Seeding: Seed a mammalian cell line (e.g., HepG2, a human liver cell line, to assess potential hepatotoxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Add serial dilutions of Calpinactam to the wells and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable, metabolically active cells will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization and Reading: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 (the concentration that causes 50% cytotoxicity). A high CC50 relative to the MIC yields a favorable selectivity index (SI = CC50/MIC), suggesting the compound is more toxic to the bacteria than to mammalian cells.
Conclusion
Calpinactam represents a promising lead in the quest for new anti-tubercular therapeutics. While its in vitro potency against M. tuberculosis is moderate compared to giants like isoniazid and rifampicin, its true potential lies in its novel proposed mechanism of action targeting iron metabolism.[1][2] This offers a compelling strategy to combat drug-resistant strains that have evolved to evade conventional drugs.
The current body of evidence, based on in vitro studies, strongly warrants advancing Calpinactam into preclinical in vivo models. These studies will be crucial to understanding its pharmacokinetic profile, safety, and true efficacy in a complex biological system. Should it demonstrate significant bacterial load reduction in murine models, Calpinactam could pave the way for a new class of anti-tubercular agents, offering hope in the ongoing fight against a resilient global pathogen.
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A Tale of Two Antituberculars: A Comparative Guide to the Mechanisms of Calpinactam and Isoniazid
For researchers, scientists, and drug development professionals dedicated to combating tuberculosis (TB), a deep understanding of the mechanisms of action of antimycobacterial agents is paramount. This guide provides an in-depth, comparative analysis of two such agents: the well-established frontline drug, Isoniazid, and a promising novel agent, Calpinactam. While both exhibit potent activity against Mycobacterium tuberculosis, they employ fundamentally different strategies to achieve this end. This document will dissect these differing mechanisms, supported by experimental data and detailed protocols, to offer a comprehensive resource for the research community.
Introduction: Two Distinct Approaches to a Common Enemy
Isoniazid (INH) , a cornerstone of TB therapy for decades, is a prodrug that requires activation within the mycobacterial cell to exert its effect. Its mechanism is a classic example of targeted inhibition of a crucial biosynthetic pathway.
Calpinactam , a more recent discovery, is a cyclic hexapeptide isolated from the fungus Mortierella alpina.[1][2][3] Its proposed mechanism represents a more subtle, yet equally vital, attack on the bacterium's ability to acquire essential nutrients from its host environment.
This guide will explore the intricacies of these two mechanisms, providing a head-to-head comparison of their molecular targets, modes of action, and the experimental evidence that underpins our current understanding.
Section 1: Isoniazid - The Mycolic Acid Synthesis Inhibitor
The antimycobacterial activity of Isoniazid is contingent on its conversion to a reactive form within the mycobacterium. This process is initiated by the bacterial catalase-peroxidase enzyme, KatG.[4]
The Activation Cascade of a Prodrug
Isoniazid, in its native state, is inactive. Upon entering the mycobacterial cell, it is oxidized by KatG, a multifunctional enzyme with both catalase and peroxidase activities. This activation process generates a number of reactive species, including an isonicotinic acyl radical.[5][6] This radical then covalently couples with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a potent INH-NAD adduct.[7]
Caption: Isoniazid activation pathway.
Targeting the Mycolic Acid Factory
The primary target of the INH-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[8][9] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of mycobacteria, which is responsible for the synthesis of mycolic acids.[10][11][12] Mycolic acids are long, complex fatty acids that are unique and essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier that protects the bacterium from the host immune system and many antibiotics.[13][14]
The INH-NAD adduct binds tightly to the active site of InhA, acting as a slow, tight-binding inhibitor.[7] This binding event blocks the normal function of InhA, which is to reduce long-chain trans-2-enoyl-acyl carrier proteins, a key step in the elongation of the mycolic acid precursor.[10] The inhibition of InhA leads to the cessation of mycolic acid synthesis, resulting in a defective cell wall and ultimately, bacterial cell death.[13]
Caption: Mechanism of InhA inhibition by the INH-NAD adduct.
Section 2: Calpinactam - The Iron Scavenging Disruptor
In contrast to the direct enzymatic inhibition of Isoniazid, Calpinactam is believed to employ a more indirect, yet equally effective, strategy by targeting the bacterium's ability to acquire iron, an essential nutrient for its survival and pathogenesis.[6][15][16][17][18][19]
A Molecular Mimic of an Iron Chelator
The proposed mechanism of action for Calpinactam stems from its structural resemblance to mycobactin, a lipid-soluble siderophore produced by M. tuberculosis to scavenge iron from the host environment.[15][20] Siderophores are small, high-affinity iron-chelating molecules that are secreted by microorganisms to transport iron back into the cell.[21][22] Iron is a critical cofactor for many essential enzymatic reactions, and its availability is often severely restricted within the host.[16][17][19]
Calpinactam, with its unique cyclic hexapeptide structure, is thought to act as a competitive inhibitor of the mycobactin-mediated iron uptake system.[15][20] By mimicking the structure of mycobactin, it may bind to the bacterial receptors or transport proteins involved in iron acquisition, thereby preventing the uptake of iron-laden mycobactin.
Caption: Proposed mechanism of Calpinactam via competitive inhibition of iron uptake.
Starving the Bacterium of a Vital Nutrient
By effectively blocking the mycobactin-mediated iron uptake pathway, Calpinactam deprives M. tuberculosis of a critical nutrient. This iron starvation would disrupt numerous essential metabolic processes within the bacterium, leading to growth inhibition and a reduction in virulence. This mechanism is particularly attractive as it targets a pathway that is essential for the bacterium's survival within the host but is absent in humans, suggesting a potential for high selectivity and low host toxicity.
Section 3: Comparative Performance and Experimental Data
The distinct mechanisms of action of Calpinactam and Isoniazid are reflected in their biological activity profiles.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Calpinactam | Mycobacterium smegmatis | 0.78 µg/mL | [1][2][3] |
| Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | [1][2][3] | |
| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02 - 0.2 µg/mL | [12] |
Note: MIC values can vary depending on the specific strain and assay conditions.
The lower MIC of Isoniazid against M. tuberculosis reflects its highly specific and potent inhibition of a critical enzyme. Calpinactam, while having a higher MIC, demonstrates a novel mechanism that could be highly effective, particularly against strains of M. tuberculosis that have developed resistance to Isoniazid through mutations in the katG or inhA genes.
Section 4: Experimental Protocols for Mechanistic Validation
To provide a practical resource for researchers, this section outlines detailed, step-by-step methodologies for key experiments that can be used to investigate the mechanisms of action of both Calpinactam and Isoniazid.
Protocols for Calpinactam: Investigating Iron Uptake Inhibition
4.1.1 Chrome Azurol S (CAS) Agar Assay for Siderophore Detection and Inhibition
This assay is a widely used method to qualitatively and semi-quantitatively assess siderophore production and its inhibition.[7][23][24][25][26][27][28][29][30] The principle is based on the high affinity of siderophores for iron, which they remove from a dye-iron complex, resulting in a color change.
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
FeCl₃·6H₂O
-
Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer
-
Agar
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 with ADC supplement, made iron-deficient)
-
Calpinactam stock solution
-
Control compounds (e.g., a known iron chelator like deferoxamine as a positive control, and a drug with a different mechanism as a negative control)
Protocol:
-
Prepare CAS Assay Solution:
-
Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
In a separate flask, dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Prepare a 1 mM FeCl₃ solution in 10 mM HCl.
-
Slowly mix the CAS solution with the HDTMA solution. While stirring, slowly add 10 mL of the 1 mM FeCl₃ solution. The resulting solution should be dark blue. Autoclave and store in the dark.
-
-
Prepare Iron-Deficient Agar Plates:
-
Prepare your chosen mycobacterial growth medium as a 2X concentrate, omitting any iron sources. Autoclave.
-
Prepare a 2% agar solution and autoclave.
-
Cool both solutions to 50-55°C.
-
Mix the 2X medium and 2% agar in a 1:1 ratio.
-
Add the CAS assay solution to the molten agar medium at a ratio of 1:9 (e.g., 10 mL CAS solution to 90 mL agar medium). Mix gently to avoid bubbles.
-
For testing inhibition, add Calpinactam to the molten agar at various concentrations before pouring the plates.
-
-
Inoculation and Incubation:
-
Grow a culture of M. tuberculosis to mid-log phase.
-
Spot 5-10 µL of the bacterial culture onto the center of the CAS agar plates (with and without Calpinactam).
-
Incubate the plates at 37°C in a humidified incubator for 7-14 days, or until growth is visible.
-
-
Data Analysis:
-
Observe the plates for the formation of a halo around the bacterial growth. A color change from blue to orange/yellow indicates siderophore production.
-
Measure the diameter of the colony and the diameter of the halo.
-
Inhibition of siderophore production by Calpinactam will be indicated by a reduction or absence of the halo on the plates containing the compound, compared to the control plates.
-
Caption: Workflow for the Chrome Azurol S (CAS) agar assay.
Protocols for Isoniazid: Demonstrating Prodrug Activation and Target Inhibition
4.2.1 In Vitro KatG-Mediated Activation of Isoniazid
This assay demonstrates the ability of the KatG enzyme to activate Isoniazid, which can be monitored by various methods, including the generation of reactive species.[4]
Materials:
-
Purified recombinant KatG enzyme
-
Isoniazid
-
Hydrogen peroxide (H₂O₂)
-
Potassium phosphate buffer (pH 7.0)
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a quartz cuvette, prepare a reaction mixture containing potassium phosphate buffer, Isoniazid (e.g., 1 mM), and purified KatG enzyme (e.g., 0.5 µM).
-
-
Initiate Reaction:
-
Initiate the reaction by adding H₂O₂ (e.g., 1 mM).
-
-
Monitor Catalase Activity:
-
Monitor Peroxidase Activity (Optional):
-
Data Analysis:
-
Calculate the rate of H₂O₂ consumption or ABTS oxidation to determine the enzymatic activity of KatG in the presence of Isoniazid.
-
4.2.2 InhA Enzymatic Inhibition Assay
This assay directly measures the inhibition of the InhA enzyme by the INH-NAD adduct.[1][2][5][7][8][9][20]
Materials:
-
Purified recombinant InhA enzyme
-
INH-NAD adduct (can be pre-synthesized or generated in situ)
-
NADH
-
A long-chain trans-2-enoyl-CoA substrate (e.g., dodecenoyl-CoA)
-
PIPES buffer (pH 6.8)
-
Spectrophotometer
Protocol:
-
Reaction Setup:
-
In a 96-well plate, add PIPES buffer, purified InhA enzyme (e.g., 100 nM), and varying concentrations of the INH-NAD adduct.[9]
-
Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at room temperature.
-
-
Initiate Reaction:
-
Initiate the reaction by adding a mixture of NADH (e.g., 250 µM) and the enoyl-CoA substrate (e.g., 25 µM).[9]
-
-
Monitor Reaction:
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[7]
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Caption: Experimental workflows for Isoniazid's mechanism of action.
Conclusion: Divergent Strategies, a Common Goal
Isoniazid and Calpinactam exemplify the diverse strategies that can be employed to combat Mycobacterium tuberculosis. Isoniazid's well-characterized mechanism of inhibiting mycolic acid synthesis has made it a mainstay of TB treatment. Calpinactam, with its novel proposed mechanism of disrupting iron acquisition, represents a promising new avenue for the development of antitubercular drugs that could be effective against drug-resistant strains.
This guide has provided a comprehensive comparison of these two agents, from their molecular targets to the experimental protocols used to validate their mechanisms of action. It is our hope that this resource will be of value to the scientific community as we collectively strive to develop new and more effective treatments for tuberculosis.
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A Head-to-Head Technical Comparison of Calpinactam and Ethambutol for Mycobacterial Inhibition
A Technical Guide for Researchers and Drug Development Professionals
In the global fight against tuberculosis (TB), a disease caused by Mycobacterium tuberculosis, the continuous exploration for novel therapeutic agents is paramount to address the rise of multidrug-resistant strains. This guide provides a detailed, head-to-head comparison of Ethambutol, a long-standing first-line anti-TB drug, and Calpinactam, a more recently discovered fungal metabolite showing promise. This analysis is designed for researchers, scientists, and drug development professionals, offering a technical deep-dive into their mechanisms of action, in-vitro efficacy, and the experimental methodologies used for their evaluation.
At a Glance: Key Differentiators
| Feature | Calpinactam | Ethambutol |
| Class | Hexapeptide with a C-terminal ε-caprolactam ring | (±)-N,N′-ethylenbis-(2-aminobutan-1-ol) |
| Source | Fungal metabolite from Mortierella alpina FKI-4905 | Synthetic |
| Mechanism of Action | Proposed competitive inhibitor of mycobactin-mediated iron uptake | Inhibitor of arabinosyl transferase, disrupting cell wall synthesis |
| Spectrum of Activity | Selective against Mycobacteria | Primarily active against Mycobacterium species |
| In Vitro Potency (MIC) | 0.78 µg/mL (M. smegmatis), 12.5 µg/mL (M. tuberculosis)[1][2][3][4][5][6] | Varies by strain and testing conditions |
| Clinical Use | Preclinical | First-line anti-tuberculosis drug[][8][9][10][11][12] |
| Primary Advantage | Potentially novel mechanism of action targeting iron metabolism[2] | Well-established clinical efficacy and safety profile |
| Major Limitation | Lack of in vivo and clinical data | Potential for significant side effects, notably optic neuritis[8][9][13] |
Delving into the Mechanisms of Action: A Tale of Two Targets
The fundamental difference between Calpinactam and Ethambutol lies in their distinct molecular targets within the mycobacterial cell. This divergence in mechanism is a critical consideration in the context of developing new drugs to overcome existing resistance patterns.
Calpinactam: A Trojan Horse Targeting Iron Acquisition?
The proposed mechanism of action for Calpinactam is a fascinating example of molecular mimicry.[2] It is hypothesized that Calpinactam's structure resembles that of mycobactin, a siderophore essential for M. tuberculosis to scavenge iron from the host environment.[2] Iron is a critical cofactor for numerous enzymatic reactions and is indispensable for bacterial survival and pathogenesis. By acting as a competitive inhibitor of the mycobactin-mediated iron uptake pathway, Calpinactam could effectively starve the bacterium of this vital nutrient, leading to growth inhibition.[2]
This potential mechanism is particularly appealing as it represents a novel target that is distinct from those of current first-line anti-TB drugs.
Ethambutol: Disrupting the Integrity of the Mycobacterial Cell Wall
Ethambutol's mechanism of action is well-characterized and targets a crucial structural component of the mycobacterium: the cell wall. Specifically, Ethambutol inhibits the enzyme arabinosyl transferase.[][8] This enzyme is responsible for the polymerization of D-arabinose into arabinogalactan, a major polysaccharide that, along with peptidoglycan and mycolic acids, forms the complex and robust mycobacterial cell wall.
By inhibiting arabinosyl transferase, Ethambutol disrupts the synthesis of arabinogalactan, which in turn prevents the attachment of mycolic acids.[8] This leads to a compromised cell wall with increased permeability, rendering the bacterium more susceptible to other drugs and the host's immune response.[8] It is this bacteriostatic action that makes Ethambutol a vital component of combination therapy.[][8][9]
In Vitro Efficacy: A Quantitative Look
The initial screening of any potential antimicrobial agent relies heavily on the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
Calpinactam's Potent and Selective Activity
Calpinactam has demonstrated promising in vitro activity against both a fast-growing and a slow-growing species of mycobacteria. It selectively inhibited the growth of mycobacteria, showing no activity against other Gram-positive and Gram-negative bacteria, fungi, or yeasts.[1][3][4]
-
Against Mycobacterium smegmatis, a non-pathogenic, fast-growing model organism, Calpinactam exhibited a MIC of 0.78 µg/mL .[1][2][3][4][5][6]
-
More importantly, against the pathogenic Mycobacterium tuberculosis, Calpinactam showed a MIC of 12.5 µg/mL .[1][2][3][4][5][6]
These findings highlight Calpinactam's potential as a selective anti-mycobacterial agent.
Ethambutol's Established In Vitro Profile
Ethambutol's in vitro activity against M. tuberculosis is well-established, though MIC values can vary depending on the specific strain and the testing methodology employed (e.g., broth microdilution, agar proportion method). Generally, for susceptible strains of M. tuberculosis, MIC values for Ethambutol are in a clinically achievable range. It is primarily effective against actively growing mycobacteria.[][8]
Experimental Protocols: A Guide to Evaluation
For researchers aiming to replicate or build upon the existing data, understanding the experimental workflows is crucial. The following are standardized protocols for evaluating the in vitro activity of anti-mycobacterial compounds.
Workflow for In Vitro Anti-Mycobacterial Susceptibility Testing
Detailed Steps for Broth Microdilution Method:
-
Preparation of Mycobacterial Inoculum: A mid-log phase culture of the mycobacterial strain is diluted in an appropriate broth medium (e.g., Middlebrook 7H9 supplemented with OADC) to a standardized concentration.
-
Preparation of Compound Dilutions: A stock solution of the test compound is prepared and serially diluted in the broth medium within a 96-well microtiter plate.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the compound dilutions. Control wells (no drug) are also included. The plate is then incubated at 37°C.
-
MIC Determination: After the incubation period, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator dye like resazurin.
Pharmacokinetics and Clinical Considerations
A crucial aspect of drug development is understanding a compound's pharmacokinetic profile – its absorption, distribution, metabolism, and excretion (ADME).
Calpinactam: The Path Forward
Currently, there is a lack of publicly available in vivo pharmacokinetic and toxicity data for Calpinactam. Future research will need to focus on:
-
In vivo efficacy studies in animal models of tuberculosis (e.g., mouse or guinea pig models).
-
Pharmacokinetic profiling to determine its bioavailability, half-life, and distribution.
-
Toxicology studies to assess its safety profile and determine a therapeutic window.
Ethambutol: A Well-Trodden Path
Ethambutol is administered orally and is well-absorbed from the gastrointestinal tract, with peak serum concentrations reached within 2 to 4 hours.[][13] It is widely distributed throughout the body.[][13] Metabolism occurs in the liver via alcohol dehydrogenase, and the drug is primarily excreted by the kidneys.[][13] This renal clearance is a critical consideration in patients with impaired kidney function, as it can lead to drug accumulation and an increased risk of toxicity.[]
The most significant adverse effect of Ethambutol is optic neuritis, which can lead to decreased visual acuity and red-green color blindness.[9][13] Regular ophthalmologic monitoring is therefore essential for patients undergoing Ethambutol therapy.[9][11]
Conclusion and Future Directions
The head-to-head comparison of Calpinactam and Ethambutol reveals two distinct anti-mycobacterial agents at very different stages of the drug development pipeline.
-
Ethambutol remains a cornerstone of tuberculosis therapy, with a well-understood mechanism of action and extensive clinical data.[][8][9][10][11][12] Its limitations, particularly the risk of optic neuritis, underscore the need for continued drug discovery efforts.
-
Calpinactam represents a promising early-stage candidate with a potentially novel mechanism of action that could be effective against drug-resistant strains of M. tuberculosis.[1][2] Its selectivity for mycobacteria is a highly desirable trait. The next critical steps for the advancement of Calpinactam will be to conduct comprehensive in vivo studies to evaluate its efficacy, pharmacokinetics, and safety.
For researchers in the field, Calpinactam offers an exciting new scaffold for the development of next-generation anti-tuberculosis drugs. Further investigation into its mechanism of action and structure-activity relationships could pave the way for a new class of therapeutics to combat this persistent global health threat.
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A Researcher's Guide to Validating Calpinactam's Target Engagement in Mycobacterium tuberculosis
A Comparative Analysis of Modern Methodologies
Introduction: The Quest for Novel Anti-Tubercular Mechanisms
Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, continues to pose a significant global health threat, largely exacerbated by the emergence of multidrug-resistant strains.[1] This reality underscores the urgent need for novel therapeutic agents that operate via unique mechanisms of action. Calpinactam, a fungal metabolite isolated from Mortierella alpina, has emerged as a promising candidate due to its selective and potent activity against mycobacteria.[2][3][4][5]
Calpinactam is a hexapeptide with a distinctive caprolactam ring at its C-terminus.[2][3] Its structural resemblance to mycobactin, a siderophore essential for iron acquisition in Mtb, has led to the compelling hypothesis that Calpinactam acts as a competitive inhibitor of the mycobactin-mediated iron uptake pathway.[1][2] However, this proposed mechanism of action remains to be definitively elucidated.
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the molecular target of Calpinactam in M. tuberculosis. We will delve into a comparative analysis of state-of-the-art methodologies, providing not only the "how" but, more critically, the "why" behind experimental design. Our focus will be on creating self-validating experimental workflows that generate robust and unambiguous evidence of target engagement.
The Hypothesized Target: MbtA in the Mycobactin Biosynthesis Pathway
Iron is an essential micronutrient for the growth and virulence of M. tuberculosis. To scavenge iron from the host environment, Mtb synthesizes and secretes high-affinity iron chelators called mycobactins. The biosynthesis of mycobactins is a complex process involving a series of enzymes encoded by the mbt gene cluster.[6][7]
The first committed step in this pathway is catalyzed by MbtA , a salicylate-AMP ligase. MbtA adenylates salicylic acid, activating it for subsequent incorporation into the mycobactin scaffold.[6][8][9][10] MbtA is an attractive drug target for several reasons:
-
It is essential for mycobactin biosynthesis, and disruption of this pathway attenuates Mtb growth and virulence.[11][12]
-
MbtA has no human homologues, suggesting that inhibitors of this enzyme are likely to have a high therapeutic index.[13][14]
-
Inhibition of MbtA has been chemically validated as a viable anti-tubercular strategy.[8][13][14]
Given Calpinactam's structural similarity to mycobactin, it is plausible that it competitively inhibits an enzyme within this pathway. MbtA, as the initial gatekeeper enzyme, represents a primary putative target. This guide will therefore focus on methodologies to confirm the direct binding of Calpinactam to MbtA and to elucidate the downstream consequences of this interaction in M. tuberculosis.
A Multi-pronged Approach to Target Validation
No single experimental technique can definitively prove target engagement. A robust validation strategy relies on the convergence of evidence from multiple, independent lines of inquiry. We will explore and compare three pillars of target validation: genetic, biochemical, and biophysical approaches.
Figure 1: A multi-pronged strategy for validating Calpinactam's target engagement.
Pillar 1: Genetic Validation - Manipulating the Target in Mtb
Genetic approaches provide powerful, albeit indirect, evidence of target engagement by demonstrating that the phenotypic effects of the compound are consistent with the genetic perturbation of the putative target.
Target Gene Knockdown/Depletion (CRISPRi)
Causality: If Calpinactam's anti-mycobacterial activity is due to the inhibition of MbtA, then the specific depletion of MbtA in M. tuberculosis should phenocopy the effects of Calpinactam treatment. Furthermore, depletion of MbtA should not further sensitize the bacteria to Calpinactam, as the target is already absent.
Methodology: Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has been adapted for use in M. tuberculosis and allows for the tunable knockdown of target gene expression.[15]
Experimental Workflow:
Figure 2: Workflow for target validation using CRISPRi-mediated gene knockdown.
Step-by-Step Protocol (CRISPRi):
-
Strain Construction:
-
Clone a single guide RNA (sgRNA) targeting the mbtA gene into an appropriate vector.
-
Introduce the sgRNA vector and a vector expressing a catalytically dead Cas9 (dCas9) under the control of an inducible promoter (e.g., anhydrotetracycline-inducible) into M. tuberculosis.
-
-
MbtA Depletion and Phenotypic Analysis:
-
Culture the engineered Mtb strain in iron-depleted medium.
-
Induce dCas9 expression to deplete MbtA.
-
Monitor bacterial growth and compare it to wild-type Mtb treated with Calpinactam.
-
-
Synergy/Antagonism:
-
Determine the Minimum Inhibitory Concentration (MIC) of Calpinactam against the MbtA-depleted strain. A lack of increased sensitivity would support MbtA as the target.
-
Generation and Sequencing of Resistant Mutants
Causality: Spontaneous resistance to an antimicrobial agent often arises from mutations in the drug's target protein that reduce binding affinity. Identifying mutations in mbtA in Calpinactam-resistant mutants provides strong evidence for direct target engagement.
Methodology: This involves exposing a large population of M. tuberculosis to Calpinactam at concentrations above the MIC and selecting for resistant mutants. The genomes of these mutants are then sequenced to identify the causative mutations.
Step-by-Step Protocol (Resistant Mutant Selection):
-
Selection:
-
Plate a high density of wild-type M. tuberculosis (e.g., 10⁸-10⁹ CFU) on solid medium containing Calpinactam at 4-8 times the MIC.
-
Incubate until resistant colonies appear.
-
-
Verification:
-
Isolate individual colonies and re-streak on Calpinactam-containing medium to confirm resistance.
-
Determine the MIC of Calpinactam for the resistant mutants to quantify the level of resistance.
-
-
Whole-Genome Sequencing:
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing and compare the sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions.
-
Comparative Analysis of Genetic Methods:
| Method | Advantages | Disadvantages |
| CRISPRi Knockdown | - Direct assessment of target essentiality under specific conditions.[16]- Can be used for essential genes.- Provides a clear "phenocopy" readout. | - Requires genetic manipulation of M. tuberculosis.- Off-target effects of dCas9 are possible.- Does not prove direct binding. |
| Resistant Mutants | - Provides strong evidence of direct target interaction.[17]- Can identify the specific binding site.- Unbiased, does not require a pre-conceived target. | - Resistance may arise from mechanisms other than target mutation (e.g., efflux pumps).- May not be feasible if the mutation rate is very low.- Can be time-consuming. |
Pillar 2: Biochemical Validation - Probing the Function
Biochemical assays provide direct evidence of target engagement by measuring the effect of the compound on the activity of the purified target protein or on a related biological pathway.
In Vitro MbtA Enzymatic Assay
Causality: If Calpinactam directly inhibits MbtA, it should reduce the enzyme's activity in a purified system.
Methodology: This involves expressing and purifying recombinant MbtA and developing an assay to measure its adenylating activity. The activity can be monitored by detecting the production of pyrophosphate (PPi), a byproduct of the reaction.
Step-by-Step Protocol (MbtA Enzymatic Assay):
-
Protein Expression and Purification:
-
Clone the mbtA gene from M. tuberculosis into an expression vector (e.g., with a His-tag).
-
Express the protein in E. coli and purify it using affinity chromatography.
-
-
Enzymatic Assay:
-
A common method is a coupled-enzyme assay where the PPi produced by MbtA is used by pyrophosphatase to generate phosphate, which can then be detected colorimetrically.
-
Alternatively, a fluorescence-based assay can be used.
-
-
Inhibition Studies:
-
Perform the enzymatic assay in the presence of varying concentrations of Calpinactam to determine the IC₅₀ value.
-
Conduct kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive).
-
Iron Uptake Assays
Causality: Inhibition of MbtA should lead to a decrease in mycobactin production and, consequently, a reduction in iron uptake by M. tuberculosis.
Methodology: This involves growing M. tuberculosis in the presence of Calpinactam and measuring its ability to acquire iron.
Step-by-Step Protocol (Iron Uptake Assay):
-
Culture Conditions:
-
Grow M. tuberculosis in an iron-depleted medium to induce the mycobactin biosynthesis pathway.
-
-
Treatment:
-
Treat the cultures with varying concentrations of Calpinactam.
-
-
Iron Uptake Measurement:
-
Add radiolabeled iron (⁵⁵Fe or ⁵⁹Fe) to the cultures.
-
After incubation, wash the cells to remove unbound iron and measure the cell-associated radioactivity using a scintillation counter.
-
Comparative Analysis of Biochemical Methods:
| Method | Advantages | Disadvantages |
| Enzymatic Assay | - Provides direct evidence of target inhibition.[10]- Allows for detailed mechanistic studies (e.g., kinetics).- High-throughput potential for screening analogs. | - Requires purified, active protein.- In vitro results may not always translate to whole-cell activity. |
| Iron Uptake Assay | - Measures a key physiological outcome of target inhibition.[6]- Confirms the functional consequence of target engagement in the cellular context. | - Indirect measure of target engagement.- Can be affected by other factors influencing iron metabolism.- Requires handling of radioisotopes. |
Pillar 3: Biophysical Validation - Directly Observing the Interaction in a Cellular Context
Biophysical methods aim to provide direct evidence of a compound binding to its target within the complex milieu of the cell.
Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a ligand to a protein typically increases the protein's thermal stability. CETSA measures this change in thermal stability as direct evidence of target engagement in a cellular environment.[18][19]
Methodology: M. tuberculosis cells are treated with Calpinactam, heated to various temperatures, and the amount of soluble MbtA remaining at each temperature is quantified. A shift in the melting curve of MbtA in the presence of Calpinactam indicates direct binding.[18]
Experimental Workflow:
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Protocol (CETSA for Mtb - BSL-3 considerations):
-
Cell Culture and Treatment:
-
Grow M. tuberculosis to mid-log phase in appropriate medium.
-
Treat cells with Calpinactam or a vehicle control for a defined period.
-
-
Heat Treatment and Lysis:
-
Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Lyse the cells by bead beating or sonication.[20]
-
-
Sample Sterilization and Removal from BSL-3:
-
Analysis:
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the soluble fraction by Western blot using an anti-MbtA antibody or by mass spectrometry-based proteomics (Thermal Proteome Profiling - TPP).
-
Proteomic Profiling
Causality: Treatment of M. tuberculosis with a specific inhibitor should lead to characteristic changes in the proteome that reflect the inhibition of the target pathway.
Methodology: Quantitative mass spectrometry is used to compare the global protein expression profiles of M. tuberculosis treated with Calpinactam versus a vehicle control.
Step-by-Step Protocol (Proteomic Profiling):
-
Sample Preparation:
-
Mass Spectrometry:
-
Digest the proteins into peptides and analyze them using high-resolution mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
Look for statistically significant changes in protein abundance in the Calpinactam-treated samples. Specifically, look for upregulation of other iron acquisition systems or stress response proteins, and potential downregulation of iron-dependent enzymes.
-
Comparative Analysis of Biophysical Methods:
| Method | Advantages | Disadvantages |
| CETSA | - Provides direct evidence of target engagement in intact cells.[18][19]- Label-free method.- Can be adapted for high-throughput screening. | - Requires a specific antibody for Western blot detection or mass spectrometry capabilities for TPP.- Optimization of heating conditions is necessary. |
| Proteomic Profiling | - Provides a global view of the cellular response to the compound.- Can reveal off-target effects and downstream pathway modulation.- Unbiased approach. | - Does not directly prove target binding.- Can be complex to analyze and interpret.- Requires sophisticated instrumentation and bioinformatics expertise. |
Conclusion: Building a Coherent Case for Target Engagement
Validating the target of a novel anti-tubercular agent like Calpinactam is a critical step in its development. The most compelling case for target engagement is built upon a foundation of converging evidence from multiple, independent lines of investigation.
-
Genetic studies can demonstrate that the biological effects of Calpinactam are consistent with the perturbation of its putative target, MbtA.
-
Biochemical assays can provide direct evidence of enzymatic inhibition and confirm the expected functional consequences on the iron uptake pathway.
-
Biophysical methods , particularly CETSA, offer the unique advantage of directly observing the binding of Calpinactam to MbtA within the native cellular environment of M. tuberculosis.
By employing the comparative approaches and detailed methodologies outlined in this guide, researchers can systematically and rigorously validate the target of Calpinactam, paving the way for the development of a new class of much-needed anti-tubercular therapeutics.
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A Comparative Guide to Evaluating the Cross-Resistance Profile of Calpinactam, a Novel Anti-Mycobacterial Agent
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the cross-resistance and interaction profiles of Calpinactam. As a novel agent with a unique mechanism of action, understanding its performance relative to existing antibiotics is critical for positioning it in the therapeutic landscape, particularly for treating multi-drug resistant mycobacterial infections. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating investigative approach.
Introduction: The Significance of Calpinactam and the Imperative of Cross-Resistance Studies
Calpinactam is a novel cyclic hexapeptide, isolated from the fungus Mortierella alpina, which has demonstrated potent and selective activity against mycobacteria, including Mycobacterium tuberculosis (M. tuberculosis)[1][2][3]. Its proposed mechanism of action involves the disruption of mycobacterial iron uptake, a pathway distinct from all currently approved anti-tuberculosis drugs[3][4]. Calpinactam is believed to act as a competitive inhibitor of the mycobactin-mediated iron acquisition system, which is essential for the pathogen's survival and virulence[4].
Given this unique target, the primary question is not just whether pre-existing resistance mechanisms to other drugs will affect Calpinactam, but also how Calpinactam interacts with the current anti-tuberculosis arsenal. A thorough investigation is essential to:
-
Confirm Lack of Cross-Resistance: Verify that common resistance mechanisms to frontline drugs do not confer resistance to Calpinactam.
-
Identify Potential Synergies: Determine if Calpinactam can be combined with other antibiotics to enhance efficacy, overcome existing resistance, or reduce therapeutic dosages.
-
Pre-empt Antagonistic Interactions: Ensure that potential combination therapies do not result in reduced efficacy for either agent.
This guide outlines a logical, multi-tiered experimental strategy to comprehensively characterize Calpinactam's interaction profile.
Part 1: Foundational Strategy - Rationale for Comparator Antibiotic Selection
The choice of comparator drugs is dictated by Calpinactam's intended use against M. tuberculosis. Therefore, a panel of first- and second-line anti-tuberculosis agents with diverse mechanisms of action is required. This approach allows for a thorough assessment against clinically relevant resistance backgrounds.
Diagram 1: Comparative Mechanisms of Action
The following diagram illustrates the distinct molecular targets of Calpinactam and the selected comparator antibiotics, providing the foundational logic for our investigation.
Caption: Mechanisms of action for Calpinactam and comparator antibiotics.
Table 1: Selected Comparator Antibiotics and Rationale
| Antibiotic Class | Representative Drug | Mechanism of Action | Rationale for Inclusion |
| Siderophore Mimic | Calpinactam | Inhibition of mycobactin-mediated iron uptake[4] | The novel agent under investigation. |
| Rifamycins | Rifampicin | Inhibition of DNA-dependent RNA polymerase | A cornerstone of first-line therapy; high rates of clinical resistance. |
| Hydrazides | Isoniazid | Inhibition of mycolic acid synthesis (cell wall) | A critical first-line agent; resistance is a key determinant of MDR-TB. |
| Fluoroquinolones | Moxifloxacin | Inhibition of DNA gyrase (topoisomerase II) | A key second-line agent for treating drug-resistant TB. |
| Diarylquinolines | Bedaquiline | Inhibition of proton pump for ATP synthase[4] | A potent, newer agent for MDR-TB with a unique energy metabolism target. |
Part 2: A Step-by-Step Experimental Workflow for Comprehensive Evaluation
This section details the core experimental protocols. The workflow is designed to progress from broad screening to detailed characterization of interactions. All susceptibility testing should adhere to the standards set by the Clinical and Laboratory Standards Institute (CLSI), particularly the M24 standard for mycobacteria, to ensure reproducibility and accuracy[5].
Diagram 2: Experimental Workflow
Caption: A systematic workflow for evaluating Calpinactam's cross-resistance.
Minimum Inhibitory Concentration (MIC) Determination
Causality: The first step is to establish the baseline activity of Calpinactam against a diverse panel of M. tuberculosis strains. This includes a reference susceptible strain (e.g., H37Rv) and well-characterized clinical isolates with known resistance to the comparator drugs. This experiment directly addresses the question of pre-existing cross-resistance. If Calpinactam's MIC remains low against a strain highly resistant to rifampicin, it provides strong evidence that the mechanisms of rifampicin resistance do not affect Calpinactam.
Protocol: Broth Microdilution MIC Assay for M. tuberculosis
-
Strain Preparation: Culture M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. Adjust the inoculum to a McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Calpinactam and comparator drugs in 7H9 broth. The concentration range should bracket the expected MIC values. Include a growth control (no drug) and a sterility control (no bacteria) well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of diluted drug, bringing the final volume to 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control well.
-
Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Data Presentation: Results should be summarized in a table to facilitate direct comparison.
Table 2: Hypothetical MIC Data for Calpinactam against M. tuberculosis Strains
| Strain ID | Resistance Profile | Rifampicin MIC (µg/mL) | Isoniazid MIC (µg/mL) | Calpinactam MIC (µg/mL) | Interpretation |
| H37Rv | Susceptible | 0.125 | 0.06 | 12.5 | Baseline activity |
| TB-R1 | Rifampicin-R | > 16 | 0.06 | 12.5 | No cross-resistance |
| TB-H1 | Isoniazid-R | 0.125 | > 4 | 6.25 | No cross-resistance |
| TB-MDR1 | MDR | > 16 | > 4 | 12.5 | No cross-resistance |
Checkerboard Assay for Interaction Screening
Causality: The checkerboard assay is a robust method to screen for synergistic, additive, indifferent, or antagonistic interactions between two drugs[6][7]. By creating a matrix of concentrations, it allows for the simultaneous determination of the MIC of each drug alone and in combination, which is necessary to quantify the interaction[8][9]. This is the most efficient in vitro method for identifying promising drug combinations for further study.
Protocol: Checkerboard Assay
-
Plate Setup: Use a 96-well plate. Prepare two-fold serial dilutions of Drug A (e.g., Calpinactam) horizontally across the columns and two-fold serial dilutions of Drug B (e.g., Isoniazid) vertically down the rows in 50 µL of 7H9 broth. This creates a matrix where each well has a unique combination of drug concentrations.
-
Controls: Row H should contain dilutions of Drug A only, and Column 12 should contain dilutions of Drug B only. This allows for the determination of the MIC of each drug alone. Include growth and sterility controls.
-
Inoculation: Add 100 µL of the standardized M. tuberculosis inoculum (prepared as in the MIC protocol) to each well.
-
Incubation & Reading: Incubate and read the plates as described for the MIC assay.
-
Data Analysis (FIC Index): Calculate the Fractional Inhibitory Concentration (FIC) Index to quantify the interaction[10].
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
Table 3: Interpretation of the Fractional Inhibitory Concentration Index (FICI)
| FICI Value | Interpretation | Implication |
| ≤ 0.5 | Synergy | The combined effect is greater than the sum of the individual effects. A highly desirable outcome. |
| > 0.5 to 4.0 | Indifference/Additive | The combined effect is equal to or the simple sum of the individual effects. No adverse interaction. |
| > 4.0 | Antagonism | The combined effect is less than the effect of the more active drug alone. This combination should be avoided. |
Source: Interpretation criteria are widely established in microbiology[10].
Time-Kill Kinetics Assay for Dynamic Characterization
Causality: While the checkerboard assay provides a static endpoint (inhibition of growth), the time-kill assay offers a dynamic view of the antibacterial effect over time[11][12]. It is the gold-standard method for confirming synergy and determining whether a combination is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). A bactericidal effect is typically defined as a ≥ 3-log₁₀ (or 99.9%) reduction in the initial inoculum[11].
Protocol: Time-Kill Assay
-
Setup: Prepare flasks or tubes with supplemented 7H9 broth containing drugs at relevant concentrations (e.g., 0.5x, 1x, and 2x MIC). Include a growth control and tubes for each drug alone and the combination.
-
Inoculation: Inoculate each tube with a standardized M. tuberculosis suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling: At specified time points (e.g., 0, 24, 48, 96, and 168 hours), withdraw an aliquot from each tube.
-
Quantification: Perform serial dilutions of the aliquot and plate onto Middlebrook 7H10 agar plates. Incubate the plates for 3-4 weeks until colonies are visible.
-
Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each condition.
-
Synergy is often defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Antagonism is defined as a ≥ 2-log₁₀ increase in CFU/mL by the combination compared with the most active single agent.
-
Conclusion
The evaluation of a novel antibiotic like Calpinactam requires a rigorous, multi-faceted approach. Its unique mechanism of action—targeting iron acquisition—makes it a highly promising candidate, as cross-resistance with existing anti-mycobacterial agents is mechanistically unlikely. The experimental framework detailed in this guide, progressing from broad MIC screening against resistant isolates to detailed interaction analysis with checkerboard and time-kill assays, provides the necessary data to confidently assess its potential. By adhering to established standards from bodies like the CLSI and focusing on the causality behind each experimental step, researchers can generate the high-quality, trustworthy data needed to advance the development of Calpinactam as a potential new tool in the fight against multi-drug resistant tuberculosis.
References
- BenchChem. (n.d.). Application Notes and Protocols for Checkerboard Assay: Determining Synergistic Effects of Antibacterial Agent 154.
- Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay.
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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GARDP Revive. (n.d.). Checkerboard assay. Retrieved from [Link]
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Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Spampinato, C., & Leonardi, D. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101273. Retrieved from [Link]
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Milošević, J., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. Pharmaceuticals, 15(7), 868. Retrieved from [Link]
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The Journal of Antibiotics. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. Retrieved from [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]
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U.S. Food & Drug Administration (FDA). (2023). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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ResearchGate. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. Retrieved from [Link]
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Clinical Microbiology Reviews. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]
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ResearchGate. (n.d.). Antimicrobial activity of calpinactam Inhibition zone (mm). Retrieved from [Link]
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Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]
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Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]
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ResearchGate. (n.d.). Time Kill assays on selected strains with antagonistic interactions. Retrieved from [Link]
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Montero, M. M., et al. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Microbiology Spectrum, 9(2), e00585-21. Retrieved from [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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Genes. (2020). Drug Resistance in Nontuberculous Mycobacteria: Mechanisms and Models. Retrieved from [Link]
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A Comparative In Vivo Efficacy Analysis: Calpinactam and Rifampicin in Mycobacterial Infections
A Forward-Looking Guide for Researchers in Antimicrobial Development
In the persistent global battle against tuberculosis and other mycobacterial infections, the need for novel therapeutic agents with diverse mechanisms of action remains critical. This guide provides a comparative overview of the in vivo efficacy of the well-established antibiotic, Rifampicin, and a promising novel agent, Calpinactam.
While Rifampicin has been a cornerstone of tuberculosis therapy for decades, emerging drug resistance necessitates the exploration of new compounds like Calpinactam, a fungal metabolite with a unique proposed mechanism of action. It is important to note at the outset that while extensive in vivo data exists for Rifampicin, such data for Calpinactam is not yet publicly available. Therefore, this guide will present the established in vivo profile of Rifampicin and, in the interest of advancing research, will provide a detailed framework for the future in vivo evaluation of Calpinactam, drawing context from related compounds that target mycobacterial iron acquisition.
Unraveling the Mechanisms: Two Distinct Approaches to Mycobacterial Inhibition
The divergent efficacy profiles of Rifampicin and Calpinactam stem from their fundamentally different molecular targets within the mycobacterial cell.
Rifampicin: A Potent Inhibitor of Bacterial Transcription
Rifampicin's bactericidal activity is achieved through its specific inhibition of the bacterial DNA-dependent RNA polymerase.[1][2] It binds to the β-subunit of this enzyme, effectively blocking the initiation of transcription.[3][4] This halt in RNA synthesis leads to a cessation of essential protein production, ultimately resulting in bacterial death.[4] The high specificity of Rifampicin for the bacterial RNA polymerase over its mammalian counterpart is a key factor in its therapeutic utility.[1][5]
Caption: Mechanism of Action of Rifampicin.
Calpinactam: A Novel Approach Targeting Iron Metabolism
Calpinactam, a hexapeptide isolated from the fungus Mortierella alpina, is believed to exert its anti-mycobacterial effect by interfering with the pathogen's iron acquisition system.[6] Iron is an essential nutrient for Mycobacterium tuberculosis survival and pathogenesis. The bacterium utilizes siderophores, such as mycobactin, to scavenge iron from the host environment.[6] Calpinactam's structure bears a resemblance to mycobactin, suggesting it may act as a competitive inhibitor of this crucial pathway.[6] By disrupting iron uptake, Calpinactam effectively starves the bacteria of a vital element, leading to growth inhibition.
Caption: Proposed Experimental Workflow for In Vivo Efficacy Testing.
Detailed Experimental Protocol
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Infection: Low-dose aerosol infection with M. tuberculosis H37Rv to establish a chronic infection.
-
Treatment Groups (n=10 mice per group):
-
Group 1: Vehicle control (e.g., PBS, administered by the same route as the test articles).
-
Group 2: Rifampicin (10 mg/kg, daily, oral gavage) - Positive control.
-
Group 3: Calpinactam (Low dose, e.g., 10 mg/kg, daily, route to be determined by pharmacokinetic studies).
-
Group 4: Calpinactam (High dose, e.g., 50 mg/kg, daily, route to be determined by pharmacokinetic studies).
-
-
Treatment Duration: 4 weeks, starting 4 weeks post-infection.
-
Efficacy Endpoints:
-
Primary: Bacterial load (CFU) in lungs and spleens at the end of treatment.
-
Secondary:
-
Survival analysis over an extended period post-treatment.
-
Histopathological examination of lung tissue to assess inflammation and tissue damage.
-
Pharmacokinetic analysis of Calpinactam in plasma and lung tissue to correlate exposure with efficacy.
-
-
Hypothetical Comparative Efficacy Data
The following table illustrates the type of data that would be generated from the proposed study, allowing for a direct comparison of Calpinactam and Rifampicin. It is crucial to emphasize that the data for Calpinactam is purely hypothetical and for illustrative purposes.
| Treatment Group | Mean Log10 CFU/Lung ± SD (Hypothetical) | Change in Log10 CFU vs. Vehicle (Hypothetical) |
| Vehicle Control | 6.5 ± 0.3 | - |
| Rifampicin (10 mg/kg) | 4.2 ± 0.4 | -2.3 |
| Calpinactam (10 mg/kg) | 5.8 ± 0.5 | -0.7 |
| Calpinactam (50 mg/kg) | 4.9 ± 0.4 | -1.6 |
Conclusion and Future Directions
Rifampicin remains a potent and indispensable tool in the fight against tuberculosis, with a well-documented in vivo efficacy profile. Calpinactam, with its novel mechanism targeting iron metabolism, represents a promising new avenue for anti-tubercular drug development. However, its therapeutic potential can only be realized through rigorous in vivo evaluation.
The proposed experimental framework provides a clear path forward for researchers to assess the in vivo efficacy of Calpinactam and directly compare it to the current standard of care. The insights gained from such studies will be invaluable in determining the future role of Calpinactam and other iron acquisition inhibitors in the clinical management of tuberculosis. Further research into the pharmacokinetics, pharmacodynamics, and potential for combination therapy will be essential next steps in the development of this promising new agent.
References
- Lu, Y., et al. (2013). Pharmacokinetic and in vivo efficacy studies of the mycobactin biosynthesis inhibitor salicyl-AMS in mice. Antimicrobial Agents and Chemotherapy, 57(10), 5138-5140.
- Jayaram, R., et al. (2003). Pharmacokinetics-pharmacodynamics of rifampin in an aerosol infection model of tuberculosis. Antimicrobial Agents and Chemotherapy, 47(7), 2118-2124.
- Wehrli, W. (1983). Rifampin: mechanisms of action and resistance. Reviews of Infectious Diseases, 5(Supplement_3), S407-S411.
- Campbell, E. A., et al. (2001). Structural mechanism for rifampicin inhibition of bacterial RNA polymerase. Cell, 104(6), 901-912.
- Armstrong, J., et al. (2005). The effect of rifampicin on the murine immune response to Mycobacterium tuberculosis. Tuberculosis, 85(5-6), 337-344.
- ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection.
- ImQuest BioSciences. (n.d.). In Vivo Mouse Models of Bacterial Infection.
- Hu, Y., et al. (2015). High-dose rifampicin kills persisters, shortens treatment duration, and reduces relapse rate in vitro and in vivo. Frontiers in Microbiology, 6, 641.
- Swanson, R. V., et al. (2015). Comparative studies evaluating mouse models used for efficacy testing of experimental drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(9), 5336-5343.
- Koyama, N., et al. (2010). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics, 63(4), 183-186.
- Nagai, K., et al. (2012). Synthesis and antimycobacterial activity of calpinactam derivatives. Bioorganic & Medicinal Chemistry Letters, 22(24), 7739-7741.
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A Researcher's Guide to Assessing the Synergistic Potential of Calpinactam with Conventional and Novel Anti-Tuberculosis Agents
Introduction: The Imperative for Combination Therapy in Tuberculosis
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing therapeutic regimens ineffective, posing a significant threat to global health.[1][2] The lengthy duration of current treatments also contributes to patient non-adherence, further fueling the development of resistance.[3] In this landscape, the development of novel anti-TB agents is critical, but of equal importance is the strategic combination of new and existing drugs to create synergistic regimens. Synergistic combinations can enhance bactericidal activity, shorten treatment duration, reduce the required dosage of individual drugs (thereby minimizing toxicity), and suppress the emergence of resistant mutants.[4][5]
This guide focuses on Calpinactam, a novel fungal metabolite that has demonstrated selective and potent antimycobacterial activity.[6][7] We will provide a comprehensive framework for researchers and drug development professionals to systematically assess the synergistic potential of Calpinactam with other anti-TB drugs. This document will move beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, provide detailed methodologies for key assays, and offer a clear pathway for translating in vitro findings to in vivo models.
Mechanistic Foundations: The Rationale for Calpinactam Synergy
Understanding the mechanism of action (MoA) of individual drugs is fundamental to predicting and interpreting synergistic interactions. A successful combination often involves targeting different, yet complementary, pathways essential for mycobacterial survival.
Calpinactam: A Novel Approach to Starving Mtb
Calpinactam is a hexapeptide first isolated from the fungus Mortierella alpina.[7][8] Its efficacy has been quantified with Minimum Inhibitory Concentration (MIC) values of 0.78 µg/mL against Mycobacterium smegmatis and 12.5 µg/mL against the virulent M. tuberculosis H37Rv strain.[6][7]
While its precise molecular target is not yet fully elucidated, a compelling hypothesis centers on its structural resemblance to mycobactin, a critical siderophore used by Mtb to scavenge iron from the host environment.[6][7] Iron is an essential cofactor for numerous enzymatic reactions and is vital for Mtb's pathogenesis and persistence. By acting as a competitive inhibitor of the mycobactin-mediated iron uptake system, Calpinactam is thought to effectively starve the bacterium of this crucial nutrient.[7] This unique MoA makes it an attractive candidate for combination therapy, as it is unlikely to share cross-resistance with existing drugs that target different pathways.
Mechanisms of Key Anti-TB Drug Classes
A synergistic pairing for Calpinactam would ideally involve a drug with a distinct MoA. Below is a summary of the targets for major anti-TB drug classes:
| Drug Class | Example(s) | Mechanism of Action |
| Mycolic Acid Synthesis Inhibitors | Isoniazid, Ethionamide | Inhibit the synthesis of mycolic acids, essential components of the unique mycobacterial cell wall.[3] |
| RNA Synthesis Inhibitors | Rifampicin | Binds to the β-subunit of the bacterial DNA-dependent RNA polymerase, blocking transcription.[3] |
| Protein Synthesis Inhibitors | Aminoglycosides (e.g., Amikacin) | Bind to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.[3] |
| Energy Metabolism Inhibitors | Bedaquiline | Targets the F1F0 ATP synthase, disrupting the cell's primary energy production pathway.[1][3][9] |
| Cell Wall Precursor Inhibitors | Delamanid, Pretomanid | Nitroimidazoles that, upon activation, inhibit the synthesis of mycolic acids and generate reactive nitrogen species.[1][9][10] |
The logical basis for synergy is clear: combining an agent that disrupts iron metabolism (Calpinactam) with one that inhibits cell wall synthesis (Isoniazid), RNA synthesis (Rifampicin), or energy production (Bedaquiline) creates a multi-pronged attack that Mtb would find difficult to overcome.
The Experimental Workflow for Assessing Synergy
A structured, multi-step approach is required to rigorously evaluate the synergistic potential of a new compound. This workflow progresses from static in vitro screening to dynamic bactericidal analysis and finally to validation in a preclinical in vivo model.
Caption: A logical workflow for evaluating drug synergy against M. tuberculosis.
Experimental Protocols: A Step-by-Step Guide
The following protocols are based on established standards in mycobacteriology and are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is the gold-standard method for quantifying synergy between two compounds in vitro.[2][11][12] It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of the interaction.
Objective: To determine if the combination of Calpinactam and a partner drug is synergistic, additive, indifferent, or antagonistic.
Methodology:
-
Preparation of Reagents & Mtb Inoculum:
-
Prepare stock solutions of Calpinactam and the partner drug (e.g., Isoniazid) in a suitable solvent (e.g., DMSO).
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase (OD₆₀₀ ≈ 0.5-0.8).
-
Adjust the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Plate Setup (96-Well Plate):
-
In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs.
-
Horizontally (Columns 2-11): Perform a 2-fold serial dilution of Calpinactam. Start with a concentration of 4x MIC and dilute across the plate.
-
Vertically (Rows B-G): Perform a 2-fold serial dilution of the partner drug (e.g., Isoniazid), starting at 4x MIC.
-
Controls:
-
Column 1: Partner drug only (serial dilution).
-
Row A: Calpinactam only (serial dilution).
-
Row H / Column 12: Growth control (no drug).
-
Well A1: Sterility control (broth only).
-
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).
-
Seal the plate and incubate at 37°C for 7-10 days.
-
-
Reading Results:
-
After incubation, add 30 µL of a resazurin-based indicator dye (e.g., AlamarBlue) to each well.[13][14]
-
Incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).
-
-
Data Analysis (Calculating the FIC Index):
-
Determine the MIC of each drug alone (MICₐ and MICₑ).
-
For each well showing no growth, identify the concentrations of Calpinactam (Cₐ) and the partner drug (Cₑ).
-
Calculate the FIC for each drug in the combination: FICₐ = Cₐ / MICₐ and FICₑ = Cₑ / MICₑ.
-
Calculate the FIC Index (FICI) for that combination: FICI = FICₐ + FICₑ .[15]
-
The lowest FICI value on the plate determines the nature of the interaction.
-
Interpretation of FICI Values: [15]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Indifference / Additive |
| > 4.0 | Antagonism |
Protocol 2: Time-Kill Curve Analysis
While the checkerboard assay is informative, it provides a static endpoint. Time-kill curve analysis offers a dynamic view of the bactericidal or bacteriostatic effects of a drug combination over time.[16][17]
Objective: To assess the rate and extent of mycobacterial killing by a synergistic drug combination.
Methodology:
-
Setup:
-
Prepare flasks of 7H9-OADC broth containing Mtb at an initial concentration of ~10⁶ CFU/mL.
-
Add drugs at fixed, synergistic concentrations determined from the checkerboard assay (e.g., 0.5x MIC of Calpinactam + 0.25x MIC of Isoniazid).
-
Include control flasks: no drug (growth control), Calpinactam alone (at MIC), and partner drug alone (at MIC).
-
-
Sampling and Plating:
-
Incubate all flasks at 37°C with shaking.
-
At specified time points (e.g., Day 0, 2, 4, 7, 10, 14), withdraw an aliquot from each flask.
-
Perform 10-fold serial dilutions of the aliquot and plate onto Middlebrook 7H10 agar plates.
-
-
Incubation and CFU Counting:
-
Incubate the agar plates at 37°C for 3-4 weeks.
-
Count the number of colonies (Colony Forming Units, or CFUs) on each plate to determine the viable bacterial count (CFU/mL) at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time (in days) for each condition.
-
Synergy is demonstrated if the combination results in a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent at a specific time point.[16]
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Framework 3: In Vivo Efficacy in a Murine Model
Positive in vitro data must be validated in a relevant animal model that mimics human disease. The BALB/c mouse model is a well-established standard for preclinical TB drug efficacy testing.[18][19][20]
Objective: To determine if the synergistic combination of Calpinactam and a partner drug can reduce the bacterial burden in the lungs and spleens of infected mice and prevent disease relapse.
Conceptual Workflow:
-
Infection: BALB/c mice are infected via a low-dose aerosol route with M. tuberculosis to establish a pulmonary infection of ~100-200 bacilli.[18]
-
Treatment Initiation: Treatment begins 2-4 weeks post-infection, once a chronic infection is established.
-
Dosing Regimens: Mice are divided into groups receiving:
-
Vehicle control (no treatment).
-
Calpinactam monotherapy.
-
Partner drug monotherapy (e.g., Isoniazid).
-
The combination of Calpinactam + partner drug.
-
Standard-of-care regimen (e.g., Rifampicin + Isoniazid + Pyrazinamide) as a positive control.
-
Drugs are administered daily via oral gavage for a specified duration (e.g., 4-8 weeks).
-
-
Efficacy Assessment:
-
At the end of the treatment period, a cohort of mice from each group is euthanized.
-
Lungs and spleens are aseptically removed, homogenized, and plated on 7H10 agar to quantify the bacterial load (CFU).
-
A statistically significant reduction in CFU in the combination group compared to the monotherapy groups indicates in vivo efficacy.
-
-
Relapse Study:
-
A separate cohort of mice is held for an additional period (e.g., 8-12 weeks) after treatment cessation without further drug administration.
-
At the end of this period, bacterial loads in the lungs and spleens are determined.
-
The proportion of mice with recurring bacterial growth ("relapse") is calculated. A successful synergistic combination should show a significantly lower relapse rate than single-drug treatments.
-
Comparative Data Analysis: Visualizing Synergy
After conducting the checkerboard assay, the results should be compiled into a clear, comparative table. While specific experimental data for Calpinactam combinations is not yet published, Table 1 provides a template with hypothetical data to illustrate how results would be presented and interpreted.
Table 1: Hypothetical Synergy Profile of Calpinactam against M. tuberculosis H37Rv
| Partner Drug | Partner Drug MoA | MIC Alone (µg/mL) | MIC in Combo (µg/mL) | FICI | Interpretation |
| Calpinactam | Iron Acquisition | 12.5 | - | - | - |
| Isoniazid | Mycolic Acid Synthesis | 0.05 | 0.0125 | 0.45 | Synergy |
| Rifampicin | RNA Synthesis | 0.1 | 0.05 | 0.90 | Additive |
| Bedaquiline | ATP Synthase | 0.06 | 0.0075 | 0.33 | Strong Synergy |
| Moxifloxacin | DNA Gyrase | 0.25 | 0.125 | 1.00 | Indifference |
| Ethambutol | Arabinogalactan Synthesis | 2.0 | 0.25 | 0.38 | Synergy |
This table contains hypothetical data for illustrative purposes.
This data suggests that the most promising combinations for further study in time-kill and in vivo models would be Calpinactam with Bedaquiline, Ethambutol, or Isoniazid, as they demonstrate the strongest synergistic interactions.
Caption: Hypothesized synergistic mechanisms against M. tuberculosis.
Conclusion and Future Directions
Calpinactam, with its novel mechanism targeting iron metabolism, represents a promising scaffold for the development of new anti-TB therapies.[6] The true potential of this compound, however, lies in its strategic combination with other agents. The systematic workflow presented here—from in vitro checkerboard and time-kill assays to in vivo murine models—provides a robust framework for identifying and validating potent synergistic partners.
Future research should focus on executing these studies to generate concrete data on Calpinactam's interactive profile. Promising combinations should be further investigated for their ability to shorten treatment duration and overcome resistance in models of MDR- and XDR-TB. By rigorously applying these principles, the scientific community can accelerate the development of novel, effective, and durable combination therapies to combat the global tuberculosis epidemic.
References
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Guglielmetti, L., et al. (2014). Novel drugs against tuberculosis: a clinician's perspective. European Respiratory Society. Available at: [Link]
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Dutta, N. K., et al. (2012). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Upton, A. M., et al. (2022). Recently developed drugs for the treatment of drug-resistant tuberculosis: a research and development case study. BMJ Global Health. Available at: [Link]
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Dutta, N. K., et al. (2012). Mouse model for efficacy testing of antituberculosis agents via intrapulmonary delivery. Antimicrobial Agents and Chemotherapy, 56(7), 3957-9. Available at: [Link]
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Hu, Y., et al. (2019). Mechanistic Modeling of Mycobacterium tuberculosis Infection in Murine Models for Drug and Vaccine Efficacy Studies. ASM Journals. Available at: [Link]
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Zhang, T., et al. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology. Available at: [Link]
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Sao, M. (2023). Checkerboard Method for In Vitro Synergism Testing of Three Antimicrobials against Multi Drug Resistant and Extremely Drug Resistant Mycobacterium Tuberculosis. TSI Journals. Available at: [Link]
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Nuermberger, E. L., et al. (2010). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 55(1), 323-331. Available at: [Link]
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Li, Y., et al. (2024). Clinical research progress of novel antituberculosis drugs on multidrug-resistant tuberculosis. Postgraduate Medical Journal. Available at: [Link]
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Sriraman, K., et al. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments. Available at: [Link]
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van Rijn, S. P. M., et al. (2019). Dynamic Time-Kill Curve Characterization of Spectinamide Antibiotics 1445 and 1599 for the Treatment of Tuberculosis. Antimicrobial Agents and Chemotherapy, 63(12), e01430-19. Available at: [Link]
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Srivastava, S., et al. (2011). Time–kill kinetics of slowly growing mycobacteria common in pulmonary disease. Journal of Antimicrobial Chemotherapy, 66(4), 837-840. Available at: [Link]
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Sao, M. (2023). Checkerboard Method for In Vitro Synergism Testing of Three Antimicrobials against Multidrug-Resistant and Extremely Drug-Resistant Mycobacterium Tuberculosis. Acta Chimica & Pharmaceutica Indica, 13(4). Available at: [Link]
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Forrest, C. M., et al. (2020). Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 64(10), e00946-20. Available at: [Link]
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Kumar, D., et al. (2021). Most-Probable-Number-Based Minimum Duration of Killing Assay for Determining the Spectrum of Rifampicin Susceptibility in Clinical Mycobacterium tuberculosis Isolates. Antimicrobial Agents and Chemotherapy, 65(12), e01038-21. Available at: [Link]
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Early, J. V., et al. (2020). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. ASM Journals. Available at: [Link]
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Sriraman, K., et al. (2025). Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. Journal of Visualized Experiments, (224). Available at: [Link]
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Geng, S., et al. (2021). In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients. Infection and Drug Resistance, 14, 3697-3706. Available at: [Link]
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Nonaka, K., et al. (2025). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of Antibiotics. Available at: [Link]
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Pang, Y., et al. (2017). In vitro synergistic activity of clofazimine and other antituberculous drugs against multidrug-resistant Mycobacterium tuberculosis isolates. International Journal of Antimicrobial Agents, 49(4), 428-432. Available at: [Link]
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de Freitas, K. R., et al. (2014). Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method. Tuberculosis (Edinb), 94(1), 75-78. Available at: [Link]
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Nonaka, K., et al. (2001). Calpinactam, a new anti-mycobacterial agent, produced by Mortierella alpina FKI-4905. The Journal of antibiotics, 54(10), 813–818. Available at: [Link]
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de Freitas, K. R., et al. (2014). Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method. Tuberculosis, 94(1), 75-78. Available at: [Link]
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Scheigetz, J., et al. (2012). Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen. PLoS ONE. Available at: [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Capinactam
<_ANNOTE_SC_0> <_ANNOTE_SC_1> <_ANNOTE_SC_2> <_ANNOTE_SC_3> <_ANNOTE_SC_4> <_ANNOTE_SC_5> <_ANNOTE_SC_6> <_ANNOTE_SC_7> <_ANNOTE_SC_8> <_ANNOTE_SC_9> <_ANNOTE_SC_10> <_ANNOTE_SC_11> <_ANNOTE_SC_12> <_ANNOTE_SC_13> <_ANNOTE_SC_14> <_ANNOTE_SC_15> <_ANNOTE_SC_16> <_ANNOTE_SC_17> <_ANNOTE_SC_18> <_ANNOTE_SC_19> <_ANNOTE_SC_20> <_ANNOTE_SC_21> <_ANNOTE_SC_22> <_ANNOTE_SC_23> <_ANNOTE_SC_24> <_ANNOTE_SC_25> <_ANNOTE_SC_26> <_ANNOTE_SC_27> <_ANNOTE_SC_28> <_ANNOTE_SC_29> <_ANNOTE_SC_30>
In the fast-paced world of drug discovery and development, the lifecycle of a chemical compound extends far beyond its synthesis and application in our experiments. The final, and arguably one of the most critical, stages is its proper disposal. For potent, targeted compounds like Capinactam, a selective c-Met inhibitor, this process is not merely a matter of laboratory housekeeping; it is a fundamental pillar of our commitment to safety, environmental stewardship, and regulatory compliance.
This guide is designed to provide you, our fellow researchers and scientists, with a clear, technically grounded, and actionable framework for the responsible disposal of Capinactam. Our goal is to move beyond a simple checklist and instead build a deep understanding of why these procedures are critical, empowering you to make informed decisions that protect yourself, your colleagues, and our shared environment.
Part 1: Understanding the "Why" - Hazard Profile of Capinactam
Before we delve into the "how" of disposal, we must first establish a firm grasp of the "what"—the inherent hazards associated with Capinactam. A thorough risk assessment is the foundation of any sound safety protocol.[1][2] The primary source for this information is the manufacturer's Safety Data Sheet (SDS), a document that should be readily accessible to all laboratory personnel.[3]
Key Hazards Associated with Capinactam:
| Hazard Category | Description | GHS Classification | Primary Exposure Routes |
| Acute Oral Toxicity | Toxic if swallowed, potentially causing serious health effects or mortality. | Category 3 | Ingestion |
| Reproductive Toxicity | May damage fertility or the unborn child. | Category 1B | Ingestion, Inhalation, Skin Contact |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to the liver through prolonged or repeated oral exposure. | Category 2 | Ingestion |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Category 2 | Environmental Release |
This table is a summary of hazard information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for complete details.
The potent biological activity of Capinactam, while desirable for its therapeutic potential, necessitates a high degree of caution in its handling and disposal. Its classification as a reproductive toxin and a specific target organ toxicant underscores the need to prevent any unintended exposure to personnel.[4] Furthermore, its toxicity to aquatic life places a significant responsibility on us to prevent its release into the environment.[4][5]
Part 2: The Disposal Workflow - A Step-by-Step Procedural Guide
The guiding principle for the disposal of Capinactam is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in the regular trash.[6] The entire process should be governed by your institution's written Chemical Hygiene Plan (CHP), a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[3][7][8][9]
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling any Capinactam waste, ensure you are wearing the appropriate PPE. This is non-negotiable.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from minor splashes.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) may be necessary. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Step 2: Waste Segregation - Preventing Cross-Contamination
Proper segregation at the point of generation is critical to a safe and compliant waste management program.
-
Solid Waste:
-
Place any solid Capinactam, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and empty stock vials into a designated, sealable, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
-
-
Liquid Waste:
-
Collect all liquid waste containing Capinactam (e.g., unused solutions, cell culture media) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix Capinactam waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to dangerous situations.[10]
-
Step 3: Labeling - Clear and Compliant Communication
Accurate labeling is a cornerstone of safe waste management, ensuring that everyone who handles the container understands its contents and associated hazards.
Your hazardous waste label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "Capinactam" . Do not use abbreviations.
-
The specific hazards associated with the waste (e.g., "Toxic," "Reproductive Hazard" ).
-
The accumulation start date (the date you first add waste to the container).
-
Your name and laboratory information.
Step 4: Storage - Safe Containment Prior to Pickup
Designate a specific, secure area within your laboratory for the temporary storage of hazardous waste, often referred to as a Satellite Accumulation Area (SAA).[11]
-
Keep the waste container sealed at all times, except when adding waste.
-
Store the container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the storage area is away from drains, heat sources, and high-traffic areas.
Step 5: Disposal - Professional Handover
Hazardous waste generated in a laboratory setting must be disposed of through your institution's designated EHS department or a licensed professional waste disposal service.
-
Familiarize yourself with your institution's procedures for requesting a hazardous waste pickup.
-
Do not allow hazardous waste to accumulate in your lab beyond the time limits specified by regulations (e.g., the twelve-month removal requirement for academic labs under Subpart K).[11]
The following diagram illustrates the procedural flow for the proper disposal of Capinactam.
Caption: Workflow for the safe disposal of Capinactam waste.
Part 3: Spill Management - An Emergency Protocol
Even with the most careful planning, spills can occur. A swift and correct response is vital to mitigate exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a highly concentrated amount of Capinactam, evacuate the immediate area.
-
Isolate: Secure the area to prevent others from entering.
-
Assess and Protect: If the spill is small and you are trained and equipped to handle it, put on your full PPE, including respiratory protection if necessary.
-
Contain and Clean:
-
For solid spills , gently cover the material with absorbent pads or a spill kit absorbent. Avoid raising dust. Carefully scoop the material into your hazardous waste container.
-
For liquid spills , cover with an appropriate absorbent material from a chemical spill kit. Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., a detergent solution followed by water), collecting all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and your institution's EHS department, regardless of the size of the spill.
Conclusion: A Culture of Safety
The proper disposal of Capinactam is a non-negotiable aspect of responsible research. It is a process governed by a clear understanding of the compound's hazards and a strict adherence to established protocols. By internalizing the principles outlined in this guide—from wearing the correct PPE to ensuring your waste is properly labeled and collected by authorized personnel—you contribute to a robust culture of safety. This not only ensures regulatory compliance but, more importantly, protects the health and well-being of the entire research community and the environment we all share.
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
